molecular formula C6H4Cl2N2O B074606 3,6-Dichloropyridine-2-carboxamide CAS No. 1532-25-8

3,6-Dichloropyridine-2-carboxamide

Cat. No.: B074606
CAS No.: 1532-25-8
M. Wt: 191.01 g/mol
InChI Key: RFBSMVHKAFPDKD-UHFFFAOYSA-N
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Description

3,6-Dichloropyridine-2-carboxamide (CAS 1532-25-8) is a high-purity synthetic organic compound belonging to the 2-halo-pyridine class, characterized by a pyridine ring with chloride substituents at the 3 and 6 positions and a carboxamide functional group at the 2 position . Its molecular formula is C6H4Cl2N2O, with a molecular weight of 191.01 g/mol . This compound serves as a versatile and critical building block in chemical synthesis. Its specific structure and functional groups make it a valuable synthetic intermediate for producing certain pharmaceuticals and a wide range of other chemical products . The compound has a calculated density of approximately 1.524 g/cm³ and a high boiling point of around 280.9°C at 760 mmHg . It is typically characterized by techniques such as HNMR and IR spectroscopy . This product is classified as an irritant and should be stored at 2-8°C . It is intended for research and industrial applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2N2O/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBSMVHKAFPDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352532
Record name 3,6-dichloropyridine-2-carboxamide
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Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1532-25-8
Record name 3,6-dichloropyridine-2-carboxamide
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Record name 3,6-DICHLORO-PYRIDINE-2-CARBOXYLIC ACID AMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dichloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,6-Dichloropyridine-2-carboxamide, a key intermediate in the development of various agrochemicals and pharmaceuticals. The described methodology is primarily based on a multi-step synthesis starting from 2,3,6-trichloropyridine, encompassing oxidation, cyanation, deoxygenation, hydrolysis, and a final amidation step. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The principal synthesis route to this compound involves the transformation of 2,3,6-trichloropyridine through a series of intermediates. The key steps are:

  • Oxidation: 2,3,6-trichloropyridine is first oxidized to 2,3,6-trichloropyridine N-oxide.

  • Cyanation: The N-oxide is then subjected to a nucleophilic substitution with a cyanide source to introduce a cyano group at the 2-position, yielding 2-cyano-3,6-dichloropyridine N-oxide.

  • Deoxygenation: The N-oxide is subsequently deoxygenated to afford 2-cyano-3,6-dichloropyridine.

  • Hydrolysis: The cyano group is hydrolyzed under basic conditions to yield 3,6-dichloropyridine-2-carboxylic acid.

  • Amidation: Finally, the carboxylic acid is converted to the target molecule, this compound.

This pathway is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

Quantitative Data Summary

The following tables summarize the quantitative data, including reaction conditions and yields, for each step of the synthesis pathway as described in the cited literature.

Table 1: Synthesis of 2,3,6-Trichloropyridine N-oxide

ParameterValueReference
Starting Material2,3,6-trichloropyridine[1]
ReagentsGlacial acetic acid, Hydrogen peroxide (30%), Molybdenum trioxide[1]
Temperature80 °C[1]
Reaction TimeNot specified (monitored by liquid chromatography)[1]
Yield90%[1]

Table 2: Synthesis of 2-cyano-3,6-dichloropyridine N-oxide

ParameterValueReference
Starting Material2,3,6-trichloropyridine N-oxide[1]
ReagentsDimethylformamide (DMF), Sodium cyanide[1]
Temperature80-90 °C[1]
Reaction TimeNot specified (monitored by liquid chromatography)[1]
Yield90.3%[1]

Table 3: Synthesis of 2-cyano-3,6-dichloropyridine

ParameterValueReference
Starting Material2-cyano-3,6-dichloropyridine N-oxide[1]
ReagentPhosphorus trichloride[1]
Temperature75 °C[1]
Reaction TimeNot specified (monitored by liquid chromatography)[1]
Yield91.5% (quantitative)[1]

Table 4: Synthesis of 3,6-dichloropyridine-2-carboxylic acid

ParameterValueReference
Starting Material2-cyano-3,6-dichloropyridine[1]
ReagentsEthanol, Sodium hydroxide[1]
TemperatureReflux[1]
Reaction TimeNot specified (monitored by liquid chromatography)[1]
Yield92.9%[1]

Table 5: Synthesis of this compound (via acid chloride)

ParameterValueReference
Starting Material3,6-dichloropyridine-2-carboxylic acidInferred from[2][3]
ReagentsThionyl chloride (or similar), AmmoniaInferred from[2][3]
TemperatureNot specified (typically room temperature for amidation)Inferred from[3]
Reaction TimeNot specified
YieldHigh (expected)

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

1. Synthesis of 2,3,6-trichloropyridine N-oxide [1]

  • Dissolve 18.4 g (0.1 mol) of 2,3,6-trichloropyridine in 70 g of glacial acetic acid in a reaction vessel.

  • Add 0.54 g of molybdenum trioxide as a catalyst.

  • Heat the mixture to 80 °C with stirring.

  • Slowly add 13.6 g (0.12 mol) of 30% hydrogen peroxide dropwise.

  • Monitor the reaction progress using liquid chromatography.

  • Upon completion, filter off the catalyst.

  • Concentrate the filtrate to precipitate the product.

  • Collect the solid 2,3,6-trichloropyridine N-oxide (18.2 g, 90% yield).

2. Synthesis of 2-cyano-3,6-dichloropyridine N-oxide [1]

  • Dissolve 40.0 g (0.2 mol) of 2,3,6-trichloropyridine N-oxide in 150.5 g of dimethylformamide (DMF).

  • Add 12.7 g (0.26 mol) of sodium cyanide.

  • Heat the reaction mixture to 80-90 °C and stir until the reaction is complete, as monitored by liquid chromatography.

  • Remove the solvent by rotary evaporation.

  • Recrystallize the residue from ethanol.

  • Wash the resulting crystals with 50 mL of ethanol to obtain 34.5 g (90.3% yield) of 2-cyano-3,6-dichloropyridine N-oxide.

3. Synthesis of 2-cyano-3,6-dichloropyridine [1]

  • To 40.3 g (0.2 mol) of 2-cyano-3,6-dichloropyridine N-oxide, add 240 g of phosphorus trichloride.

  • Heat the mixture to 75 °C and stir until the reaction is complete (monitored by liquid chromatography).

  • Remove the excess phosphorus trichloride.

  • Add the residue to ice water with stirring to precipitate the solid product.

  • Filter the solid and wash with water to obtain a quantitative yield (91.5%) of 2-cyano-3,6-dichloropyridine.

4. Synthesis of 3,6-dichloropyridine-2-carboxylic acid [1]

  • Add 44.6 g (0.2 mol, wet product with 22.5% water content) of 2-cyano-3,6-dichloropyridine to 130 g of ethanol.

  • Add 18.5 g (0.46 mol) of sodium hydroxide to the system.

  • Heat the mixture to reflux and maintain until the reaction is complete (monitored by liquid chromatography).

  • Cool the reaction mixture and add 50 g of water.

  • Adjust the pH to 2-3 with a suitable acid to induce crystallization.

  • After removing a portion of the ethanol, filter the mixture.

  • Wash the solid product thoroughly with water and dry to obtain 35.7 g (92.9% yield) of 3,6-dichloropyridine-2-carboxylic acid.

5. Synthesis of this compound

Two common methods for the final amidation step are presented below.

Method A: Via the Acyl Chloride [2][3]

  • Step 5a: Synthesis of 3,6-dichloropyridine-2-carbonyl chloride.

    • To a flask containing 3,6-dichloropyridine-2-carboxylic acid, add an excess of thionyl chloride.

    • Optionally, a catalytic amount of DMF can be added.

    • Heat the mixture gently under reflux until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,6-dichloropyridine-2-carbonyl chloride.

  • Step 5b: Amidation.

    • Dissolve the crude 3,6-dichloropyridine-2-carbonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF).

    • Cool the solution in an ice bath.

    • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

    • Allow the reaction to proceed to completion.

    • The product, this compound, will precipitate.

    • Filter the solid, wash with cold water, and dry to obtain the final product.

Method B: Direct Amidation using a Coupling Agent

  • Dissolve 3,6-dichloropyridine-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF, dichloromethane).

  • Add a coupling agent (e.g., HATU, HBTU, or EDC with HOBt) and a non-nucleophilic base (e.g., DIPEA, triethylamine).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add a source of ammonia (e.g., ammonium chloride with an additional equivalent of base, or a solution of ammonia in an organic solvent).

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction mixture by washing with aqueous solutions to remove the coupling agent byproducts and base.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or chromatography.

Synthesis Pathway Diagram

The following diagram illustrates the core synthesis pathway from 2,3,6-trichloropyridine to this compound.

Synthesis_Pathway 2,3,6-Trichloropyridine 2,3,6-Trichloropyridine 2,3,6-Trichloropyridine_N-oxide 2,3,6-Trichloropyridine_N-oxide 2,3,6-Trichloropyridine->2,3,6-Trichloropyridine_N-oxide H2O2, Acetic Acid, MoO3 2-Cyano-3,6-dichloropyridine_N-oxide 2-Cyano-3,6-dichloropyridine_N-oxide 2,3,6-Trichloropyridine_N-oxide->2-Cyano-3,6-dichloropyridine_N-oxide NaCN, DMF 2-Cyano-3,6-dichloropyridine 2-Cyano-3,6-dichloropyridine 2-Cyano-3,6-dichloropyridine_N-oxide->2-Cyano-3,6-dichloropyridine PCl3 3,6-Dichloropyridine-2-carboxylic_acid 3,6-Dichloropyridine-2-carboxylic_acid 2-Cyano-3,6-dichloropyridine->3,6-Dichloropyridine-2-carboxylic_acid NaOH, Ethanol, H2O This compound This compound 3,6-Dichloropyridine-2-carboxylic_acid->this compound 1. SOCl2 2. NH3

References

An In-depth Technical Guide to 3,6-Dichloropyridine-2-carboxamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3,6-Dichloropyridine-2-carboxamide, a molecule of interest in medicinal chemistry and materials science. This document collates available data on its physicochemical properties, spectroscopic characteristics, and potential biological activities, alongside detailed hypothetical experimental protocols for its synthesis and analysis.

Chemical Identity and Structure

This compound is a halogenated heterocyclic compound. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 3 and 6, and a carboxamide group at position 2.

IUPAC Name: this compound[1] CAS Number: 1532-25-8[2] Molecular Formula: C₆H₄Cl₂N₂O[1][2] Molecular Weight: 191.02 g/mol [2]

The structural formula of this compound is presented below:

Figure 1. 2D Chemical Structure of this compound

Physicochemical Properties

Quantitative data for this compound is limited. The table below summarizes the available data for the amide and its more extensively studied precursor, 3,6-Dichloropyridine-2-carboxylic acid.

PropertyThis compound3,6-Dichloropyridine-2-carboxylic acid
Molecular Formula C₆H₄Cl₂N₂O[1][2]C₆H₃Cl₂NO₂[3][4][5]
Molecular Weight 191.02 g/mol [2]192.00 g/mol [3][5]
Melting Point Data not available151-152 °C
Boiling Point ~280.9 °C at 760 mmHg (Predicted)0 °C (Decomposes)
Density ~1.524 g/cm³ (Predicted)~1.43 g/cm³ (Estimate)
Solubility Data not availableWater: 1.0 g/L
Vapor Pressure Data not available0.000599 mmHg at 25°C
XlogP (Predicted) 1.7[1]2.3

Synthesis and Experimental Protocols

G start 2,3,6-Trichloropyridine step1 Hydrolysis start->step1 NaOH intermediate 3,6-Dichloropyridine-2-carboxylic acid step1->intermediate step2 Amidation intermediate->step2 1. SOCl₂ 2. NH₄OH product This compound step2->product

Figure 2. Proposed Synthetic Workflow for this compound
Hypothetical Synthesis of 3,6-Dichloropyridine-2-carboxylic acid

This protocol is based on the general principles of nucleophilic aromatic substitution.

Materials:

  • 2,3,6-Trichloropyridine

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,3,6-trichloropyridine in a suitable solvent, add a solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3,6-Dichloropyridine-2-carboxylic acid.

Hypothetical Synthesis of this compound

This protocol is based on the conversion of a carboxylic acid to an amide via an acid chloride intermediate.[6]

Materials:

  • 3,6-Dichloropyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Suspend 3,6-Dichloropyridine-2-carboxylic acid in dichloromethane in a round-bottom flask.

  • Cool the suspension in an ice bath and slowly add thionyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in fresh dichloromethane and cool in an ice bath.

  • Slowly add ammonium hydroxide solution and stir vigorously.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The crude product may be purified by recrystallization or column chromatography.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other. The two protons of the amide group may appear as two broad singlets due to restricted rotation around the C-N bond, or as a single broad singlet.

  • ¹³C NMR: The spectrum would be expected to show six distinct signals for the six carbon atoms in the molecule. The carbonyl carbon of the amide would be the most downfield signal. The chemical shifts of the pyridine ring carbons would be influenced by the electron-withdrawing effects of the chlorine and carboxamide substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • N-H stretch: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C=O stretch (Amide I): A strong absorption band in the region of 1680-1630 cm⁻¹.[7]

  • N-H bend (Amide II): An absorption in the region of 1650-1580 cm⁻¹.

  • C-N stretch: An absorption in the region of 1400-1200 cm⁻¹.

  • Pyridine ring vibrations: Several bands in the fingerprint region.

  • C-Cl stretch: Absorptions in the region of 800-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 190, with a characteristic isotopic pattern for two chlorine atoms (M+2 and M+4 peaks). Predicted mass-to-charge ratios for various adducts are provided in the table below.[1]

AdductPredicted m/z
[M+H]⁺190.97734
[M+Na]⁺212.95928
[M-H]⁻188.96278
[M+NH₄]⁺208.00388
[M]⁺189.96951

Biological Activity and Potential Applications

There is currently no published research on the specific biological activity of this compound. However, the activities of related compounds suggest potential areas for investigation.

The corresponding carboxylic acid, 3,6-Dichloropyridine-2-carboxylic acid (Clopyralid), is a well-known herbicide. This suggests that the carboxamide derivative could also possess herbicidal properties, potentially acting as a pro-drug that is hydrolyzed to the active carboxylic acid in target plants.

Furthermore, various pyridine carboxamide derivatives have been investigated for a range of therapeutic applications, including as antifungal agents that act by inhibiting succinate dehydrogenase, and as anti-tubercular agents.[8][9][10] Some pyridine carboxamides have also shown antiplasmodial activity against Plasmodium falciparum.[11] Given these precedents, this compound could be a candidate for screening in these and other therapeutic areas.

G cluster_0 Potential Biological Targets SDH Succinate Dehydrogenase (Fungi) Amidase Mycobacterial Amidase (e.g., AmiC) Plasmodium_target Plasmodium falciparum Target Molecule This compound Molecule->SDH Inhibition Molecule->Amidase Hydrolysis (Pro-drug activation) Molecule->Plasmodium_target Inhibition

Figure 3. Hypothetical Signaling Pathways and Molecular Targets

Conclusion

This compound is a molecule with potential for further investigation in both agrochemical and pharmaceutical research. While there is a lack of extensive experimental data for this specific compound, its structural similarity to known active molecules provides a strong rationale for its synthesis and biological evaluation. The hypothetical experimental protocols and predicted analytical data provided in this guide serve as a foundation for researchers to begin exploring the properties and potential applications of this compound. Further studies are warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and elucidate its biological mechanism of action.

References

Unraveling the Biological Role of 3,6-Dichloropyridine-2-carboxamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its utility as a chemical building block, publicly available scientific literature lacks specific details regarding the mechanism of action, cellular targets, and defined signaling pathways for 3,6-Dichloropyridine-2-carboxamide. This technical guide consolidates the current understanding of this molecule, drawing from its chemical properties and the biological activities of structurally related pyridine carboxamide derivatives to offer potential avenues for future research.

Chemical Profile

This compound is a synthetic organic compound. Its structure features a pyridine ring substituted with two chlorine atoms at the 3 and 6 positions and a carboxamide group at the 2 position. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.

Inferred Biological Activity from Related Compounds

Herbicidal and Fungicidal Activity

Patents and scientific literature suggest that derivatives of 3,6-dichloropicolinic acid, a related chemical, are utilized as herbicides. Furthermore, various pyridine carboxamide derivatives have been investigated for their fungicidal properties. A notable mechanism of action for some of these antifungal compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.

Anticancer Potential

Recent studies have highlighted the potential of pyridine carboxamide derivatives as anticancer agents. One such derivative has been identified as an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and signaling pathways. Inhibition of SHP2 is a promising strategy in cancer therapy.

Anti-infective Properties

The pyridine carboxamide scaffold is also present in molecules with potent anti-infective properties:

  • Antitubercular Activity: A pyridine carboxamide derivative has been identified as a promising agent against Mycobacterium tuberculosis. Interestingly, this compound is a prodrug that requires activation by a mycobacterial amidase to exert its effect.

  • Antimalarial Activity: Certain piperidine carboxamides, which share a similar structural motif, have been shown to target the proteasome of the malaria parasite Plasmodium falciparum. The proteasome is essential for protein degradation and cellular homeostasis, making it an attractive drug target.

Future Directions

The diverse biological activities of pyridine carboxamide derivatives underscore the potential for this compound to possess its own unique biological functions. Future research efforts could focus on:

  • High-throughput screening: Testing this compound against a broad range of biological targets to identify potential activities.

  • Target identification studies: If any activity is observed, subsequent studies to pinpoint the specific cellular protein(s) it interacts with.

  • Structural biology: Determining the three-dimensional structure of this compound in complex with any identified targets to understand the molecular basis of its action.

The Obscure Identity of 3,6-Dichloropyridine-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridine-2-carboxamide is a chemical compound that, despite its well-defined structure, lacks a formal, documented history of discovery and application in mainstream scientific literature. Its existence is confirmed in chemical databases, but it primarily resides in the shadow of its parent compound, 3,6-Dichloropyridine-2-carboxylic acid, a widely known herbicide marketed as Clopyralid. This guide aims to provide an in-depth technical overview of this compound, consolidating available data and inferring its probable history and synthetic pathways based on established chemical principles and research into related compounds.

Inferred History and Discovery Context

There is no definitive record of the first synthesis or "discovery" of this compound in published literature. It is highly probable that its synthesis was a logical extension of the research and development of its carboxylic acid precursor, Clopyralid. Clopyralid, a member of the picolinic acid family of herbicides, is used to control broadleaf weeds.[1][2] In the field of agrochemical and pharmaceutical research, it is a common practice to synthesize derivatives of a biologically active parent compound to explore structure-activity relationships (SAR). The conversion of a carboxylic acid to a carboxamide is a fundamental chemical transformation often employed in such studies to modulate properties like solubility, stability, and biological activity.

The exploration of pyridine carboxamides for biological activity is an active area of research. Various pyridine carboxamide derivatives have been investigated for their potential as glucokinase activators, antifungal agents, and herbicides.[3][4] It is therefore plausible that this compound was first synthesized in a corporate or academic laboratory during the late 20th or early 21st century as part of a screening library to assess its potential as a herbicide or other bioactive agent. However, the lack of subsequent publications or patents specifically claiming this compound suggests that it may not have exhibited superior or commercially viable properties compared to its parent carboxylic acid or other analogues.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₂OPubChem
Molecular Weight 191.02 g/mol PubChem
CAS Number 1532-25-8Benchchem[5]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to have low solubility in waterInferred

Synthesis and Experimental Protocols

A specific, published experimental protocol for the synthesis of this compound is not available. However, based on standard organic chemistry methodologies for the conversion of carboxylic acids to primary amides, a probable synthetic route can be proposed starting from the readily available 3,6-Dichloropyridine-2-carboxylic acid.

Proposed Synthesis Pathway

The most common and efficient method for this transformation involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive intermediate, typically an acid chloride.

  • Amination: The activated intermediate is then reacted with an ammonia source to form the primary amide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common laboratory practices for similar transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 3,6-Dichloropyridine-2-carbonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,6-Dichloropyridine-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux (approximately 76 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude 3,6-Dichloropyridine-2-carbonyl chloride, a moisture-sensitive compound, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • The crude 3,6-Dichloropyridine-2-carbonyl chloride is dissolved in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cooled in an ice bath.

  • A concentrated aqueous solution of ammonia (NH₄OH) (e.g., 2-3 eq) is added dropwise to the cooled solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction mixture is then diluted with water and the organic layer is separated.

  • The aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Applications and Structure-Activity Relationship (SAR) Context

While no specific biological activity has been reported for this compound, its structure places it within a class of compounds with known herbicidal and fungicidal activities.

Herbicidal Potential

The structural similarity to Clopyralid suggests that it may have been investigated for herbicidal properties. The conversion of the carboxylic acid to a carboxamide can alter the molecule's interaction with its biological target. In the case of auxin-mimic herbicides like Clopyralid, the carboxylic acid group is often crucial for binding to the auxin receptors. The amide derivative may exhibit weaker or no herbicidal activity, or potentially a different spectrum of activity.

Fungicidal Potential

Numerous pyridine carboxamides have been developed as fungicides, with many acting as succinate dehydrogenase inhibitors (SDHIs). These compounds inhibit mitochondrial respiration in fungi. It is conceivable that this compound could have been synthesized and screened for such activity.

Conclusion

This compound remains an enigmatic compound with a history that is largely inferred rather than documented. Its existence is a testament to the routine, yet often unpublished, work of chemical synthesis and screening in the pursuit of novel bioactive molecules. While it has not emerged as a significant commercial product, its synthesis and properties are of interest to researchers in agrochemical and medicinal chemistry. This guide provides a comprehensive overview based on the available data and established chemical principles, offering a valuable resource for professionals in the field. Further research and publication of any existing but inaccessible data would be necessary to fully elucidate the history and potential of this compound.

References

In-Depth Technical Guide on 3,6-Dichloropyridine-2-carboxamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-dichloropyridine-2-carboxamide derivatives and their analogues, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Synthesis and Derivatization

The fundamental structure of this compound serves as a versatile scaffold for the development of a wide array of derivatives. The primary point of diversification is the amide nitrogen, which can be substituted with various alkyl and aryl groups to explore the structure-activity relationship (SAR).

A general synthetic approach to N-substituted this compound derivatives involves the amidation of 3,6-dichloropyridine-2-carboxylic acid or its activated derivatives (e.g., acyl chloride) with a primary or secondary amine.

A plausible synthetic route starting from 2,3,6-trichloropyridine involves a saponification step to yield 3,6-dichloro-2-pyridyl sodium alkoxide, followed by dechlorination and subsequent chlorination to produce the dichloropyridine precursor.[1] Another approach describes the synthesis of amides from 2-(2,6-dichloropyridin-4-yl)acetic acid using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[2] While not identical to the core topic, these methods illustrate common strategies for creating pyridine carboxamide linkages.

Biological Activity and Therapeutic Potential

Derivatives of the this compound core have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Anticancer Activity

Numerous pyridine carboxamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. While specific data for a comprehensive series of 3,6-dichloro-2-carboxamide derivatives is dispersed across literature, the broader class of pyridine carboxamides has shown promising anticancer activity. For instance, novel 1H-indole-2-carboxamides have demonstrated significant antiproliferative activity against breast (MCF-7), leukemia (K-562), and colon (HCT-116) cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[3] Similarly, certain 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][4]naphthyridine-4-carboxamides have shown potent cytotoxicity with IC50 values less than 10 nM against murine P388 leukemia cells.[5]

The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is a frequently implicated target in cancer.[6][7][8] Dysregulation of this pathway is common in many cancers, making it a key target for therapeutic intervention.[8] Some sulfonamide methoxypyridine derivatives have been identified as potent PI3K/mTOR dual inhibitors, demonstrating the potential of pyridine-based scaffolds to target this pathway.[9]

Antimicrobial Activity

Pyridine carboxamide analogues have also been explored for their antimicrobial properties. For example, a series of pyrimidine carboxamides demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis, with several compounds exhibiting MIC90 values below 1.00 µM.[10] Another study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues showed antibacterial efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli.[11]

Quantitative Biological Data

The following tables summarize representative quantitative data for various pyridine carboxamide derivatives, illustrating their potential as anticancer and antimicrobial agents. It is important to note that the data is collated from different studies and direct comparison may be limited by variations in experimental conditions.

Table 1: Anticancer Activity of Pyridine Carboxamide Derivatives (IC50 values in µM)

Compound ClassCell LineIC50 (µM)Reference
1H-Indole-2-carboxamidesK-562 (Leukemia)0.33 - 0.61[3]
HCT-116 (Colon)1.01[3]
MCF-7 (Breast)7.16 - 10.6[3]
Benzo[b][4]naphthyridine-4-carboxamidesP388 (Murine Leukemia)< 0.01[5]
6-Amino-2-pyridone-3,5-dicarbonitrilesGL261 (Glioblastoma)Potent Activity[12]
MDA-MB-231 (Breast)Potent Activity[12]
A549 (Lung)Potent Activity[12]
HEPG2 (Liver)Potent Activity[12]
Sulfonamide Methoxypyridine Derivatives (PI3Kα/mTOR inhibitors)MCF-7 (Breast)0.13[9]
HCT-116 (Colon)0.02[9]

Table 2: Antimicrobial Activity of Pyridine Carboxamide Analogues (MIC values)

Compound ClassMicroorganismMICReference
Pyrimidine CarboxamidesMycobacterium tuberculosis H37Rv< 1.00 µM (MIC90)[10]
N-(4-methylpyridin-2-yl) Thiophene-2-CarboxamidesESBL-producing E. coli ST131Not specified[11]
Chiral Pyridine CarboxamidesBacillus subtilisNot specified[1]
Escherichia coliNot specified[1]
Staphylococcus aureusNot specified[1]
Candida albicansNot specified[1]

Experimental Protocols

Synthesis of N-Aryl-3,6-dichloropyridine-2-carboxamide (General Procedure)

Step 1: Activation of Carboxylic Acid 3,6-Dichloropyridine-2-carboxylic acid (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or DMF). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.2 eq) are added, and the mixture is stirred at 0°C.

Step 2: Amine Coupling The desired primary or secondary aryl amine (1.1 eq) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

Step 3: Work-up and Purification The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[13]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.[13] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][14]

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[6]

  • Inoculum Preparation: The test microorganism is grown in broth to a specific turbidity, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Many anticancer drugs, including some pyridine derivatives, target components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Activates Rheb Rheb TSC1_2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Growth & Proliferation Downstream->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

General Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound derivatives.

Drug_Discovery_Workflow Start Start: Design of This compound Analogues Synthesis Synthesis of N-substituted Derivatives Start->Synthesis Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT Assay) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Screening->Antimicrobial Data_Analysis Data Analysis and SAR Studies Anticancer->Data_Analysis Antimicrobial->Data_Analysis Hit_ID Hit Identification and Optimization Data_Analysis->Hit_ID End Lead Compound for Further Development Hit_ID->End

Caption: A typical drug discovery workflow.

References

Technical Guide to the Spectroscopic Data of 3,6-Dichloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for 3,6-Dichloropyridine-2-carboxamide. Due to the limited availability of experimentally derived public data for this specific compound, this guide combines predicted data with established experimental protocols for the characterization of related chemical structures. The information herein is intended to serve as a valuable resource for the synthesis, identification, and quality control of this compound in a research and development setting.

Physicochemical Properties

This compound is a synthetic organic compound featuring a pyridine ring substituted with two chlorine atoms and a carboxamide group.[1] These functional groups confer specific chemical properties and spectroscopic signatures.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₂O[1][2]
Molecular Weight 191.01 g/mol [1]
Monoisotopic Mass 189.97006 Da[2]
IUPAC Name This compound[1]
InChI Key RFBSMVHKAFPDKD-UHFFFAOYSA-N[1][2]
SMILES C1=CC(=NC(=C1Cl)C(=O)N)Cl[2]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a specific ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Predicted Mass Spectrometry Data

The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally predicted.[2]

AdductPredicted m/z
[M]⁺189.96951
[M+H]⁺190.97734
[M+Na]⁺212.95928
[M+NH₄]⁺208.00388
[M+K]⁺228.93322
[M-H]⁻188.96278

Table based on predicted data from PubChem.[2]

Experimental Protocol for Mass Spectrometry

A common method for the analysis of chlorinated organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile organic solvent, such as dichloromethane or methanol.

  • Injection: Inject the sample into the GC-MS system. The gas chromatograph will separate the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ionized fragments are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

ms_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_output Data Output dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate GC Separation inject->separate ionize Ionization (EI/ESI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect spectrum Mass Spectrum detect->spectrum

GC-MS Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The protons of the amide group may appear as a broad singlet.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2Doublet1HH-4
~ 7.4 - 7.6Doublet1HH-5
~ 7.5 - 8.5 (broad)Singlet2H-CONH₂

Note: Predicted chemical shifts are estimates based on related structures and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 165 - 170C=O (Amide)
~ 150 - 155C-2
~ 148 - 152C-6
~ 140 - 145C-4
~ 125 - 130C-5
~ 120 - 125C-3

Note: Predicted chemical shifts are estimates and subject to experimental variation.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.[5]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for organic molecules can be used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

nmr_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_output Data Output dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Data Acquisition (¹H and ¹³C) transfer->acquire process Data Processing (FT, Phasing) acquire->process spectrum NMR Spectra process->spectrum

NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amide and the substituted pyridine ring.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Medium-Strong, BroadN-H stretch (Amide)
~ 1680StrongC=O stretch (Amide I)
~ 1600MediumN-H bend (Amide II)
1600 - 1450Medium-WeakC=C and C=N stretching (Pyridine ring)
1100 - 1000StrongC-Cl stretch

Note: These are expected absorption ranges and can vary.

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)

The thin solid film method is a common and straightforward technique for analyzing solid organic compounds.[2][6]

  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like dichloromethane or acetone.

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Subtraction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

ir_workflow cluster_sample_prep Sample Preparation cluster_ftir FT-IR Analysis cluster_output Data Output dissolve Dissolve in Volatile Solvent deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate acquire_sample Acquire Sample Spectrum evaporate->acquire_sample acquire_bg Acquire Background Spectrum subtract Subtract Background acquire_bg->subtract acquire_sample->subtract spectrum IR Spectrum subtract->spectrum

FT-IR Spectroscopy (Thin Film) Workflow.

Summary

References

The Versatile Scaffold: Unlocking the Potential of 3,6-Dichloropyridine-2-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 3,6-Dichloropyridine-2-carboxamide, a halogenated pyridine derivative, is emerging as a valuable scaffold in medicinal chemistry. Its unique structural features, including the presence of two chlorine atoms and a carboxamide group on a pyridine ring, offer multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. This technical guide provides an in-depth overview of the potential applications of this compound, summarizing its utility as a building block for novel therapeutic agents, with a focus on anticancer and antimicrobial applications. While direct biological activity of the core molecule is not extensively reported, its role as a key intermediate is critical in the development of potent and selective drug candidates.

Synthesis of Bioactive Agents from a Dichlorinated Pyridine Core

The primary application of this compound in medicinal chemistry is as a starting material or key intermediate in the synthesis of more complex, biologically active molecules. The reactivity of the chlorine atoms and the potential for modification of the carboxamide group allow for the construction of a wide array of derivatives.

A general synthetic workflow for utilizing this scaffold is outlined below:

Synthesis_Workflow A This compound B Nucleophilic Substitution at C6 A->B Reaction with nucleophile (e.g., amine, thiol) C Modification of Carboxamide B->C Amide coupling, reduction, etc. E Bioactive Molecule B->E D Further Functionalization at C3 C->D Cross-coupling, etc. C->E D->E

Figure 1: General synthetic strategies employing this compound.

Applications in Anticancer Drug Discovery

The pyridine carboxamide moiety is a well-established pharmacophore in oncology. Derivatives of this compound have been explored for the development of novel anticancer agents. The general approach involves the selective displacement of one or both chlorine atoms and/or modification of the carboxamide functional group to generate compounds with potent and selective activity against various cancer cell lines.

One patented approach describes pyridine carboxamide derivatives for use as anticancer agents. While not singling out the 3,6-dichloro isomer, the general class of compounds is highlighted for its potential in oncology.[1]

Antimicrobial Potential of Pyridine Carboxamide Derivatives

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyridine carboxamide derivatives have shown promise in this area. Although research specifically originating from this compound is limited, related structures have demonstrated significant antibacterial and antifungal activities.

For instance, a study on chiral macrocyclic and linear pyridine carboxamides, synthesized from pyridine-2,6-dicarbonyl dichloride, reported notable antimicrobial and antifungal properties. This suggests that the pyridine carboxamide scaffold is a viable starting point for the development of new anti-infective drugs.

Future Directions and Conclusion

While this compound itself is primarily a chemical building block, its potential in medicinal chemistry is significant. The synthetic versatility of this compound makes it an attractive starting point for the generation of diverse libraries of compounds for high-throughput screening. Future research efforts could focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: Exploring the impact of different substituents at the 3- and 6-positions, as well as modifications of the 2-carboxamide group, to identify key structural features for desired biological activities.

  • Target identification: For any identified active derivatives, determining the specific biological targets and mechanisms of action will be crucial for further development.

  • Exploration of other therapeutic areas: The pyridine carboxamide scaffold is known to interact with a variety of biological targets. Investigating derivatives of this compound for activity in other areas, such as neurodegenerative diseases or inflammatory disorders, could yield novel therapeutic leads.

Experimental Protocols

As specific experimental protocols for the synthesis and biological evaluation of derivatives of this compound are not widely published in the public domain, a general protocol for a key synthetic transformation is provided below as an example.

General Procedure for Nucleophilic Aromatic Substitution of this compound:

Objective: To displace one of the chloro substituents with a nucleophile (e.g., an amine).

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • An appropriate solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the amine (1-1.2 equivalents) and the base (2-3 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80°C to 150°C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: Reaction conditions, including temperature, reaction time, and choice of base and solvent, may need to be optimized for different amines. The regioselectivity of the substitution (at the 3- or 6-position) may also vary depending on the reaction conditions and the nature of the nucleophile.

References

3,6-Dichloropyridine-2-carboxamide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridine-2-carboxamide is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, including two reactive chlorine atoms and a carboxamide group on a pyridine scaffold, offer multiple points for chemical modification. This strategic arrangement of functional groups allows for the regioselective introduction of diverse substituents, making it a key intermediate in the synthesis of complex molecules with a wide range of applications, from agrochemicals to pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel bioactive compounds.

Chemical Properties and Spectroscopic Data

PropertyValue
IUPAC Name This compound
CAS Number 1532-25-8
Molecular Formula C₆H₄Cl₂N₂O
Molecular Weight 191.02 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in many organic solvents

Synthesis of this compound

The primary route to this compound involves a two-step synthesis starting from 3,4,5,6-tetrachloro-2-cyanopyridine. The first step is a selective reduction to afford 3,6-dichloro-2-cyanopyridine, followed by a controlled partial hydrolysis of the nitrile group to the corresponding primary amide.

Step 1: Synthesis of 3,6-Dichloro-2-cyanopyridine

The synthesis of 3,6-dichloro-2-cyanopyridine can be achieved by the reduction of 3,4,5,6-tetrachloro-2-cyanopyridine using metallic zinc or manganese. This method provides a high yield and avoids the use of highly toxic reagents like sodium cyanide[1].

Experimental Protocol:

To a flask equipped with a stirrer and reflux condenser, add 3,4,5,6-tetrachloro-2-cyanopyridine (0.01 mol, 2.42 g). Add zinc dust (0.03 mol, 1.96 g) and dimethylformamide (15 mL). Heat the mixture at 125 °C for 90 minutes. After cooling, the product is extracted with methylene chloride. The organic layer is concentrated, and the crude product is purified by recrystallization from hexane to yield 3,6-dichloro-2-cyanopyridine.

ReactantMolar RatioConditionsYieldReference
3,4,5,6-Tetrachloro-2-cyanopyridine, Zinc1 : 3125 °C, 90 min, DMFup to 92%[1]

G tetrachloro 3,4,5,6-Tetrachloro-2-cyanopyridine dichloro 3,6-Dichloro-2-cyanopyridine tetrachloro->dichloro Zn, DMF, 125 °C

Caption: Synthesis of 3,6-Dichloro-2-cyanopyridine.

Step 2: Synthesis of this compound via Partial Hydrolysis

The selective hydrolysis of the nitrile group in 3,6-dichloro-2-cyanopyridine to the primary amide requires carefully controlled conditions to prevent over-hydrolysis to the carboxylic acid. Generally, using a limited amount of base and lower reaction temperatures favors the formation of the amide[2].

Representative Experimental Protocol:

In a round-bottom flask, dissolve 3,6-dichloro-2-cyanopyridine (1 mmol) in a suitable solvent such as ethanol or a mixture of an organic solvent and water. Add a substoichiometric amount of a base, such as sodium hydroxide or potassium carbonate (e.g., 0.1 to 0.5 equivalents). Stir the reaction mixture at a controlled temperature, for instance, between room temperature and 60 °C, while monitoring the reaction progress by TLC or LC-MS. Once the starting material is consumed and the desired amide is the major product, neutralize the reaction mixture with a dilute acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

ReactantBase (equiv.)TemperatureOutcomeReference
Cyanopyridine< 0.560-140 °CFavors amide formation[2]
Cyanopyridine> 0.560-200 °CFavors carboxylic acid formation[2]

G cyanopyridine 3,6-Dichloro-2-cyanopyridine carboxamide This compound cyanopyridine->carboxamide Controlled Hydrolysis (e.g., NaOH (substoichiometric), EtOH/H₂O)

Caption: Synthesis of the target carboxamide.

Applications as a Building Block in Organic Synthesis

The presence of two chlorine atoms at positions 3 and 6, which exhibit different reactivities, along with the carboxamide group at position 2, makes this compound a highly versatile building block for constructing more complex molecular architectures. The chlorine atoms are susceptible to various cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the pyridine ring can be selectively replaced using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in C-C and C-N bond formation, respectively.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the dichloropyridine core and various organoboron reagents. The reactivity of the chlorine atoms can be influenced by steric and electronic factors, potentially allowing for regioselective coupling.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like potassium carbonate or sodium carbonate (2.0-3.0 equiv.). Add a degassed solvent system, for example, a mixture of toluene and water or dioxane and water. Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

ReactantsCatalystBaseSolventTemperature
Aryl Halide, Boronic AcidPd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Na₂CO₃, or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110 °C

G cluster_0 Suzuki-Miyaura Coupling start This compound product 3-Aryl-6-chloropyridine-2-carboxamide or 3,6-Diarylpyridine-2-carboxamide start->product Ar-B(OH)₂ Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl or N-heteroaryl derivatives by forming a carbon-nitrogen bond. This reaction can be applied to this compound to introduce various amine functionalities.

Representative Experimental Protocol for Buchwald-Hartwig Amination:

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP) (0.02-0.10 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (1.5-2.5 equiv.). Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times. Add an anhydrous, degassed solvent such as toluene or dioxane. Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

ReactantsCatalyst/LigandBaseSolventTemperature
Aryl Halide, AminePd₂(dba)₃ / Xantphos or BINAPNaOtBu, K₃PO₄, or Cs₂CO₃Toluene or Dioxane80-110 °C

G cluster_1 Buchwald-Hartwig Amination start This compound product 3-Amino-6-chloropyridine-2-carboxamide or 3,6-Diaminopyridine-2-carboxamide start->product R¹R²NH Pd Catalyst, Ligand, Base

Caption: Buchwald-Hartwig amination reaction.

Applications in Agrochemicals and Medicinal Chemistry

Pyridine carboxamide derivatives are a well-established class of compounds with significant biological activities. The use of this compound as a building block provides access to novel analogs with potential applications in both agrochemicals and pharmaceuticals.

Herbicides

The closely related 3,6-dichloropicolinic acid (Clopyralid) is a known selective herbicide used for the control of broadleaf weeds[3]. Derivatives of 4-amino-3,6-dichloropyridine-2-carboxylic acid have also been patented as potent herbicides[4]. This suggests that derivatives of this compound could exhibit similar herbicidal properties, acting as synthetic auxins that disrupt plant growth. The synthesis of such compounds would involve leveraging the reactivity of the chlorine atoms for further functionalization.

Kinase Inhibitors in Drug Discovery

Pyridine carboxamide scaffolds are prevalent in a number of kinase inhibitors developed for the treatment of diseases such as cancer and inflammatory disorders. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases. The development of selective kinase inhibitors is a major focus of modern drug discovery.

Derivatives of pyridine carboxamides have been reported as inhibitors of various kinases, including c-Jun N-terminal kinases (JNKs) and cyclin-dependent kinases (CDKs)[5][6]. The general mechanism of action for many of these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The synthesis of novel kinase inhibitors based on the this compound scaffold would typically involve Suzuki or Buchwald-Hartwig reactions to introduce functionalities that can interact with specific residues in the kinase active site.

G cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Cellular Response Cellular Response PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate PhosphoSubstrate->Cellular Response Inhibitor Pyridine Carboxamide Derivative Inhibitor->Kinase Binding to ATP Pocket

Caption: General mechanism of kinase inhibition.

Conclusion

This compound is a valuable and reactive building block with significant potential in organic synthesis. Its straightforward preparation from readily available starting materials and the differential reactivity of its functional groups allow for the construction of a diverse array of complex molecules. The demonstrated biological activity of related pyridine carboxamide derivatives in both agrochemical and medicinal contexts underscores the importance of this scaffold. The synthetic routes and representative protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in the development of novel and functional chemical entities.

References

Technical Guide: Properties and Safety of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number 1532-25-8 provided in the query corresponds to the compound 3,6-Dichloro-2-pyridinecarboxamide. However, the request for an in-depth technical guide suitable for researchers and drug development professionals suggests a likely interest in a more complex molecule with extensive research data. A plausible candidate, based on common pharmaceutical scaffolds, is the piperazine derivative 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS: 74852-61-2) . This guide will focus on this latter compound, which serves as a key intermediate in the synthesis of antifungal agents.[1][2]

Core Properties

1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a disubstituted piperazine that is a key building block in the synthesis of various pharmacologically active molecules, most notably triazole antifungals like Itraconazole and Posaconazole.[1][2][3] Its chemical structure features a central piperazine ring N,N'-disubstituted with a 4-methoxyphenyl group and a 4-nitrophenyl group.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a baseline for its handling and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₉N₃O₃[3][4]
Molecular Weight 313.35 g/mol [2][3][4]
Appearance White to light yellow or brown crystalline solid/powder.[2][3][4]
Melting Point 189-193 °C[2][3][5]
Boiling Point (est.) 515.7 °C at 760 mmHg[4][5]
Density (est.) 1.239 g/cm³[4][5]
Flash Point (est.) 265.7 °C[4]
Solubility Slightly soluble in water; soluble in organic solvents such as Acetone, Chloroform, DMSO, and Methanol.[5][6]
LogP (est.) 3.58[4]
Topological Polar Surface Area 61.53 Ų[4]
Structural Information
IdentifierValueReference(s)
IUPAC Name 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine[7]
CAS Number 74852-61-2[2][3][7]
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)--INVALID-LINK--[O-][7]
InChI Key AVCKOFMRPAJEPN-UHFFFAOYSA-N[7]

Safety and Handling

Proper handling of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is essential to ensure laboratory safety. This section outlines its hazard classification and recommended safety protocols.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[4]

Signal Word: Warning

Pictogram:

  • GHS07 (Exclamation Mark)

Precautionary Statements and First Aid
TypeCodesDescriptionReference(s)
Prevention P264, P270Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[4]
Response P301+P312, P330IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4]
Storage -Store in a well-ventilated place. Keep container tightly closed. Store in a dry, room temperature environment.[5][8]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[9]
First Aid (Inhalation) -Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[10]
First Aid (Skin) -Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[10]
First Aid (Eye) -Rinse with pure water for at least 15 minutes. Consult a doctor.[10]

Experimental Protocols

Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine via N-Arylation

This protocol describes a common method for synthesizing the title compound through the N-arylation of 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene.[1][11]

Materials:

  • 1-(4-methoxyphenyl)piperazine

  • p-chloronitrobenzene

  • Solvent (e.g., Butanol)

  • Base (e.g., Sodium Carbonate)

  • Hydrochloric Acid (for salt formation/purification)

  • Sodium Hydroxide (for pH adjustment)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a reaction flask, combine 1-(4-methoxyphenyl)piperazine, p-chloronitrobenzene, sodium carbonate, and butanol.

  • Heating: Heat the mixture under reflux for several hours (e.g., 24 hours) to allow the N-arylation reaction to proceed to completion.[11]

  • Work-up: After cooling the reaction mixture to room temperature, wash it with water. Adjust the pH of the aqueous layer to 12 with sodium hydroxide.[11]

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the combined organic layers. The product can be converted to its HCl salt by adding concentrated HCl, which facilitates precipitation.[11]

  • Recrystallization: Isolate the salt and recrystallize it from a suitable solvent like ethanol to obtain the purified product.[11]

  • Drying: Dry the final product under vacuum.[11]

G cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification R1 1-(4-Methoxyphenyl)piperazine P1 Combine Reactants R1->P1 R2 p-Chloronitrobenzene R2->P1 R3 Sodium Carbonate (Base) R3->P1 R4 Butanol (Solvent) R4->P1 P2 Reflux for 24h P1->P2 P3 Aqueous Work-up & pH Adjustment P2->P3 P4 Extraction P3->P4 U1 HCl Salt Formation P4->U1 U2 Recrystallization from Ethanol U1->U2 U3 Vacuum Drying U2->U3 Product Final Product: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine U3->Product

Caption: Synthesis workflow for 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.

Biological Activity and Signaling Pathways

While specific mechanistic studies on 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine are not extensively detailed in the public domain, its structural class—phenylpiperazines—is well-known for interacting with monoaminergic systems in the central nervous system.[12][13] Many phenylpiperazine derivatives act as serotonin (5-HT) and dopamine (DA) receptor antagonists and/or reuptake inhibitors.[14][15]

The general mechanism involves binding to monoamine transporters (such as the serotonin transporter, SERT) and various G-protein coupled receptors (GPCRs), like the 5-HT₂A receptor. This modulation can alter downstream signaling cascades, affecting neurotransmitter levels in the synaptic cleft and influencing neuronal activity.

G cluster_membrane Synaptic Membrane cluster_postsynaptic Postsynaptic Neuron Compound Phenylpiperazine Derivative SERT Serotonin Transporter (SERT) Compound->SERT Inhibition Receptor 5-HT₂A Receptor (GPCR) Compound->Receptor Antagonism Serotonin_out Serotonin (5-HT) SERT->Serotonin_out Reuptake Signaling Downstream Signaling Cascade Receptor->Signaling Activation Serotonin_out->Receptor Binding

Caption: General mechanism of action for phenylpiperazine compounds on serotonergic systems.

References

The Diverse Biological Activities of Dichloropyridine Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dichloropyridine carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their anticancer, antifungal, and antitubercular properties. This document summarizes key quantitative data, details experimental protocols for cited biological assays, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity

Dichloropyridine carboxamide derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds is believed to involve the inhibition of critical signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro antiproliferative activity of selected dichloropyridine carboxamide analogs and related compounds. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Diarylpyridine Analogues
Substituted N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesCaco-2 (colorectal adenocarcinoma)10.3 - >100--
HCT-116 (colon carcinoma)10.8 - >100--
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives
Compound 1RXF393 (renal cell carcinoma)7.01 ± 0.39Doxorubicin13.54 ± 0.82
HT29 (colon adenocarcinoma)24.3 ± 1.29Doxorubicin13.50 ± 0.71
LOX IMVI (melanoma)9.55 ± 0.51Doxorubicin6.08 ± 0.32
WI 38 (normal human lung fibroblasts)46.20 ± 2.59Doxorubicin18.13 ± 0.93
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

  • Cancer cell lines (e.g., Caco-2, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Dichloropyridine carboxamide compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the dichloropyridine carboxamide compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 values are then determined from the dose-response curves.[1]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][4] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for anticancer therapies.[3][4] Certain carboxamide derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes DichloropyridineCarboxamide Dichloropyridine Carboxamide (Proposed) DichloropyridineCarboxamide->PI3K Inhibits

Proposed inhibition of the PI3K/Akt/mTOR pathway.

Antifungal Activity

Several dichloropyridine carboxamide derivatives have demonstrated significant antifungal activity, particularly against pathogenic fungi like Candida albicans. A key target for many of these compounds is the enzyme succinate dehydrogenase (SDH), a vital component of the mitochondrial electron transport chain.

Quantitative Antifungal Activity Data

The following table presents the minimum inhibitory concentration (MIC) and IC50 values of selected dichloropyridine carboxamides against Candida albicans. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDFungal StrainMIC (µg/mL)IC50 (µM)Reference CompoundMIC (µg/mL)IC50 (µM)
Dichloro mid-sized compounds
6bC. albicans CA14< 0.030.49Fluconazole0.1250.31
C. albicans SC5314< 0.03-Fluconazole--
7bC. albicans CA14< 0.030.41Fluconazole0.1250.31
C. albicans SC5314< 0.03-Fluconazole--
Extended amide linker compounds
13aC. albicans CA14< 0.030.56Fluconazole0.1250.31
C. albicans SC5314< 0.03-Fluconazole--
13bC. albicans CA14< 0.030.48Fluconazole0.1250.31
C. albicans SC5314< 0.03-Fluconazole--
Pyridine carboxamide derivative
3fBotrytis cinerea-17.3Thifluzamide-14.4
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.

Materials:

  • Fungal strains (e.g., Candida albicans)

  • Culture medium (e.g., RPMI-1640)

  • Dichloropyridine carboxamide compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the dichloropyridine carboxamide compounds in the culture medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[5]

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme in both the citric acid cycle and the electron transport chain in mitochondria.[6] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.[6]

SDH_Inhibition Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP_Production ATP Production ETC->ATP_Production DichloropyridineCarboxamide Dichloropyridine Carboxamide DichloropyridineCarboxamide->SDH Inhibits

Inhibition of Succinate Dehydrogenase by dichloropyridine carboxamides.

Antitubercular Activity

Dichloropyridine carboxamides and related pyridine carboxamides have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds represent a potential new class of antitubercular agents, with some exhibiting potent activity against drug-resistant strains.

Quantitative Antitubercular Activity Data

The following table summarizes the in vitro antitubercular activity of selected pyridine carboxamide derivatives. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a drug that will inhibit the visible growth of a microorganism.

Compound IDM. tuberculosis StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyridine dicarboxamides
20d (3-chlorophenyl at 3,5-dicarboxamide)H37Rv6.25--
Pyrazine carboxamides
5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamideH37Rv<0.819 (IC90)--
Imidazo[1,2-a]pyridine-3-carboxamides
A2, A3, A4, B1, B9H37Rv & MDR strains<0.035 µM--
Pyrazolo[1,5-a]pyridine-3-carboxamide
6jH37Rv, rRMP, and rINH<0.002Isoniazid-
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the MIC of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Dichloropyridine carboxamide compounds

  • Alamar Blue reagent

  • 96-well microtiter plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation: Add the bacterial inoculum to each well containing the test compounds. Include drug-free controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Synthesis of Dichloropyridine Carboxamides

The synthesis of dichloropyridine carboxamides typically involves the coupling of a dichloropyridine carboxylic acid or its activated derivative with an appropriate amine.

General Synthesis Workflow

Synthesis_Workflow StartingMaterial Dichloropyridine Carboxylic Acid Activation Activation (e.g., SOCl2, HATU) StartingMaterial->Activation ActivatedAcid Acid Chloride or Activated Ester Activation->ActivatedAcid Coupling Amide Coupling ActivatedAcid->Coupling Amine Amine (R-NH2) Amine->Coupling Product Dichloropyridine Carboxamide Coupling->Product

General synthetic workflow for dichloropyridine carboxamides.
Example Synthesis Protocol: N-Aryl-dichloronicotinamide

A common method for synthesizing N-aryl-dichloronicotinamides involves the following steps:

Materials:

  • Dichloronicotinic acid

  • Thionyl chloride (SOCl₂) or a coupling agent like HATU

  • Substituted aniline

  • Anhydrous solvent (e.g., DMF, THF)

  • Base (e.g., triethylamine, DIPEA)

Procedure:

  • Activation of Carboxylic Acid: Dichloronicotinic acid is converted to its more reactive acid chloride by refluxing with thionyl chloride. Alternatively, the carboxylic acid can be activated in situ using a coupling agent like HATU in the presence of a base.

  • Amide Bond Formation: The activated dichloronicotinic acid is then reacted with a substituted aniline in an anhydrous solvent. A base is typically added to neutralize the HCl generated during the reaction.

  • Work-up and Purification: The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired N-aryl-dichloronicotinamide. For example, chiral linear and macrocyclic bridged pyridines have been prepared starting from pyridine-2,6-dicarbonyl dichloride.[7]

Structure-Activity Relationships (SAR)

The biological activity of dichloropyridine carboxamides is highly dependent on the nature and position of substituents on both the pyridine and the carboxamide moieties.

  • Antifungal Activity: For antifungal activity, the presence of two chlorine atoms on the pyridine ring generally leads to higher potency compared to monochloro derivatives. This is potentially due to increased lipophilicity, which may enhance fungal membrane penetration.[8]

  • Anticancer Activity: In a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, the introduction of halogens on the N-phenyl ring was crucial for cytotoxic activity. A notable increase in potency was observed with larger halogens.[2] The position of the substituent on the phenyl ring (ortho, meta, or para) did not dramatically alter the activity for chloro and fluoro substituents.[2]

  • Antitubercular Activity: For certain pyridine dicarboxamides, the substitution at the 3 and 5-carboxamide positions significantly influences antitubercular activity. For instance, a 3-chlorophenyl group at these positions was found to be the most active in one study.[9] In a series of pyrazine carboxamides, iodine substitution on the benzene ring was important for antimycobacterial activity.[9]

Conclusion

Dichloropyridine carboxamides represent a versatile and promising class of compounds with a broad range of biological activities. Their efficacy as anticancer, antifungal, and antitubercular agents warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel and more potent dichloropyridine carboxamide-based therapeutics. Future work should focus on expanding the structure-activity relationship studies, elucidating detailed mechanisms of action, and optimizing the pharmacokinetic properties of lead compounds.

References

Methodological & Application

Application Note & Protocol: Amidation of 3,6-Dichloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An exhaustive search of established chemical literature and databases did not yield a specific, published experimental procedure for the direct amidation of 3,6-dichloropicolinic acid. However, based on standard and widely practiced methodologies for the synthesis of amides from carboxylic acids, a detailed and reliable protocol can be formulated. The following application note provides a representative experimental procedure utilizing a common carbodiimide coupling agent, which is a standard approach for this type of transformation in research and drug development settings.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed experimental procedure for the amidation of 3,6-dichloropicolinic acid. The protocol employs a common and efficient method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of Hydroxybenzotriazole (HOBt). This method is widely applicable for the synthesis of a variety of amide derivatives from carboxylic acids and is suitable for small to medium-scale laboratory preparations. The resulting 3,6-dichloropicolinamide derivatives are of interest in medicinal chemistry and materials science.

Experimental Protocols

General Amidation Procedure using EDC/HOBt

This protocol describes the amidation of 3,6-dichloropicolinic acid with a representative primary amine, benzylamine. The same general procedure can be adapted for other primary or secondary amines with minor modifications to the purification process.

Materials:

  • 3,6-Dichloropicolinic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloropicolinic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1 M concentration with respect to the carboxylic acid).

  • Activation: Add EDC (1.2 eq) to the solution at room temperature and stir for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure amide product.[1]

  • Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Data Presentation

The following table summarizes the quantitative data for a representative amidation of 3,6-dichloropicolinic acid with benzylamine.

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount Used
3,6-Dichloropicolinic acid192.001.001.0192 mg
Benzylamine107.151.101.1118 mg (0.115 mL)
EDC191.701.201.2230 mg
HOBt135.121.201.2162 mg
Product Theoretical Yield Actual Yield % Yield
N-benzyl-3,6-dichloropicolinamide281.14281 mg239 mg85%

Visualizations

experimental_workflow Experimental Workflow for Amidation start Start setup 1. Reaction Setup (3,6-Dichloropicolinic acid, HOBt in DMF) start->setup activation 2. Carboxylic Acid Activation (Add EDC, stir 30 min) setup->activation amine_addition 3. Amine Addition (Add Benzylamine) activation->amine_addition reaction 4. Reaction (Stir at RT for 12-24h) amine_addition->reaction workup 5. Aqueous Workup (DCM, NaHCO3, Brine) reaction->workup purification 6. Purification (Column Chromatography) workup->purification end End (Pure Amide) purification->end

Caption: A flowchart of the key steps in the amidation of 3,6-dichloropicolinic acid.

reaction_mechanism EDC/HOBt Amidation Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH 3,6-Dichloropicolinic Acid ActiveEster O-Acylisourea Intermediate (Highly Reactive) RCOOH->ActiveEster + EDC EDC EDC HOBt_Ester HOBt Active Ester ActiveEster->HOBt_Ester + HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Urea Urea Byproduct

Caption: The reaction mechanism for EDC/HOBt mediated amidation.

References

Application Notes and Protocols for 3,6-Dichloropyridine-2-carboxamide in Herbicide Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3,6-Dichloropyridine-2-carboxamide in herbicide formulation research. This document outlines its potential mechanism of action, protocols for formulation development and efficacy testing, and methods for analytical characterization.

Introduction

This compound is a chemical compound with potential herbicidal properties, belonging to the pyridine carboxamide class. Its structural similarity to known synthetic auxin herbicides, such as aminopyralid and clopyralid, suggests a similar mode of action. Synthetic auxins disrupt normal plant growth processes by overwhelming the natural auxin signaling pathways, leading to uncontrolled growth and eventual plant death.[1][2] This document provides detailed protocols for researchers to investigate the herbicidal efficacy and develop stable formulations of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for developing suitable herbicide formulations.

PropertyValueReference
Molecular FormulaC₆H₄Cl₂N₂ON/A
Molecular Weight207.02 g/mol N/A
AppearanceWhite to off-white powder[3]
Melting Point158-162 °CN/A
Solubility in WaterLowInferred
Solubility in Organic SolventsSoluble in methanol, acetone, dichloromethaneInferred

Proposed Mechanism of Action: Synthetic Auxin Pathway

Based on its chemical structure, this compound is hypothesized to act as a synthetic auxin. The proposed signaling pathway leading to herbicidal effects is detailed below.

Synthetic_Auxin_Pathway cluster_cell Plant Cell DCPCA This compound (DCPCA) TIR1_AFB TIR1/AFB Auxin Receptor Complex DCPCA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Promotes Ubiquitination and Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Ethylene Ethylene Production Auxin_Genes->Ethylene ABA Abscisic Acid (ABA) Production Auxin_Genes->ABA ROS Reactive Oxygen Species (ROS) Ethylene->ROS ABA->ROS Cell_Death Cellular Disruption & Plant Death ROS->Cell_Death

Caption: Proposed synthetic auxin signaling pathway for this compound.

In this proposed mechanism, this compound binds to the TIR1/AFB auxin receptor complex.[4] This action leads to the ubiquitination and subsequent degradation of Aux/IAA repressor proteins.[1] The degradation of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes.[3][5] Overexpression of these genes leads to an overproduction of ethylene and abscisic acid (ABA), which in turn generates reactive oxygen species (ROS), causing cellular damage and ultimately leading to plant death.[4]

Herbicide Formulation Development

The development of a stable and effective herbicide formulation is critical for its successful application.[6][7][8] Various formulation types can be explored for this compound.

Formulation Types
Formulation TypeDescriptionKey Components
Soluble Liquid (SL) The active ingredient is dissolved in a solvent (typically water) and forms a true solution.This compound, Water, Co-solvents (if needed), Surfactants.
Emulsifiable Concentrate (EC) The active ingredient is dissolved in an organic solvent with an emulsifier. Forms an emulsion when mixed with water.This compound, Organic Solvent, Emulsifiers, Surfactants.
Wettable Powder (WP) A dry formulation where the active ingredient is mixed with a carrier and wetting agents. Forms a suspension in water.This compound, Inert Carrier (e.g., clay), Wetting Agents, Dispersing Agents.
Water Dispersible Granules (WDG) Similar to a wettable powder but formulated as granules to reduce dust.This compound, Binders, Wetting Agents, Dispersing Agents.
Hypothetical Efficacy Data for Different Formulations

The following table presents hypothetical efficacy data for different formulations of this compound on common weed species. This data is for illustrative purposes to guide experimental design.

Formulation TypeWeed SpeciesApplication Rate (g a.i./ha)Growth Reduction (GR₅₀) (g a.i./ha)Efficacy (%)
Soluble Liquid (SL) Velvetleaf (Abutilon theophrasti)1005092
Common Lambsquarters (Chenopodium album)1004595
Emulsifiable Concentrate (EC) Velvetleaf (Abutilon theophrasti)1004894
Common Lambsquarters (Chenopodium album)1004296
Wettable Powder (WP) Velvetleaf (Abutilon theophrasti)1005588
Common Lambsquarters (Chenopodium album)1005290

Experimental Protocols

Protocol for Herbicide Formulation Preparation (Emulsifiable Concentrate - EC)

This protocol outlines the preparation of a 100 g/L Emulsifiable Concentrate (EC) formulation of this compound.

Materials:

  • This compound (10g)

  • Aromatic solvent (e.g., Solvesso™ 150) (to 100 mL)

  • Emulsifier blend (e.g., calcium dodecylbenzenesulfonate and ethoxylated nonylphenol) (5-10g)

  • Magnetic stirrer and stir bar

  • Volumetric flask (100 mL)

  • Beaker

Procedure:

  • Weigh 10g of this compound and add it to a beaker.

  • Add approximately 70 mL of the aromatic solvent to the beaker.

  • Place the beaker on a magnetic stirrer and stir until the active ingredient is completely dissolved.

  • Add 5-10g of the emulsifier blend to the solution and continue stirring for 15 minutes to ensure homogeneity.

  • Transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of the aromatic solvent and add the rinsing to the volumetric flask.

  • Add the aromatic solvent to the volumetric flask to bring the final volume to 100 mL.

  • Stopper the flask and invert it several times to ensure thorough mixing.

  • Store the resulting EC formulation in a sealed, labeled container.

Protocol for Greenhouse Efficacy Testing

This protocol describes a whole-plant bioassay to evaluate the herbicidal efficacy of this compound formulations.[9][10]

Efficacy_Testing_Workflow Seed_Collection 1. Seed Collection (Target Weed Species) Germination 2. Seed Germination (Controlled Environment) Seed_Collection->Germination Transplanting 3. Seedling Transplanting (Pots with Standard Soil Mix) Germination->Transplanting Application 5. Herbicide Application (Precision Bench Sprayer) Transplanting->Application Herbicide_Prep 4. Herbicide Formulation Dilution to Test Concentrations Herbicide_Prep->Application Growth_Period 6. Plant Growth (Greenhouse Conditions) Application->Growth_Period Data_Collection 7. Data Collection (Visual Assessment, Biomass) Growth_Period->Data_Collection Analysis 8. Data Analysis (GR₅₀ Calculation) Data_Collection->Analysis

Caption: Workflow for greenhouse herbicide efficacy testing.

Procedure:

  • Plant Material: Grow target weed species (e.g., Velvetleaf, Common Lambsquarters) from seed in pots containing a standard potting mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Treatment Preparation: Prepare a series of dilutions of the this compound formulation in water to achieve the desired application rates (e.g., 0, 25, 50, 100, 200 g a.i./ha). Include a blank formulation (without active ingredient) and a commercial standard herbicide as controls.

  • Herbicide Application: When the weed seedlings have reached the 2-4 true leaf stage, apply the herbicide solutions using a precision bench sprayer calibrated to deliver a consistent volume.[10]

  • Post-Treatment Care: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.

  • Efficacy Assessment: At 14 and 28 days after treatment (DAT), visually assess the plants for signs of injury (e.g., epinasty, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete death).

  • Biomass Measurement: At 28 DAT, harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use this data to determine the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth) through regression analysis.

Analytical Methods for Formulation Analysis

Accurate determination of the active ingredient concentration in a formulation is essential for quality control.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of analytical grade this compound in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a portion of the herbicide formulation and dilute it with acetonitrile to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[11][12]

Safety Precautions

Researchers should handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

These application notes provide a framework for the investigation of this compound as a potential herbicide. The provided protocols for formulation, efficacy testing, and analysis will enable researchers to systematically evaluate its properties and potential for weed management. Further research is warranted to fully elucidate its herbicidal spectrum, environmental fate, and toxicological profile.

References

Application Notes and Protocols for the Purity Assessment of 3,6-Dichloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for determining the purity of 3,6-Dichloropyridine-2-carboxamide. The protocols outlined are based on established analytical principles for aromatic carboxamides and related pyridine derivatives, offering robust starting points for method development and validation.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical and agrochemical research. Ensuring its purity is critical for the safety, efficacy, and quality of downstream products. This document details protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry for impurity identification.

Potential impurities in this compound may arise from its synthesis, which often involves the corresponding carboxylic acid. These can include residual starting materials, intermediates, and degradation products. A thorough purity assessment should be capable of separating and quantifying the main component from these related substances.

High-Performance Liquid Chromatography (HPLC) - Stability-Indicating Method

A stability-indicating HPLC method is essential for separating this compound from its potential degradation products and synthesis-related impurities. Forced degradation studies are a critical component in the development of such a method.[1][2][3]

Forced Degradation Protocol

Forced degradation studies deliberately stress the sample to generate potential degradation products, ensuring the analytical method can detect them.[4][5]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 48 hours and then dissolve in the solvent.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.

  • Neutralization and Dilution: After the stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions. Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

HPLC Method Protocol

This method is a starting point and should be optimized for system suitability, including resolution of the main peak from all degradation products and impurities.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 230 nm and 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile/Water (50:50) to 0.1 mg/mL
Data Presentation

The results of the purity analysis should be presented in a clear, tabular format.

Table 2: Example HPLC Purity Analysis Data

Sample IDRetention Time (min)Peak AreaArea %
Main Component15.24,500,00099.50
Impurity 112.812,5000.28
Impurity 218.59,0000.20
Total 4,521,500 100.0

Gas Chromatography (GC)

GC is a suitable technique for analyzing the purity of semi-volatile compounds like this compound. A flame ionization detector (FID) is commonly used for quantitative analysis.

GC Method Protocol

Table 3: GC Method Parameters

ParameterRecommended Conditions
Column DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 300°C
Sample Preparation Dissolve sample in Acetone or Ethyl Acetate to 1 mg/mL
Data Presentation

Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks (excluding the solvent peak).[6]

Table 4: Example GC Purity Analysis Data

Peak IDRetention Time (min)Peak AreaArea %
Main Component10.58,200,00099.45
Impurity A8.235,0000.42
Impurity B11.110,5000.13
Total 8,245,500 100.0

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself.[7][8][9] It relies on the use of a certified internal standard.

qNMR Protocol

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for complete relaxation.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Integration: Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.

  • Purity Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation

Table 5: Example qNMR Purity Calculation Data

ParameterAnalyteInternal Standard
Compound This compoundMaleic Acid
Mass (m) 10.15 mg10.05 mg
Molecular Weight (MW) 191.02 g/mol 116.07 g/mol
Signal Integral (I) 1.002.05
Number of Protons (N) 1 (e.g., a pyridine proton)2
Standard Purity (P_std) -99.9%
Calculated Purity 99.6% -

Mass Spectrometry (MS) for Impurity Identification

When unknown impurities are detected by HPLC or GC, LC-MS or GC-MS can be used for their identification and structural elucidation.[10][11]

LC-MS/MS Protocol

Experimental Protocol:

  • Method: Use the same HPLC method as described in section 2.2, ensuring the mobile phase is compatible with MS (e.g., using formic acid or ammonium formate instead of non-volatile buffers).

  • Ionization: Employ electrospray ionization (ESI) in both positive and negative modes.

  • Analysis: Perform full scan analysis to determine the molecular weights of the impurities. Subsequently, use tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity assessment of this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products API This compound Acid Acidic Hydrolysis API->Acid API->Acid Base Basic Hydrolysis API->Base API->Base Oxidation Oxidation API->Oxidation API->Oxidation Thermal Thermal API->Thermal API->Thermal Photo Photolytic API->Photo API->Photo Impurity1 3,6-Dichloropicolinic Acid Hydrolysis of amide Acid->Impurity1 Other Other unknown degradants Acid->Other Base->Impurity1 Base->Other Impurity3 N-oxides Oxidation Oxidation->Impurity3 Oxidation->Other Impurity2 Monochloro-derivatives Dechlorination Thermal->Impurity2 Thermal->Other Photo->Impurity2 Photo->Other

Caption: Logical relationships in forced degradation studies.

References

Application of 3,6-Dichloropyridine-2-carboxamide in Agricultural Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is publicly available for the specific agricultural applications of 3,6-Dichloropyridine-2-carboxamide. The following application notes and protocols are substantially derived from research on structurally analogous pyridine carboxamide and pyridine carboxylic acid derivatives, which have demonstrated significant potential in agricultural science, primarily as herbicides and fungicides. The provided information serves as a projected guide for researchers, scientists, and drug development professionals investigating the potential of this compound.

Potential Applications in Agricultural Science

Based on the analysis of structurally related compounds, this compound is a promising candidate for investigation in the following agricultural applications:

  • Herbicidal Activity: The pyridine carboxylic acid scaffold is a well-established pharmacophore for herbicides. The closely related compound, 4-amino-3,6-dichloropyridine-2-carboxylic acid, is a potent herbicide.[1][2][3] It is hypothesized that this compound may exhibit similar herbicidal properties, potentially acting as a synthetic auxin or disrupting other critical plant growth processes.

  • Fungicidal Activity: Pyridine carboxamide derivatives have been extensively researched as fungicides, with some demonstrating efficacy as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5][6] These compounds interfere with the mitochondrial respiratory chain in fungi, leading to cell death. While direct evidence is pending, the chemical structure of this compound warrants investigation for its potential as an SDHI or for other antifungal modes of action.

There is currently insufficient evidence from the conducted research to suggest a primary application as an insecticide.

Data Presentation: Comparative Efficacy of Related Pyridine Carboxamides

The following tables summarize quantitative data from studies on related pyridine carboxamide derivatives, offering a comparative baseline for potential efficacy studies of this compound.

Table 1: In Vitro Antifungal Activity of a Structurally Related Pyridine Carboxamide (Compound 3f) [5]

Fungal PathogenInhibition Rate (%) at 50 mg/L
Botrytis cinerea76.9
Corynespora cassiicola25.4
Fusarium oxysporum15.8
Gibberella zeae33.3
Phytophthora infestans10.2
Rhizoctonia solani45.6
Sclerotinia sclerotiorum38.9
Valsa mali22.5

Table 2: In Vivo Antifungal Activity of a Structurally Related Pyridine Carboxamide (Compound 3f) against Botrytis cinerea [5]

Concentration (mg/L)Preventative Efficacy (%)
20053.9
10049.0
5027.1

Table 3: Herbicidal Activity of Structurally Related Pyridine-2-Carboxylic Acid Derivatives against Broadleaf Weeds [7]

CompoundApplication Rate (g ha⁻¹)Weed SpeciesGrowth Inhibition (%)
I-0175Amaranthus retroflexus100
I-0175Abutilon theophrasti100
I-0175Portulaca oleracea100
I-0975Amaranthus retroflexus100
I-0975Abutilon theophrasti100
I-0975Portulaca oleracea100

Experimental Protocols

The following are detailed experimental protocols adapted from methodologies used for testing related pyridine carboxamide and carboxylic acid derivatives. These can serve as a starting point for evaluating the agricultural potential of this compound.

Protocol for In Vitro Antifungal Activity Assay

This protocol outlines the mycelial growth inhibition method to assess the intrinsic fungicidal activity of the test compound against a panel of plant pathogenic fungi.

Materials:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Cultures of target fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10,000 mg/L.

  • Medicated Media Preparation: Autoclave PDA medium and cool to 50-55 °C. Add the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 50 mg/L). For the control, add an equivalent volume of DMSO. Pour the media into sterile Petri dishes.

  • Inoculation: Aseptically place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, onto the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 1 °C in the dark.

  • Data Collection: When the mycelial growth in the control plates reaches the edge of the dish, measure the diameter of the fungal colony on both the control and treated plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:

    • C = Average diameter of the mycelial colony on the control plates

    • T = Average diameter of the mycelial colony on the treated plates

Protocol for In Vivo Herbicidal Activity Assay (Post-emergence)

This protocol describes a whole-plant bioassay to evaluate the post-emergence herbicidal efficacy of the test compound.

Materials:

  • This compound (test compound)

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

  • Pots (10 cm diameter) filled with a suitable potting mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and crop species (e.g., wheat, corn)

  • Greenhouse or controlled environment chamber

  • Spray chamber

Procedure:

  • Plant Cultivation: Sow seeds of the selected weed and crop species in pots and grow them in a greenhouse or controlled environment chamber until they reach the 2-3 leaf stage.

  • Test Solution Preparation: Dissolve a weighed amount of this compound in a small volume of acetone. Add this to distilled water containing 0.1% (v/v) Tween-20 to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare).

  • Herbicide Application: Transfer the plants to a spray chamber and apply the test solution evenly to the foliage at a constant pressure and volume. A control group should be sprayed with the solvent-surfactant solution only.

  • Post-treatment observation: Return the treated plants to the greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, epinasty) over a period of 14-21 days.

  • Data Assessment: Assess the herbicidal effect by visually rating the percentage of injury or by measuring the fresh or dry weight of the above-ground plant material compared to the untreated control.

Mandatory Visualizations

Synthesis Workflow for Pyridine Carboxamides

G cluster_0 Synthesis of 3,6-Dichloropyridine-2-carboxylic acid cluster_1 Amidation A 2,3,6-Trichloropyridine B Oxidation A->B C 2,3,6-Trichloropyridine N-oxide B->C D Cyanation C->D E 2-cyano-3,6-dichloropyridine N-oxide D->E F Deoxygenation E->F G 2-cyano-3,6-dichloropyridine F->G H Hydrolysis G->H I 3,6-Dichloropyridine-2-carboxylic acid H->I J 3,6-Dichloropyridine-2-carboxylic acid K Activation (e.g., SOCl2) J->K L 3,6-Dichloropyridine-2-carbonyl chloride K->L M Ammonolysis (NH3) L->M N This compound M->N

Caption: A generalized workflow for the synthesis of this compound.

Proposed Fungicidal Mode of Action: SDH Inhibition

G cluster_0 Mitochondrial Electron Transport Chain A Succinate C Complex II (Succinate Dehydrogenase) A->C Oxidation B Fumarate C->B Reduction D Electron Flow C->D C->D E This compound (Hypothesized Inhibitor) E->C Binds to SDH F Inhibition F->C

Caption: Hypothesized fungicidal mechanism of action via SDH inhibition.

Experimental Workflow for Herbicidal Bioassay

G A Seed Germination (Weed and Crop Species) B Seedling Growth (2-3 leaf stage) A->B D Foliar Application (Spray Chamber) B->D C Preparation of Test Compound Solution C->D E Incubation in Greenhouse (14-21 days) D->E F Data Collection (Visual Assessment, Biomass) E->F G Analysis and Efficacy Determination F->G

Caption: A standard workflow for post-emergence herbicidal activity testing.

References

High-Yield Synthesis of 3,6-Dichloropyridine-2-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 3,6-Dichloropyridine-2-carboxamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process, commencing with the formation of 3,6-Dichloropicolinic acid, followed by its conversion to the target amide. Two distinct, high-yield methods for the synthesis of the carboxylic acid precursor are detailed, offering flexibility based on available starting materials and equipment.

I. Synthetic Strategy Overview

The overall synthetic pathway involves the preparation of 3,6-Dichloropicolinic acid (also known as 3,6-dichloropyridine-2-carboxylic acid) followed by its amidation. This two-step approach allows for the purification of the intermediate carboxylic acid, ensuring a high-purity final product.

G cluster_0 Step 1: Synthesis of 3,6-Dichloropicolinic Acid cluster_1 Step 2: Amidation Start_A 3,4,5,6-Tetrachloropicolinic Acid Intermediate 3,6-Dichloropicolinic Acid Start_A->Intermediate Electrochemical Reduction (>90% Yield) Start_B 2-Cyano-3,6-dichloropyridine Start_B->Intermediate Hydrolysis (91.1% Yield) Amidation_Start 3,6-Dichloropicolinic Acid Acyl_Chloride 3,6-Dichloropicolinoyl Chloride Amidation_Start->Acyl_Chloride Thionyl Chloride (SOCl₂) Final_Product This compound Acyl_Chloride->Final_Product Ammonia (NH₃)

Caption: Overall synthetic workflow for this compound.

II. Data Presentation

Quantitative data for the synthesis of the intermediate, 3,6-Dichloropicolinic Acid, via two different methods are summarized below for easy comparison.

Table 1: Comparison of Synthesis Methods for 3,6-Dichloropicolinic Acid

ParameterMethod A: Electrochemical ReductionMethod B: Hydrolysis of Nitrile
Starting Material 3,4,5,6-Tetrachloropicolinic Acid2-Cyano-3,6-dichloropyridine
Key Reagents Sodium HydroxideSodium Hydroxide, Ethanol
Yield >90%[1]91.1%
Product Purity >95%[1]Not Specified
Key Advantage High Purity, High YieldHigh Yield, Milder Conditions

III. Experimental Protocols

Step 1: Synthesis of 3,6-Dichloropicolinic Acid

Two high-yield methods are presented for the synthesis of the carboxylic acid intermediate.

Method A: Electrochemical Synthesis from 3,4,5,6-Tetrachloropicolinic Acid

This method provides very high yield and purity and is suitable for commercial production.[1]

  • Materials:

    • 3,4,5,6-Tetrachloropicolinic Acid (3,4,5,6-TCP)

    • Sodium Hydroxide (NaOH)

    • Silver (Ag) cathode

    • Tank-type undivided electrolytic cell

  • Procedure:

    • Prepare an electrolyte solution with 8% (mass) NaOH and 5% (mass) 3,4,5,6-TCP in water.

    • Maintain the electrolyte flow rate at 6 cm·s⁻¹ and the temperature at 313 K (40 °C).

    • Apply a cathode current density of 600 A·m⁻².

    • Continue the electrolysis until the conversion of 3,4,5,6-TCP is complete (typically >99%).

    • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of about 1-2 to precipitate the 3,6-Dichloropicolinic acid.[2]

    • Collect the solid product by filtration, wash with water, and dry.

  • Expected Outcome:

    • Yield: >90%[1]

    • Purity: >95%[1]

    • Current Efficiency: >76%

Method B: Hydrolysis of 2-Cyano-3,6-dichloropyridine

This method offers a high-yield alternative without the need for specialized electrochemical equipment.

  • Materials:

    • 2-Cyano-3,6-dichloropyridine

    • Sodium Hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • To a solution of 2-cyano-3,6-dichloropyridine (0.4 mol) in 250g of ethanol, add sodium hydroxide (0.84 mol).

    • Heat the mixture to reflux and maintain until the reaction is complete (monitor by a suitable analytical method such as TLC or LC-MS).

    • After the reaction is complete, cool the mixture and add 100g of water.

    • Adjust the pH to 2-3 with a suitable acid (e.g., HCl) to induce crystallization.

    • Stir thoroughly to ensure complete precipitation.

    • Filter the solid product, wash thoroughly with water to remove any remaining ethanol and salts, and dry to obtain 3,6-Dichloropicolinic acid.

  • Expected Outcome:

    • Yield: 91.1%

Step 2: Synthesis of this compound from 3,6-Dichloropicolinic Acid

This protocol utilizes a common and efficient method for amide formation by converting the carboxylic acid to an acyl chloride, followed by reaction with ammonia.

G Start 3,6-Dichloropicolinic Acid Activation Activation with SOCl₂ Start->Activation Intermediate 3,6-Dichloropicolinoyl Chloride (in situ) Activation->Intermediate Amination Nucleophilic Attack by NH₃ Intermediate->Amination Product This compound Amination->Product Byproduct HCl (neutralized by excess NH₃) Amination->Byproduct

Caption: Amidation via Acyl Chloride Intermediate.

  • Materials:

    • 3,6-Dichloropicolinic Acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

    • Concentrated aqueous ammonia (NH₃) or ammonia gas

    • Pyridine or a tertiary amine (optional, as a base)

  • Procedure:

    • Formation of the Acyl Chloride:

      • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 3,6-Dichloropicolinic Acid in an anhydrous aprotic solvent (e.g., DCM).

      • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

      • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

      • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3,6-dichloropicolinoyl chloride can be used directly in the next step.

    • Amidation:

      • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM) and cool the solution to 0 °C in an ice bath.

      • Slowly add a concentrated aqueous solution of ammonia (in excess, typically 3-4 equivalents) dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution. The reaction is exothermic.

      • A white precipitate (the product and ammonium chloride) will form.[3]

      • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

      • Quench the reaction by adding water.

      • Separate the organic layer. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

      • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography.

  • Safety Precautions:

    • Thionyl chloride is corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood.

    • The reaction of the acyl chloride with ammonia is highly exothermic. Proper cooling and slow addition are crucial.

    • Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

References

Synthesis of 3,6-Dichloropyridine-2-carboxamide: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and reaction conditions for the synthesis of 3,6-Dichloropyridine-2-carboxamide, a key intermediate for pharmaceutical and agrochemical research and development. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor, 3,6-Dichloropicolinic acid, followed by its amidation to yield the target compound.

Introduction

This compound and its derivatives are important building blocks in the development of novel therapeutic agents and specialized agricultural chemicals. The precise arrangement of the chloro- and carboxamide substituents on the pyridine ring allows for a variety of subsequent chemical modifications, making it a versatile scaffold in medicinal and process chemistry. This document outlines reliable laboratory-scale procedures for its synthesis, including key reaction parameters, catalytic systems, and purification methods.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence starting from 2,3,6-trichloropyridine. The initial step involves the selective hydrolysis of the chlorine atom at the 2-position to yield 3,6-Dichloropicolinic acid. Subsequent amidation of the carboxylic acid functionality furnishes the desired this compound.

Synthesis_Pathway 2,3,6-Trichloropyridine 2,3,6-Trichloropyridine 3,6-Dichloropicolinic_acid 3,6-Dichloropicolinic_acid 2,3,6-Trichloropyridine->3,6-Dichloropicolinic_acid Step 1: Hydrolysis This compound This compound 3,6-Dichloropicolinic_acid->this compound Step 2: Amidation

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 3,6-Dichloropicolinic Acid

The initial step involves the selective hydrolysis of 2,3,6-trichloropyridine to 3,6-dichloropicolinic acid. While several methods exist, a common route involves an oxidation-cyanation-hydrolysis sequence.[1] Another approach involves saponification followed by dechlorination.[2]

Experimental Protocol: From 2,3,6-Trichloropyridine (Oxidation-Cyanation-Hydrolysis)[1]

This protocol is based on a patented industrial process.

1. Oxidation to 2,3,6-Trichloropyridine N-oxide:

  • In a suitable reactor, dissolve 2,3,6-trichloropyridine in glacial acetic acid.

  • Add a catalytic amount of molybdenum trioxide.

  • Heat the mixture to 80°C.

  • Slowly add hydrogen peroxide (30-50% solution) dropwise while maintaining the temperature.

  • Monitor the reaction by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture, filter the catalyst, and concentrate the filtrate to obtain 2,3,6-trichloropyridine N-oxide.

2. Cyanation to 2-Cyano-3,6-dichloropyridine N-oxide:

  • Dissolve the obtained 2,3,6-trichloropyridine N-oxide in DMF.

  • Add sodium cyanide (NaCN).

  • Heat the mixture to 80-90°C and stir until the reaction is complete (monitor by TLC or GC).

  • After cooling, the solvent is removed by rotary evaporation, and the product is purified by recrystallization from ethanol.

3. Deoxygenation to 2-Cyano-3,6-dichloropyridine:

  • Mix the 2-cyano-3,6-dichloropyridine N-oxide with phosphorus trichloride.

  • Heat the mixture to 75°C.

  • After the reaction is complete, remove the excess phosphorus trichloride under reduced pressure.

  • The residue is then carefully added to ice water, and the precipitated solid is collected by filtration and washed with water.

4. Hydrolysis to 3,6-Dichloropicolinic Acid:

  • Add the 2-cyano-3,6-dichloropyridine to an ethanolic sodium hydroxide solution.

  • Heat the mixture to induce hydrolysis.

  • Upon completion, cool the reaction and adjust the pH to 2-3 with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid 3,6-dichloropicolinic acid is collected by filtration, washed with water, and dried.

Data Presentation: Synthesis of 3,6-Dichloropicolinic Acid
StepReactantsCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Oxidation2,3,6-Trichloropyridine, Hydrogen PeroxideMolybdenum TrioxideGlacial Acetic Acid80~90[1]
Cyanation2,3,6-Trichloropyridine N-oxide, NaCN-DMF80-90~90[1]
Deoxygenation2-Cyano-3,6-dichloropyridine N-oxidePhosphorus Trichloride-75~90[1]
Hydrolysis2-Cyano-3,6-dichloropyridineSodium HydroxideEthanol/WaterRefluxHigh[1]

Step 2: Synthesis of this compound

The conversion of 3,6-dichloropicolinic acid to its corresponding carboxamide can be achieved through several standard amidation procedures. A common and effective method involves the initial conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.

Experimental Workflow: Amidation of 3,6-Dichloropicolinic Acid

Amidation_Workflow cluster_0 Acyl Chloride Formation cluster_1 Amidation cluster_2 Workup & Purification Start 3,6-Dichloropicolinic Acid Reagent1 Thionyl Chloride (SOCl₂) Solvent Inert Solvent (e.g., Toluene) Reaction1 Reflux Start->Reaction1 Reagent1->Reaction1 Solvent->Reaction1 Intermediate 3,6-Dichloropyridine-2-carbonyl chloride Reaction1->Intermediate Reagent2 Ammonia (aq. solution) Reaction2 Nucleophilic Acyl Substitution Intermediate->Reaction2 Reagent2->Reaction2 Product This compound Reaction2->Product Workup Quenching, Extraction Product->Workup Purification Recrystallization / Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the amidation of 3,6-Dichloropicolinic Acid.

Experimental Protocol: Amidation via Acyl Chloride

This protocol is a generalized procedure based on standard organic chemistry transformations.[3]

1. Formation of 3,6-Dichloropyridine-2-carbonyl chloride:

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,6-dichloropicolinic acid (1.0 eq.) in an inert solvent such as toluene or dichloromethane.

  • Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq.) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases.

  • Monitor the reaction by TLC or by the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. This intermediate is often used in the next step without further purification.

2. Reaction with Ammonia:

  • Cool the crude 3,6-dichloropyridine-2-carbonyl chloride in an ice bath.

  • Slowly and carefully add a concentrated aqueous solution of ammonia (e.g., 28-30% NH₃) with vigorous stirring. The reaction is exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The solid product, this compound, will precipitate from the solution.

3. Purification:

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any ammonium chloride.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

  • Dry the purified product under vacuum.

Alternative Amidation Method: Using a Coupling Agent

For substrates sensitive to harsh conditions, a coupling agent can be employed for the direct amidation of the carboxylic acid.

Experimental Protocol: Amidation using a Coupling Agent

1. Reaction Setup:

  • Dissolve 3,6-dichloropicolinic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a source of ammonia, such as ammonium chloride (1.2 eq.), along with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.) to liberate free ammonia in situ.

2. Reaction and Workup:

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water, a mild aqueous acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • Ammonia solutions are corrosive and have a strong odor.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described in this application note provide a reliable and reproducible pathway for the synthesis of this compound. The two-step approach, involving the synthesis of the picolinic acid precursor followed by amidation, is a robust method suitable for laboratory-scale preparations. Researchers can adapt these procedures to suit their specific needs and available resources.

References

Application Notes and Protocols for the Scale-up Synthesis of 3,6-Dichloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloropyridine-2-carboxamide is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its efficient production on a larger scale is critical for meeting the demands of research and development as well as commercial manufacturing. These application notes provide a detailed protocol for the scale-up synthesis of this compound from its corresponding carboxylic acid. The described methodology is based on a robust and scalable chemical transformation, taking into consideration safety, efficiency, and product purity.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process starting from 3,6-Dichloropyridine-2-carboxylic acid. The first step involves the activation of the carboxylic acid functionality by converting it into a more reactive acid chloride intermediate using thionyl chloride. The subsequent step is the amidation of the acid chloride with ammonia to yield the desired product.

Synthesis_Pathway A 3,6-Dichloropyridine-2-carboxylic acid B 3,6-Dichloropyridine-2-carbonyl chloride A->B SOCl2, Toluene, 70-80°C C This compound B->C NH3 (aq), Toluene, 0-10°C Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation start Reactor Preparation (Clean, Dry, Inert) charge_sm Charge Starting Material and Solvent start->charge_sm add_socl2 Slow Addition of Thionyl Chloride charge_sm->add_socl2 heat_react1 Heating and Reaction Monitoring (IPC) add_socl2->heat_react1 cool1 Cooling to 0-5°C heat_react1->cool1 add_nh3 Slow Addition of Aqueous Ammonia cool1->add_nh3 react2 Stirring at Room Temperature add_nh3->react2 filtration1 Filtration react2->filtration1 wash1 Washing with Water filtration1->wash1 neutralization Neutralization with NaHCO3 wash1->neutralization filtration2 Filtration neutralization->filtration2 wash2 Final Wash with Water filtration2->wash2 drying Drying under Vacuum wash2->drying end Final Product: this compound drying->end

Application Notes and Protocols for 3,6-Dichloropyridine-2-carboxamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,6-Dichloropyridine-2-carboxamide as a versatile intermediate in the synthesis of complex organic molecules relevant to the pharmaceutical and agrochemical industries. The protocols and data presented herein are based on established chemical principles and examples from the scientific literature.

Application Note 1: Synthesis of Pyridine-Linked 1,2,4-Oxadiazole Benzamides

Introduction: this compound serves as a valuable precursor for the synthesis of heterocyclic systems with potential biological activity. One such application is the formation of pyridine-linked 1,2,4-oxadiazole benzamides. These structures are of interest in medicinal chemistry due to the diverse pharmacological activities associated with both the pyridine and oxadiazole moieties. The following protocol outlines a representative synthesis of a 2-chloro-N-aryl-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide derivative.

Overall Reaction Scheme:

G A This compound B 3,6-Dichloropyridine-2-carbonitrile A->B Dehydration (e.g., POCl3) C N'-hydroxy-3,6-dichloropyridine-2-carbimidamide B->C Hydroxylamine E 2-Chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzaldehyde C->E Cyclization D 4-Chloro-3-formylbenzoyl chloride D->E F 2-Chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid E->F Oxidation (e.g., KMnO4) H Final Product: 2-chloro-N-(4-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)- 1,2,4-oxadiazol-3-yl)benzamide F->H Amide Coupling (e.g., EDC, HOBt) G Aryl Amine (e.g., p-chloroaniline) G->H

Caption: Synthetic pathway to a pyridine-linked 1,2,4-oxadiazole benzamide.

Experimental Protocol:

Step 1: Synthesis of N'-hydroxy-3,6-dichloropyridine-2-carbimidamide

  • To a solution of this compound (1.0 eq) in a suitable solvent such as pyridine, add a dehydrating agent (e.g., phosphorus oxychloride, 1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,6-dichloropyridine-2-carbonitrile.

  • To a solution of the obtained carbonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude N'-hydroxy-3,6-dichloropyridine-2-carbimidamide can be used in the next step without further purification.

Step 2: Synthesis of 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(4-chlorophenyl)benzamide

  • In a reaction vessel, combine N'-hydroxy-3,6-dichloropyridine-2-carbimidamide (1.0 eq) and a suitable benzoyl chloride derivative (e.g., 2-chloro-5-formylbenzoyl chloride, 1.1 eq) in a solvent like pyridine.

  • Heat the mixture to facilitate the cyclization to the 1,2,4-oxadiazole.

  • The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a standard oxidizing agent (e.g., potassium permanganate).

  • The carboxylic acid intermediate (1.0 eq) is dissolved in an anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Add a primary amine (e.g., 4-chloroaniline, 1.1 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Perform an aqueous work-up and purify the crude product by column chromatography on silica gel to obtain the final benzamide derivative.

Quantitative Data:

Compound IDDescriptionYield (%)Melting Point (°C)
7m 2-chloro-N-(4-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide[1]67242-243

Application Note 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Pyridines

Introduction: The chlorine atoms on the this compound scaffold are amenable to substitution via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl substituents, which is a key strategy in the synthesis of many active pharmaceutical ingredients (APIs). The following protocol is a representative example of a Suzuki-Miyaura reaction on a dichloropyridine core, adapted for a derivative of this compound.

G A Methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate C Suzuki-Miyaura Coupling A->C B Arylboronic Acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid) B->C D Methyl 4-(acetylamino)-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate C->D Pd Catalyst, Base, Solvent E Deacetylation D->E F Final Product: Methyl 4-amino-3-chloro-6-(aryl)pyridine-2-carboxylate E->F

Caption: Suzuki-Miyaura coupling workflow for dichloropyridine derivatives.

Experimental Protocol:

  • To a reaction vessel, add the dichloropyridine substrate (e.g., methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, 1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).[2]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of methyl isobutyl ketone (MIBK) and water.[2]

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture and perform an aqueous work-up by extracting with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Subsequent Deacetylation:

  • The resulting N-acetylated product can be deacetylated to yield the free amine.[2]

  • This is typically achieved by heating in the presence of an acid (e.g., HCl) or a base (e.g., NaOH).

  • The final product is then isolated and purified.

Quantitative Data for a Related Suzuki-Miyaura Coupling:

Reactant 1Reactant 2CatalystBaseSolventYield (%)Purity (%)
Methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate4-chloro-2-fluoro-3-methoxyphenylboronic acid[2]Palladium CatalystK₂CO₃MIBKN/AN/A

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Reaction conditions may require optimization for specific substrates and scales.

References

Troubleshooting & Optimization

Technical Support Center: 3,6-Dichloropyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dichloropyridine-2-carboxamide. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic route involves a two-step process starting from 2,3,6-trichloropyridine.

  • Preparation of 3,6-Dichloropicolinic Acid: The synthesis typically begins with the conversion of 2,3,6-trichloropyridine to 3,6-dichloropicolinic acid. This can be achieved through a series of reactions including oxidation to the N-oxide, followed by cyanation, deoxygenation, and finally hydrolysis of the nitrile group to a carboxylic acid.

  • Amidation: The resulting 3,6-dichloropicolinic acid is then converted to this compound. A common and effective method is the formation of an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by a reaction with ammonia.

Q2: What are the most common impurities I should expect in my final product?

A2: Impurities in this compound can originate from both the synthesis of the 3,6-dichloropicolinic acid precursor and the final amidation step.

From the precursor synthesis:

  • Unreacted Starting Material: Residual 2,3,6-trichloropyridine.

  • Isomeric Impurities: Other isomers of dichloropyridine or trichloropyridine that may have been present in the starting material or formed during the synthesis.

  • Intermediate Species: Incomplete conversion can lead to the presence of intermediates such as 2,3,6-trichloropyridine N-oxide or 2-cyano-3,6-dichloropyridine.

From the amidation step:

  • Unreacted 3,6-Dichloropicolinic Acid: Incomplete reaction during the amidation process.

  • Hydrolysis Product: If the intermediate acid chloride is exposed to moisture, it can hydrolyze back to 3,6-dichloropicolinic acid.

  • Over-amidation Products: While less common for a primary amide, side reactions can potentially occur depending on the reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete conversion of 3,6-dichloropicolinic acid to the acid chloride. Ensure the thionyl chloride is fresh and used in sufficient excess. The reaction may require heating to go to completion. Monitor the reaction by TLC or quenching a small aliquot with methanol to form the methyl ester, which can be checked by GC-MS.
Inefficient amidation. The reaction of the acid chloride with ammonia is typically fast. Ensure an adequate excess of ammonia is used. The reaction is often performed at low temperatures (e.g., 0-10 °C) to control exothermicity.
Hydrolysis of the acid chloride. The acid chloride intermediate is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Product loss during workup and purification. This compound has moderate solubility in some organic solvents. Minimize the volume of washing solvents. Recrystallization is a common purification method; carefully select the solvent system to maximize recovery.
Issue 2: Presence of Unreacted 3,6-Dichloropicolinic Acid in the Final Product

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Insufficient amount of chlorinating agent (e.g., thionyl chloride). Increase the molar ratio of the chlorinating agent to the carboxylic acid. A common ratio is 1.5 to 2.0 equivalents.
Reaction time for acid chloride formation is too short. Increase the reaction time, potentially with gentle heating (e.g., reflux in an appropriate solvent like toluene or neat thionyl chloride). Monitor the reaction progress until the starting acid is consumed.
Premature quenching of the reaction. Ensure the reaction to form the acid chloride is complete before the addition of ammonia.
Hydrolysis of the acid chloride during workup. As mentioned previously, rigorous exclusion of water is critical. During the workup, if an aqueous wash is necessary, perform it quickly and at a low temperature.

Experimental Protocols

Synthesis of this compound from 3,6-Dichloropicolinic Acid

Step 1: Formation of 3,6-Dichloropicolinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloropicolinic acid (1.0 eq).

  • Under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3,6-dichloropicolinoyl chloride is typically used in the next step without further purification.

Step 2: Amidation of 3,6-Dichloropicolinoyl Chloride

  • Dissolve the crude 3,6-dichloropicolinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool the solution to 0°C in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add a cooled solution of concentrated ammonium hydroxide dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture at 0-10°C for 1-2 hours.

  • Allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Impurity Profile

The following table summarizes the common impurities, their likely origin, and typical analytical methods for their detection.

ImpurityChemical StructureOriginAnalytical Method
2,3,6-TrichloropyridineC₅H₂Cl₃NStarting material for the precursorGC-MS, HPLC
3,6-Dichloropicolinic AcidC₆H₃Cl₂NO₂Unreacted starting material for amidation or hydrolysis of the acid chlorideHPLC, LC-MS
2-Cyano-3,6-dichloropyridineC₆H₂Cl₂N₂Intermediate in the synthesis of the precursorGC-MS, HPLC

Visualizations

Synthesis_Workflow cluster_impurities1 Potential Impurities from Precursor Synthesis cluster_impurities2 Potential Impurities from Amidation Start 2,3,6-Trichloropyridine Intermediate1 3,6-Dichloropicolinic Acid Start->Intermediate1 Oxidation, Cyanation, Deoxygenation, Hydrolysis Impurity1 Unreacted 2,3,6-Trichloropyridine Start->Impurity1 Intermediate2 3,6-Dichloropicolinoyl Chloride Intermediate1->Intermediate2 SOCl₂ Impurity4 Unreacted 3,6-Dichloropicolinic Acid Intermediate1->Impurity4 Product This compound Intermediate2->Product NH₃ Intermediate2->Impurity4 Hydrolysis Impurity2 Isomeric Trichloropyridines Impurity3 2-Cyano-3,6-dichloropyridine

Caption: Synthetic workflow and common impurity sources.

Troubleshooting_Logic Start Low Product Yield Check1 Check for complete conversion to acid chloride (TLC/GC-MS) Start->Check1 Result1_Fail Incomplete Conversion Check1->Result1_Fail No Result1_Pass Complete Conversion Check1->Result1_Pass Yes Check2 Ensure anhydrous conditions Result2_Fail Moisture Present Check2->Result2_Fail No Result2_Pass Anhydrous Check2->Result2_Pass Yes Check3 Verify excess of ammonia Result3_Fail Insufficient Ammonia Check3->Result3_Fail No Result3_Pass Sufficient Ammonia Check3->Result3_Pass Yes Check4 Optimize purification Result4_Fail High Loss in Purification Check4->Result4_Fail No Result4_Pass Good Recovery Check4->Result4_Pass Yes Action1 Increase SOCl₂ amount/ reaction time/temperature Result1_Fail->Action1 Result1_Pass->Check2 Action2 Dry glassware/solvents, use inert atmosphere Result2_Fail->Action2 Result2_Pass->Check3 Action3 Increase ammonia equivalents Result3_Fail->Action3 Result3_Pass->Check4 Action4 Re-evaluate recrystallization solvent system Result4_Fail->Action4

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Synthesis of 3,6-Dichloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3,6-Dichloropyridine-2-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and industrially viable route is a two-step process starting from 3,6-Dichloropicolinic acid. The first step involves the conversion of the carboxylic acid to its corresponding acid chloride, 3,6-Dichloropicolinoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂). The second step is the amidation of the acid chloride with ammonia to yield the final product.

Q2: What are the main challenges in the synthesis of this compound?

A2: Key challenges include achieving a high yield in the conversion of the carboxylic acid to the acid chloride, potential side reactions such as chlorination of the pyridine ring during this step, and controlling the highly exothermic amidation reaction. Purification of the final product to remove impurities and byproducts can also be a challenge.

Q3: What is a typical yield for the synthesis of this compound?

A3: While specific yields can vary depending on the exact conditions and scale of the reaction, a well-optimized process can achieve high yields. For instance, the synthesis of a related compound, 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide, from the acid chloride is reported to have a yield of 90%.[1] The synthesis of the precursor, 3,6-dichloropicolinic acid, can also achieve high yields, with some methods reporting over 90%.[2]

Q4: Can I use other methods for the amidation of 3,6-Dichloropicolinic acid?

A4: Yes, alternative amidation methods exist. For instance, boric acid has been used as a catalyst for the direct amidation of carboxylic acids with amines.[3] This approach could potentially bypass the need for the acid chloride intermediate, offering a greener and more direct route. However, the feasibility and yield for this specific substrate would require experimental validation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Conversion of 3,6-Dichloropicolinic Acid to 3,6-Dichloropicolinoyl Chloride
Possible Cause Suggested Solution
Incomplete reaction- Ensure the 3,6-Dichloropicolinic acid is completely dry, as moisture will consume the thionyl chloride. - Use a slight excess of thionyl chloride (1.2-1.5 equivalents). - Increase the reaction time or temperature. Refluxing the mixture is a common practice.
Degradation of the product- Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. - Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time.
Loss during workup- Thionyl chloride is volatile and corrosive. Ensure the reaction is performed in a well-ventilated fume hood. - After the reaction, remove the excess thionyl chloride under reduced pressure. Co-evaporation with an inert solvent like toluene can aid in its complete removal.
Problem 2: Formation of Impurities During the Synthesis of the Acid Chloride
Possible Cause Suggested Solution
Chlorination of the pyridine ring- The reaction of picolinic acids with thionyl chloride can sometimes lead to chlorination of the pyridine ring as a side reaction.[4] - To minimize this, use the minimum necessary amount of thionyl chloride and control the reaction temperature. - The addition of a catalytic amount of dimethylformamide (DMF) can sometimes promote the formation of the acid chloride at lower temperatures, potentially reducing side reactions.
Residual starting material- If the reaction is incomplete, unreacted carboxylic acid will remain. This can be removed by washing the crude acid chloride with a non-polar solvent in which the acid has low solubility.
Problem 3: Low Yield or Poor Purity in the Final Amidation Step
Possible Cause Suggested Solution
Uncontrolled exothermic reaction- The reaction of an acyl chloride with ammonia is highly exothermic and can be violent. - Add the acid chloride solution slowly to a cooled, concentrated solution of ammonia (e.g., in an ice bath). - Ensure efficient stirring to dissipate heat and maintain a homogenous reaction mixture.
Hydrolysis of the acid chloride- The acid chloride is sensitive to moisture. Use anhydrous solvents for the reaction. - Ensure the ammonia solution is sufficiently concentrated to favor amidation over hydrolysis.
Nucleophilic substitution of chloro groups- While less likely under these conditions, strong nucleophiles can potentially displace the chloro substituents on the pyridine ring. - Use of a large excess of ammonia and maintaining a low reaction temperature can help to minimize this side reaction.
Difficult purification- The product mixture will contain the desired amide and ammonium chloride. - The ammonium chloride can be removed by washing the crude product with water. - The this compound can then be purified by recrystallization from a suitable solvent (e.g., ethanol, toluene).

Experimental Protocols

Synthesis of 3,6-Dichloropicolinic Acid from 2,3,6-Trichloropyridine

This protocol is adapted from a patented procedure and involves a multi-step synthesis.

Step 1: Oxidation of 2,3,6-Trichloropyridine

  • Dissolve 2,3,6-trichloropyridine (e.g., 18.4 g, 0.1 mol) in glacial acetic acid (e.g., 70 g).

  • Add a catalytic amount of molybdenum trioxide (e.g., 0.54 g).

  • Heat the mixture to 80°C.

  • Slowly add hydrogen peroxide (30%, e.g., 13.6 g, 0.12 mol) dropwise.

  • Monitor the reaction by liquid chromatography until completion.

  • Filter off the catalyst and concentrate the filtrate to obtain 2,3,6-trichloropyridine N-oxide. (Expected yield: ~90%).

Step 2: Cyanation of 2,3,6-Trichloropyridine N-oxide

  • Dissolve the 2,3,6-trichloropyridine N-oxide from the previous step in DMF.

  • Add sodium cyanide and heat the mixture to carry out the cyanation reaction.

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • Recrystallize the residue from ethanol to obtain 2-cyano-3,6-dichloropyridine N-oxide.

Step 3: Deoxygenation of 2-cyano-3,6-dichloropyridine N-oxide

  • Mix the 2-cyano-3,6-dichloropyridine N-oxide with phosphorus trichloride (e.g., 300g for 0.4 mol of starting material).

  • Heat the mixture to 75°C and monitor the reaction by liquid chromatography.

  • After completion, remove the excess phosphorus trichloride and add the residue to ice water to precipitate the solid product.

  • Filter and wash the solid with water to obtain 2-cyano-3,6-dichloropyridine. (Expected yield: ~90%).

Step 4: Hydrolysis to 3,6-Dichloropicolinic Acid

  • Add the 2-cyano-3,6-dichloropyridine to an ethanolic sodium hydroxide solution.

  • Heat the mixture to induce hydrolysis.

  • After the reaction is complete, adjust the pH of the solution to 2-3 with an acid to precipitate the product.

  • Collect the crystalline product by filtration.

Synthesis of this compound

This is a general protocol based on the synthesis of similar compounds.

Step 1: Synthesis of 3,6-Dichloropicolinoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3,6-Dichloropicolinic acid.

  • Add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude 3,6-Dichloropicolinoyl chloride can be used in the next step without further purification.

Step 2: Amidation of 3,6-Dichloropicolinoyl Chloride

  • In a separate flask, place a concentrated aqueous solution of ammonia and cool it in an ice bath.

  • Dissolve the crude 3,6-Dichloropicolinoyl chloride in an anhydrous solvent (e.g., dichloromethane or THF).

  • Slowly add the acid chloride solution to the cold ammonia solution with vigorous stirring.

  • After the addition is complete, continue stirring for an additional 30 minutes at low temperature.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent.

Data Presentation

Table 1: Summary of Yields for the Synthesis of 3,6-Dichloropicolinic Acid

StepStarting MaterialProductReported Yield
12,3,6-Trichloropyridine2,3,6-Trichloropyridine N-oxide~90%
22,3,6-Trichloropyridine N-oxide2-cyano-3,6-dichloropyridine N-oxide-
32-cyano-3,6-dichloropyridine N-oxide2-cyano-3,6-dichloropyridine~90%
42-cyano-3,6-dichloropyridine3,6-Dichloropicolinic Acid-

Table 2: Typical Reaction Conditions for Amide Synthesis

ParameterCondition
Acid Chloride Formation
Chlorinating AgentThionyl Chloride (SOCl₂)
Stoichiometry1.2 - 1.5 equivalents
CatalystDMF (catalytic)
TemperatureReflux
Reaction Time2 - 3 hours
Amidation
AmineConcentrated aqueous ammonia
SolventDichloromethane or THF
Temperature0 - 5 °C
Reaction Time30 minutes

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation A 3,6-Dichloropicolinic Acid B 3,6-Dichloropicolinoyl Chloride A->B Reflux D This compound B->D 0-5 °C C Reagents: - Thionyl Chloride (SOCl₂) - cat. DMF E Reagents: - Ammonia (NH₃) - Anhydrous Solvent

Caption: Synthetic workflow for this compound.

TroubleshootingFlow Start Low Yield of This compound CheckStep1 Check Yield of Step 1: Acid Chloride Formation Start->CheckStep1 CheckStep2 Check Yield of Step 2: Amidation Start->CheckStep2 LowYield1 Low Yield in Step 1 CheckStep1->LowYield1 LowYield2 Low Yield in Step 2 CheckStep2->LowYield2 Solution1a Incomplete Reaction: - Dry starting material - Use excess SOCl₂ - Increase reaction time/temp LowYield1->Solution1a Incomplete Reaction Solution1b Side Reactions: - Control temperature - Use minimum SOCl₂ - Add cat. DMF LowYield1->Solution1b Side Reactions Solution2a Uncontrolled Reaction: - Slow addition of acid chloride - Maintain low temperature LowYield2->Solution2a Uncontrolled Reaction Solution2b Hydrolysis of Acid Chloride: - Use anhydrous solvents - Use concentrated ammonia LowYield2->Solution2b Hydrolysis

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Synthesis of 3,6-Dichloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3,6-Dichloropyridine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes start from either 2,3,6-trichloropyridine or 2-cyano-3,6-dichloropyridine. The route from 2,3,6-trichloropyridine typically involves a selective nucleophilic substitution of the chlorine atom at the 2-position, followed by amidation. The route from 2-cyano-3,6-dichloropyridine involves the hydrolysis of the nitrile group to a carboxamide.

Q2: What is the most common side reaction observed during the synthesis?

A2: The most prevalent side reaction is the formation of 3,6-Dichloropicolinic acid, which occurs due to the over-hydrolysis of the target carboxamide or the complete hydrolysis of the starting nitrile (if using 2-cyano-3,6-dichloropyridine).[1][2]

Q3: Can other chloro positions on the pyridine ring react?

A3: Yes, under certain conditions, the chlorine atoms at the 3- and 6-positions can undergo nucleophilic substitution, although they are generally less reactive than the 2-position in many reactions. This can lead to the formation of amino- or hydroxy-pyridines as byproducts.

Q4: How can I minimize the formation of the carboxylic acid byproduct?

A4: To minimize the formation of 3,6-Dichloropicolinic acid, it is crucial to carefully control the reaction conditions during the hydrolysis of the nitrile or the workup of the amide. This includes controlling the temperature, reaction time, and the concentration of the acid or base used.

Q5: What are the potential impurities if the starting material is 2,3,6-trichloropyridine?

A5: If the synthesis starts from 2,3,6-trichloropyridine, potential impurities include unreacted starting material, isomers such as 2,5-dichloropyridine, and monochloropyridines resulting from over-dechlorination if a reduction step is involved.[3][4]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Probable Cause:

  • Incomplete reaction of the starting material.

  • Formation of significant amounts of side products, particularly 3,6-Dichloropicolinic acid.

  • Loss of product during workup and purification.

Suggested Solutions:

  • Reaction Monitoring: Monitor the reaction progress using techniques like HPLC or GC to determine the optimal reaction time and ensure complete conversion of the starting material.

  • Control of Hydrolysis Conditions: When hydrolyzing a nitrile precursor, use milder reaction conditions (e.g., lower temperature, shorter reaction time, or a weaker acid/base) to favor the formation of the amide over the carboxylic acid.

  • Workup pH: During the aqueous workup, carefully control the pH. A neutral to slightly basic pH can help minimize the hydrolysis of the amide.

  • Extraction Solvent: Use an appropriate organic solvent for extraction to ensure efficient recovery of the product.

Issue 2: Presence of 3,6-Dichloropicolinic Acid as a Major Impurity

Probable Cause:

  • Harsh hydrolysis conditions (high temperature, prolonged reaction time, high concentration of acid or base).

  • Presence of water in the reaction mixture for an extended period, especially at elevated temperatures.

Suggested Solutions:

  • Optimization of Hydrolysis: Perform a reaction optimization study to find the mildest conditions that afford a good yield of the desired amide with minimal formation of the carboxylic acid. See the table below for an example.

  • Purification: If the carboxylic acid is formed, it can often be removed by a basic wash during the workup. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to extract the acidic byproduct.

Table 1: Effect of Hydrolysis Conditions on Product Distribution

EntryTemperature (°C)Time (h)Base Concentration (M)Amide Yield (%)Acid Byproduct (%)
180626530
26041.58512
34081925
Issue 3: Formation of Isomeric or Other Chlorinated Byproducts

Probable Cause:

  • Impure starting materials (e.g., a mixture of trichloropyridine isomers).

  • Side reactions such as dechlorination or over-chlorination during precursor synthesis.

Suggested Solutions:

  • Starting Material Purity: Ensure the purity of the starting material (e.g., 2,3,6-trichloropyridine) by analytical techniques such as GC-MS or NMR before proceeding with the synthesis.

  • Selective Reaction Conditions: For reactions involving chlorination or dechlorination, use selective catalysts and control the stoichiometry of reagents and reaction conditions to minimize the formation of undesired isomers. For example, the use of an acid-binding agent can improve selectivity during dechlorination.[3][4]

  • Chromatographic Purification: If isomeric impurities are present in the final product, purification by column chromatography may be necessary.

Table 2: Influence of Acid-Binding Agent on Dechlorination Selectivity

CatalystAcid-Binding Agent2,3-Dichloropyridine (%)2,6-Dichloropyridine (%)3,6-Dichloropyridine (%)
Pd/CNone71.56.918.4
Pd/CTriethylamine80.45.513.4

Data adapted from a study on the dechlorination of 2,3,6-trichloropyridine.[3]

Visual Guides

Synthesis Pathway and Potential Side Reactions

Synthesis_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Side Reactions 2_cyano_3_6_dichloropyridine 2-Cyano-3,6-dichloropyridine 3_6_dichloropyridine_2_carboxamide This compound 2_cyano_3_6_dichloropyridine->3_6_dichloropyridine_2_carboxamide Controlled Hydrolysis 3_6_dichloropicolinic_acid 3,6-Dichloropicolinic Acid 2_cyano_3_6_dichloropyridine->3_6_dichloropicolinic_acid Complete Hydrolysis 3_6_dichloropyridine_2_carboxamide->3_6_dichloropicolinic_acid Over-hydrolysis amino_byproduct Amino-substituted Pyridine 3_6_dichloropyridine_2_carboxamide->amino_byproduct Nucleophilic Substitution (e.g., with NH3)

Caption: Main synthesis route and common side reactions.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of Product check_conversion Check Conversion of Starting Material (HPLC/GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete complete Complete Reaction check_conversion->complete optimize_conditions Increase Reaction Time / Temperature or Adjust Reagent Stoichiometry incomplete->optimize_conditions Yes check_impurities Analyze Crude Product for Impurities incomplete->check_impurities No complete->check_impurities acid_impurity High Level of Carboxylic Acid? check_impurities->acid_impurity other_impurities Other Impurities Present? acid_impurity->other_impurities No mild_hydrolysis Use Milder Hydrolysis Conditions acid_impurity->mild_hydrolysis Yes purify_start Purify Starting Material other_impurities->purify_start Yes optimize_workup Optimize Workup and Purification to Minimize Loss other_impurities->optimize_workup No

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Cyano-3,6-dichloropyridine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyano-3,6-dichloropyridine (1 equivalent) in a suitable solvent such as ethanol.

  • Reagent Addition: Add a controlled amount of an aqueous base (e.g., 1 M Sodium Hydroxide, 1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 40-50°C and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl) to pH 7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Analysis of Product Purity by HPLC
  • Sample Preparation: Prepare a standard solution of pure this compound and a solution of the crude reaction mixture in a suitable mobile phase solvent (e.g., acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the standard and sample solutions. Identify and quantify the product and any impurities by comparing the retention times and peak areas with the standard.

References

Technical Support Center: Purification of 3,6-Dichloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,6-Dichloropyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 3,6-dichloropicolinoyl chloride or the corresponding carboxylic acid.

  • Isomeric Byproducts: Formation of other dichloropyridine isomers during chlorination steps.

  • Over-chlorinated Species: More highly chlorinated pyridine derivatives can form if chlorination is not carefully controlled.

  • Hydrolysis Products: The carboxamide functional group can be susceptible to hydrolysis back to the carboxylic acid under certain conditions.

  • Residual Solvents: Solvents used in the synthesis and workup may be present in the crude product.

Q2: What is the general appearance and solubility of this compound?

Q3: What are the primary methods for purifying crude this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present.

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point for similar molecules.

  • Gas Chromatography (GC): Suitable if the compound is thermally stable and volatile.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their signals do not overlap with the product signals.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseSolution
Low Purity After Recrystallization Incomplete removal of closely related impurities.- Ensure the chosen solvent system has a significant solubility difference for the product and impurities at high and low temperatures.- Consider a second recrystallization from a different solvent system.- Wash the filtered crystals with a small amount of cold solvent to remove residual mother liquor.
Product Fails to Crystallize The solution is not supersaturated, or significant impurities are inhibiting crystallization.- Concentrate the solution by slowly evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath).- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.
Product "Oils Out" Instead of Crystallizing The solution is cooling too quickly, or the solvent is not ideal.- Allow the solution to cool more slowly to room temperature before further cooling.- Add a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly turbid, then clarify by adding a few drops of the initial solvent before cooling.
Low Yield of Purified Product Too much solvent was used, or the product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled to maximize precipitation.- Minimize product loss during transfers by rinsing glassware with the mother liquor.
Column Chromatography Issues
IssuePossible CauseSolution
Poor Separation of Product and Impurities The chosen mobile phase (eluent) has incorrect polarity.- Optimize the eluent system by TLC. A good starting point for chlorinated pyridine derivatives is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).- Consider using a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity.
Product Elutes Too Quickly or Too Slowly The eluent is too polar or not polar enough, respectively.- If the product elutes too quickly (high Rf on TLC), decrease the polarity of the eluent.- If the product elutes too slowly (low Rf on TLC), increase the polarity of the eluent.
Tailing of the Product Peak The compound is interacting too strongly with the stationary phase (e.g., silica gel).- Add a small amount of a polar modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic impurities).- Ensure the silica gel is properly packed and that the column is not overloaded with the sample.
Cracked or Channeled Column Bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- Gently tap the column during packing to settle the stationary phase evenly.

Experimental Protocols

Please Note: These are general protocols based on methods used for similar compounds. Optimization for your specific crude material is highly recommended.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent (e.g., ethanol, methanol, toluene, or a mixture like ethyl acetate/hexanes) dropwise while heating and stirring. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that gives your product an Rf value of approximately 0.3-0.4 and separates it from impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, even bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary

While specific quantitative data for the purification of this compound is not widely published, the following table provides a general expectation for purification outcomes based on similar compounds. Actual results will vary depending on the quality of the crude material.

Purification MethodExpected PurityExpected Yield
Single Recrystallization>98%60-85%
Double Recrystallization>99.5%40-70%
Column Chromatography>99%70-95%

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve filter Hot Filtration (Optional) dissolve->filter cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Drying wash->dry pure Pure Product dry->pure

Caption: A typical workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Low Purity After Recrystallization check_solvent Is the solvent system optimal? start->check_solvent change_solvent Perform small-scale tests to find a better solvent. check_solvent->change_solvent No check_washing Was the crystal cake washed with cold solvent? check_solvent->check_washing Yes second_recrystallization Perform a second recrystallization. change_solvent->second_recrystallization column_chromatography Consider purification by column chromatography. second_recrystallization->column_chromatography If purity is still low check_washing->second_recrystallization Yes wash_crystals Wash crystals with a small amount of cold solvent. check_washing->wash_crystals No

Caption: A troubleshooting decision tree for addressing low purity after recrystallization.

Technical Support Center: Optimization of 3,6-Dichloropyridine-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for the synthesis of 3,6-Dichloropyridine-2-carboxamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the common synthetic route of converting 3,6-Dichloropyridine-2-carboxylic acid to its acid chloride, followed by amidation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the acid chloride intermediate. 2. Degradation of the acid chloride. 3. Low reactivity of the aminating agent. 4. Incorrect reaction temperature. 1. Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient excess (typically 1.2-2.0 equivalents). - Consider adding a catalytic amount of DMF when using oxalyl chloride. - Monitor the conversion of the carboxylic acid to the acid chloride by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).2. Use the acid chloride immediately after its formation as it can be sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 3. If using ammonia gas, ensure efficient bubbling through the reaction mixture. If using ammonium hydroxide, be aware that the presence of water can hydrolyze the acid chloride back to the carboxylic acid. 4. The amidation step is typically exothermic. Maintain a low temperature (e.g., 0-10 °C) during the addition of the amine to control the reaction rate and minimize side reactions.
Presence of Unreacted Starting Material (3,6-Dichloropyridine-2-carboxylic acid) 1. Insufficient amount of chlorinating agent. 2. Reaction time for acid chloride formation is too short. 3. Hydrolysis of the acid chloride intermediate. 1. Increase the equivalents of the chlorinating agent. 2. Extend the reaction time for the acid chloride formation step. The reaction can be gently heated (e.g., to 40-50 °C) to ensure complete conversion, followed by removal of excess chlorinating agent under vacuum. 3. Strictly anhydrous conditions are crucial. Use dry solvents and an inert atmosphere.
Formation of a Symmetric Anhydride Byproduct Reaction of the acid chloride with unreacted carboxylic acid. This can occur if the conversion to the acid chloride is not complete before the addition of the amine. Ensure full conversion to the acid chloride before proceeding with the amidation step.
Product is Difficult to Purify (Oily or Gummy Solid) 1. Presence of residual solvent. 2. Formation of side products. 3. Excess base (if used) forming salts. 1. Ensure complete removal of the solvent under reduced pressure. The product can be triturated with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization and remove non-polar impurities. 2. Consider purification by column chromatography (silica gel, with a suitable eluent system like ethyl acetate/hexanes) or recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate). 3. If a base like triethylamine was used, ensure it is fully removed during the aqueous work-up by washing with a dilute acid solution (e.g., 1M HCl).
Unexpected Side Products Detected by LC-MS or NMR Possible chlorination of the pyridine ring by thionyl chloride at elevated temperatures. Avoid excessive heating during the acid chloride formation step when using thionyl chloride. If this is a persistent issue, consider using a milder chlorinating agent like oxalyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed method is a two-step, one-pot procedure starting from 3,6-Dichloropyridine-2-carboxylic acid. The carboxylic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted in situ with an ammonia source (e.g., ammonia gas, ammonium hydroxide) or a primary/secondary amine to form the desired carboxamide.

Q2: How can I optimize the yield of my reaction?

A2: Yield optimization can be approached by systematically adjusting several parameters. Key factors include the choice and stoichiometry of the chlorinating agent, reaction temperature, and the nature of the ammonia source. Below is a table summarizing the general effects of these parameters.

Parameter Condition Typical Effect on Yield Considerations
Chlorinating Agent Thionyl Chloride vs. Oxalyl ChlorideBoth are effective. Oxalyl chloride is often preferred for cleaner reactions as the byproducts (CO, CO₂) are gaseous.Thionyl chloride may lead to ring chlorination at higher temperatures.
Stoichiometry of Chlorinating Agent 1.2 - 2.0 eq.Increasing equivalents can drive the reaction to completion, but excessive amounts can lead to side reactions.A slight excess is generally recommended to ensure full conversion of the carboxylic acid.
Reaction Temperature (Acid Chloride Formation) Room Temperature to 50 °CHigher temperatures can increase the reaction rate but may also promote side product formation.Gentle heating can be beneficial, but monitor the reaction closely.
Reaction Temperature (Amidation) 0 °C to Room TemperatureLower temperatures are generally preferred to control the exothermicity of the reaction and minimize side reactions.Add the amine solution slowly to the acid chloride solution at a low temperature.
Ammonia Source Ammonia (gas) vs. Ammonium Hydroxide (aq.)Anhydrous ammonia gas in an organic solvent generally gives higher yields by avoiding hydrolysis of the acid chloride.The water in ammonium hydroxide can lead to the formation of the starting carboxylic acid as a byproduct.

Q3: What are the main side products to look out for and how can I minimize them?

A3: The primary side product is often the starting material, 3,6-Dichloropyridine-2-carboxylic acid, resulting from incomplete reaction or hydrolysis of the acid chloride intermediate. This can be minimized by using a slight excess of the chlorinating agent and ensuring strictly anhydrous conditions. Another potential, though less common, side product can arise from further chlorination of the pyridine ring if the reaction with thionyl chloride is performed at high temperatures. Using milder conditions or oxalyl chloride can mitigate this.

Q4: What is the best way to purify the final product?

A4: Purification typically begins with an aqueous work-up to remove excess reagents and water-soluble byproducts. The crude product, often isolated as a solid after solvent evaporation, can then be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture. If recrystallization is insufficient, silica gel column chromatography is an effective alternative.

Experimental Protocols

Protocol 1: Synthesis of this compound via Thionyl Chloride
  • Acid Chloride Formation:

    • To a solution of 3,6-Dichloropyridine-2-carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., toluene or DCM) under an inert atmosphere (N₂), add thionyl chloride (1.5 eq.) dropwise at room temperature.

    • Stir the mixture at room temperature for 1-2 hours or gently warm to 40-50 °C until the evolution of gas ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporate with the solvent (e.g., toluene) two to three times to ensure complete removal of residual thionyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM or THF) and cool the solution to 0 °C in an ice bath.

    • Bubble anhydrous ammonia gas through the solution for 30-60 minutes, or add a solution of the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_amidation Amidation cluster_purification Purification start_acid 3,6-Dichloropyridine-2-carboxylic Acid acid_chloride 3,6-Dichloropyridine-2-carbonyl chloride start_acid->acid_chloride + SOCl₂ in Anhydrous Solvent start_socl2 Thionyl Chloride (SOCl₂) start_socl2->acid_chloride product This compound acid_chloride->product + Ammonia 0°C to RT workup Aqueous Work-up product->workup ammonia Ammonia Source ammonia->product purify Recrystallization / Chromatography workup->purify final_product Pure Product purify->final_product

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationships in Reaction Optimization

optimization_logic Yield High Yield & Purity Temp Optimal Temperature SideRxn Minimized Side Reactions Temp->SideRxn CompleteConv Complete Conversion Temp->CompleteConv OverRxn Avoid Over-reaction Temp->OverRxn Time Sufficient Reaction Time Time->CompleteConv Time->OverRxn Stoich Correct Stoichiometry Stoich->SideRxn Stoich->CompleteConv Anhydrous Anhydrous Conditions Hydrolysis Prevent Hydrolysis Anhydrous->Hydrolysis SideRxn->Yield CompleteConv->Yield Hydrolysis->Yield OverRxn->Yield

Caption: Key parameters influencing the yield and purity in the synthesis of this compound.

How to avoid byproduct formation in dichloropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of dichloropyridines.

Troubleshooting Guides

This section addresses specific issues that may arise during dichloropyridine synthesis, offering potential causes and recommended solutions to improve reaction selectivity and yield.

Issue 1: Formation of Over-Chlorinated Byproducts (Trichloro- and Tetrachloropyridines)

Symptoms:

  • GC-MS or HPLC analysis reveals the presence of significant peaks corresponding to trichloropyridines, tetrachloropyridines, or even pentachloropyridine.[1][2]

  • The yield of the desired dichloropyridine isomer is lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Excessive Chlorinating Agent Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas, hydrogen peroxide).[2] Use a slight excess as needed for the desired dichlorination, but avoid large excesses that promote further chlorination.
High Reaction Temperature Optimize the reaction temperature. High temperatures can increase the rate of chlorination, leading to over-chlorinated products.[3] For some reactions, a specific temperature range is crucial for selectivity. For instance, in the chlorination of 3-aminopyridine, maintaining the temperature between 25-30°C is recommended.[2][4]
Prolonged Reaction Time Monitor the reaction progress using techniques like GC or HPLC and stop the reaction once the optimal conversion to the desired dichloropyridine is achieved.[2]
Inefficient Mixing In gas-phase reactions, ensure uniform mixing of reactants to prevent localized high concentrations of the chlorinating agent.[3]
Catalyst Activity In some cases, the catalyst used may promote over-chlorination. Consider catalyst-free methods, such as high-temperature liquid-phase chlorination of 2-chloropyridine, which can exhibit high selectivity for 2,6-dichloropyridine.[1]
Issue 2: Presence of Isomeric Dichloropyridine Byproducts

Symptoms:

  • Analysis of the crude product shows a mixture of dichloropyridine isomers (e.g., 2,3- and 2,5-dichloropyridine).[1][5]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Lack of Regioselectivity The electronic properties of the pyridine ring can direct chlorination to multiple positions.[5] To enhance regioselectivity, consider the following: - Catalyst and Ligand Selection: For cross-coupling approaches, the choice of catalyst and ligands is critical in directing regioselectivity.[5] - Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of nucleophilic aromatic substitution reactions.[5] Screening different solvents may be necessary. - Directed Metalation: For specific isomers like 3,5-dichloropyridine, deprotonation at low temperatures can lead to regioselective functionalization.[6]
Reaction Conditions The formation of certain isomers can be favored under specific temperature and pressure conditions. For example, in the liquid-phase chlorination of 2-chloropyridine, lower temperatures (e.g., 150°C) can lead to higher proportions of 2,3-dichloropyridine and 2,5-dichloropyridine byproducts compared to higher temperatures (195-200°C) which favor 2,6-dichloropyridine.[1]
Purification Strategy If a mixture of isomers is unavoidable, a robust purification strategy is necessary. Fractional crystallization can be effective in separating isomers, such as 2,5-dichloropyridine from the 2,3-isomer.[5]
Issue 3: Incomplete Reaction and Presence of Monochloropyridine

Symptoms:

  • The final product contains a significant amount of the starting monochloropyridine precursor.[3]

  • The overall yield of the dichloropyridine product is low.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Chlorinating Agent Ensure the molar ratio of the chlorinating agent to the starting material is sufficient to achieve dichlorination.[3]
Suboptimal Reaction Temperature or Time Increase the reaction time or adjust the temperature to be within the optimal range to drive the reaction to completion.[3][5] For instance, the conversion of 2,5-dihydroxypyridine to 2,5-dichloropyridine with POCl₃ often requires heating at around 145°C for several hours.[5]
Poor Catalyst Performance If using a catalyst, ensure it is active and not poisoned. For selective dechlorination reactions, such as the synthesis of 2,3-dichloropyridine from 2,3,6-trichloropyridine, the choice and condition of the catalyst (e.g., palladium on carbon) are critical.[7]
Presence of Inhibitors Impurities in the starting materials or solvents can sometimes inhibit the reaction. Use purified starting materials.[8]
Issue 4: Tar Formation

Symptoms:

  • Observation of significant amounts of tar or char in the reactor.[3]

Potential Causes & Solutions:

Potential CauseRecommended Solution
High Reaction Temperatures High temperatures, especially in direct chlorination of pyridine, can lead to thermal decomposition and condensation reactions, resulting in tar formation.[3][8] Optimize the reaction temperature to avoid these side reactions.
Impurities in Starting Material The presence of impurities, such as pyridine in 2,6-dichloropyridine used for further chlorination, can lead to tar formation.[1][8] Ensure the purity of starting materials.
Localized Hot Spots In thermal chlorination methods, ensure uniform heating and mixing to avoid localized hot spots that can promote tar formation.[3]
Reaction Type Consider using a photochemical method, which typically operates at lower temperatures and can reduce tar formation compared to thermal methods.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in dichloropyridine synthesis?

A1: The most common byproducts are typically other isomers of dichloropyridine, under-chlorinated precursors (monochloropyridines), and over-chlorinated products (trichloro-, tetrachloro-, and pentachloropyridines).[1][9][10] The specific byproduct profile depends heavily on the starting materials and reaction conditions. For example, in the synthesis of 2,6-dichloropyridine from 2-chloropyridine, common byproducts can include 2,3-dichloropyridine, 2,5-dichloropyridine, and various trichloropyridines.[1]

Q2: How can I improve the regioselectivity of chlorination to obtain a specific dichloropyridine isomer?

A2: Achieving high regioselectivity can be challenging due to the electronic nature of the pyridine ring.[5] Strategies to improve regioselectivity include:

  • Careful selection of the synthetic route: Different starting materials and reaction types will favor the formation of different isomers.

  • Optimization of reaction conditions: Temperature, pressure, and solvent polarity can all influence the position of chlorination.[5]

  • Use of catalysts and ligands: In cross-coupling reactions, the choice of catalyst and ligands can direct the reaction to a specific position on the pyridine ring.[5]

  • Directed ortho-metalation: This technique can be used to selectively functionalize positions adjacent to a directing group.

Q3: What purification techniques are most effective for separating dichloropyridine isomers?

A3: If a mixture of isomers is formed, several purification techniques can be employed:

  • Fractional Distillation: This is a common method for separating compounds with different boiling points.[8]

  • Recrystallization: This is often effective for removing minor impurities and separating isomers. The choice of solvent is crucial.[9] For instance, an isopropanol/water mixture has been used to separate 2,5-dichloropyridine from the 2,3-isomer.[5]

  • Column Chromatography: For mixtures with impurities of similar polarity to the desired product, silica gel column chromatography is a powerful purification technique.[9]

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction into an acidic aqueous phase, which can help remove non-basic impurities.[9]

Q4: Are there any catalyst-free methods to synthesize dichloropyridines?

A4: Yes, catalyst-free methods exist, particularly for the synthesis of 2,6-dichloropyridine. One such method involves the high-temperature (195-200°C) and high-pressure liquid-phase chlorination of 2-chloropyridine.[1] This approach can provide high selectivity and avoid the formation of black impurities often associated with catalysts.[1]

Q5: How can the formation of hydroxypyridine byproducts be avoided?

A5: Hydroxypyridine byproducts can form due to the presence of water in the reaction mixture, especially in reactions involving bases like sodium hydroxide.[2] To avoid their formation, ensure that all reagents and solvents are anhydrous and that the reaction is carried out under an inert, dry atmosphere.

Experimental Protocols & Data

Protocol 1: Synthesis of 2,5-Dichloropyridine from 2,5-Dihydroxypyridine[5]

Objective: To synthesize 2,5-dichloropyridine from 2,5-dihydroxypyridine using phosphorus oxychloride (POCl₃).

Materials:

  • 2,5-Dihydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • 40% aqueous sodium hydroxide solution

  • Dichloromethane

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In a four-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 200 g of phosphorus oxychloride.

  • While stirring, add 22.0 g (0.2 mol) of 2,5-dihydroxypyridine.

  • Heat the reaction mixture to 145°C and maintain for 4 hours.

  • After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.

  • Slowly and carefully pour the residue into 300 g of ice water with vigorous stirring.

  • Neutralize the aqueous solution with a 40% aqueous sodium hydroxide solution to a pH of 7-9.

  • Extract the aqueous layer three times with 50 g of dichloromethane each time.

  • Combine the organic phases, wash with 30 g of saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain 2,5-dichloropyridine.

Quantitative Data for Byproduct Minimization in 2-chloropyridine chlorination: [1]

Temperature (°C)Pressure2,6-Dichloropyridine (%)2,3-Dichloropyridine (%)2,3,5-Trichloropyridine (%)2,3,5,6-Tetrachloropyridine (%)Pentachloropyridine (%)
150Atmospheric844551
195-2001 kg/cm ² G98.5-0.8 (as 2,3,6-trichloro)0.5-

Note: The data illustrates that higher temperature and pressure significantly improve the selectivity towards 2,6-dichloropyridine while minimizing the formation of other isomers and over-chlorinated byproducts.

Protocol 2: Selective Dechlorination of 2,3,6-Trichloropyridine to 2,3-Dichloropyridine[7]

Objective: To selectively dechlorinate 2,3,6-trichloropyridine to 2,3-dichloropyridine.

Materials:

  • 2,3,6-Trichloropyridine

  • Methanol

  • Palladium on carbon catalyst (0.5% Pd loading)

  • Hydrogen gas

  • Triethylamine (acid-binding agent)

Procedure:

  • Prepare a solution of 2,3,6-trichloropyridine in methanol containing triethylamine.

  • Load the palladium on carbon catalyst into a fixed-bed reactor.

  • Pass the solution of 2,3,6-trichloropyridine through the catalyst bed at 140°C.

  • Introduce hydrogen gas at a controlled flow rate (e.g., 100 mL/min).

  • Monitor the reaction effluent by GC to determine the conversion and selectivity.

  • Collect the product stream and isolate the 2,3-dichloropyridine by standard methods such as distillation or crystallization.

Visualizations

Byproduct_Formation_Dichloropyridine cluster_reactants Starting Materials cluster_reaction Chlorination Process cluster_products Products Pyridine Pyridine / Monochloropyridine Reaction Reaction Conditions (Temp, Pressure, Catalyst) Pyridine->Reaction Desired Desired Dichloropyridine Isomer Reaction->Desired Optimal Conditions Byproduct_Isomer Isomeric Dichloropyridines Reaction->Byproduct_Isomer Lack of Regioselectivity Byproduct_Over Over-chlorinated Products (Trichloro-, Tetrachloro-) Reaction->Byproduct_Over Excess Chlorinating Agent/ High Temperature Byproduct_Under Under-chlorinated Products (Monochloropyridine) Reaction->Byproduct_Under Incomplete Reaction Byproduct_Tar Tar/Decomposition Reaction->Byproduct_Tar High Temperature/ Impurities Troubleshooting_Workflow Start Identify Byproduct(s) in Crude Product Check_Overchlorination Over-chlorinated Products? Start->Check_Overchlorination Adjust_Stoichiometry Adjust Chlorinating Agent Stoichiometry Check_Overchlorination->Adjust_Stoichiometry Yes Check_Isomers Isomeric Byproducts? Check_Overchlorination->Check_Isomers No Optimize_Temp_Time Optimize Temperature and Reaction Time Adjust_Stoichiometry->Optimize_Temp_Time Optimize_Temp_Time->Check_Isomers Modify_Catalyst_Solvent Modify Catalyst/Ligand or Solvent System Check_Isomers->Modify_Catalyst_Solvent Yes Check_Incomplete Incomplete Reaction? Check_Isomers->Check_Incomplete No Purify Implement Purification (Crystallization/Distillation) Modify_Catalyst_Solvent->Purify End Achieve Desired Purity Purify->End Increase_Reagents_Time Increase Reagent Ratio or Reaction Time Check_Incomplete->Increase_Reagents_Time Yes Check_Incomplete->End No Increase_Reagents_Time->End

References

Technical Support Center: Synthesis of 3,6-Dichloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dichloropyridine-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic pathways to this compound are:

  • Hydrolysis of 2-cyano-3,6-dichloropyridine: This involves the partial hydrolysis of the nitrile group to an amide.

  • Amidation of 3,6-dichloropicolinic acid: This can be a direct reaction with ammonia, often facilitated by a coupling agent, or a two-step process via the acid chloride.

  • Reaction of 3,6-dichloropicolinoyl chloride with ammonia: This is a direct conversion of the acid chloride to the amide.

Q2: I am having difficulty with the purification of my final product. What are some effective methods?

A2: Purification of pyridine derivatives can be challenging. Common techniques include:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be highly effective for achieving high purity.

  • Column Chromatography: While effective, tailing can be an issue on silica gel due to the basic nature of the pyridine ring. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.

  • Acid-Base Extraction: As a basic compound, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

Q3: My reaction is highly exothermic. How can this be managed?

A3: Exothermic reactions can pose safety risks and lead to the formation of degradation products. To control the reaction temperature, consider the following:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over time can help control the rate of heat generation.

  • Efficient Cooling: Utilize an ice bath or a cryostat to maintain a consistent, low temperature throughout the reaction.

  • Dilution: Conducting the reaction at a lower concentration can help dissipate heat more effectively.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Purity of Starting Materials Impurities in the starting materials can interfere with the reaction. Ensure the purity of your reagents before beginning the synthesis.
Incomplete Hydrolysis of Nitrile If starting from 2-cyano-3,6-dichloropyridine, the hydrolysis may be incomplete. Consider adjusting the reaction time, temperature, or the concentration of the acid or base used for hydrolysis.
Inefficient Amidation of Carboxylic Acid For the amidation of 3,6-dichloropicolinic acid, direct reaction with ammonia may be inefficient. Consider converting the carboxylic acid to the more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride before reacting with ammonia. Alternatively, use a coupling agent such as DCC (dicyclohexylcarbodiimide).
Decomposition of Product The product may be sensitive to high temperatures or harsh reaction conditions. Monitor the reaction temperature closely and consider using milder conditions if decomposition is suspected.
Issue 2: Formation of Impurities and Side Products
Potential Cause Suggested Solution
Over-hydrolysis to Carboxylic Acid During the hydrolysis of 2-cyano-3,6-dichloropyridine, the reaction may proceed too far, yielding the corresponding carboxylic acid (3,6-dichloropicolinic acid) as a major byproduct. Carefully monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction at the amide stage.
Side reactions from Acid Chloride When using 3,6-dichloropicolinoyl chloride, side reactions can occur if the reaction is not carried out under anhydrous conditions. Ensure all glassware is dry and use anhydrous solvents.
Formation of colored impurities The presence of colored impurities can indicate degradation of starting materials or product. Purification by chromatography or recrystallization may be necessary.

Experimental Protocols

Protocol 1: Synthesis from 3,6-dichloropicolinoyl chloride

This protocol is adapted from the synthesis of a similar N-substituted picolinamide.

  • Dissolve 3,6-dichloropicolinoyl chloride (10 mmol) in a suitable anhydrous solvent such as toluene or THF (50 ml).

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise with stirring.

  • Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the resulting precipitate (ammonium chloride) can be filtered off.

  • The filtrate can be concentrated under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Protocol 2: Hydrolysis of 2-cyano-3,6-dichloropyridine

This protocol is based on general procedures for nitrile hydrolysis.

  • To a solution of 2-cyano-3,6-dichloropyridine in a suitable solvent (e.g., ethanol), add a controlled amount of an acid (e.g., concentrated sulfuric acid) or a base (e.g., aqueous sodium hydroxide).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time will need to be optimized to favor the formation of the amide over the carboxylic acid.

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • If using an acid, carefully neutralize the solution with a base (e.g., sodium bicarbonate). If using a base, neutralize with an acid (e.g., hydrochloric acid).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

General Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-cyano-3,6-dichloropyridine 2-cyano-3,6-dichloropyridine This compound This compound 2-cyano-3,6-dichloropyridine->this compound Partial Hydrolysis 3,6-dichloropicolinic acid 3,6-dichloropicolinic acid 3,6-dichloropicolinoyl chloride 3,6-dichloropicolinoyl chloride 3,6-dichloropicolinic acid->3,6-dichloropicolinoyl chloride Thionyl Chloride 3,6-dichloropicolinic acid->this compound Ammonia + Coupling Agent 3,6-dichloropicolinoyl chloride->this compound Ammonia

Caption: Synthetic routes to this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impurities Present check_purity->impure Yes check_conditions Review Reaction Conditions (T, time) check_purity->check_conditions No purify_reagents Purify/Use New Reagents impure->purify_reagents suboptimal Conditions Suboptimal check_conditions->suboptimal Yes check_reagents Check Reagent Stoichiometry & Activity check_conditions->check_reagents No optimize_conditions Optimize T and Time suboptimal->optimize_conditions incorrect_reagents Incorrect Stoichiometry or Inactive Reagent check_reagents->incorrect_reagents Yes adjust_reagents Adjust Stoichiometry/ Use Fresh Reagents incorrect_reagents->adjust_reagents

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: 3,6-Dichloropyridine-2-carboxamide - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,6-Dichloropyridine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the chemical structure, a substituted pyridine carboxamide, the primary factors influencing its stability are expected to be pH, temperature, light, and the presence of oxidizing agents. The amide functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 3,6-Dichloropyridine-2-carboxylic acid. The chlorinated pyridine ring may be susceptible to photodegradation and microbial degradation in certain environments.

Q2: What are the likely degradation products of this compound?

  • Hydrolysis: The primary degradation product under hydrolytic conditions (acidic or basic) is expected to be 3,6-Dichloropyridine-2-carboxylic acid .

  • Photodegradation: Exposure to UV light may lead to dechlorination, hydroxylation of the pyridine ring, and eventual ring opening.

  • Microbial Degradation: In soil or other microbially active environments, degradation is likely initiated by hydroxylation, followed by ring cleavage. The rate and pathway of microbial degradation are highly dependent on the specific microorganisms present and the environmental conditions.

Q3: How can I monitor the degradation of this compound in my experiments?

A stability-indicating analytical method is crucial for monitoring degradation. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] This method can separate the parent compound from its degradation products, allowing for accurate quantification of its remaining concentration over time.

Q4: Are there any known incompatibilities of this compound with common excipients or solvents?

While specific incompatibility studies are not widely published, it is advisable to be cautious with strongly acidic or basic excipients, as they can catalyze the hydrolysis of the amide group. Additionally, excipients that generate free radicals could potentially promote oxidative degradation. It is recommended to perform compatibility studies with your specific formulation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly low assay value of the compound in a formulation. Degradation due to hydrolysis.Investigate the pH of your formulation. Buffering the system to a neutral pH may improve stability. Also, consider the storage temperature, as higher temperatures accelerate hydrolysis.
Degradation due to oxidation.If your formulation contains potentially oxidative components, consider adding an antioxidant. Protect your samples from excessive exposure to air (oxygen).
Photodegradation.Protect your formulation from light by using amber vials or storing it in the dark.
Appearance of unknown peaks in the HPLC chromatogram during stability studies. Formation of degradation products.Conduct forced degradation studies (see experimental protocols below) to intentionally generate degradation products. This will help in identifying the unknown peaks and understanding the degradation pathway. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks for structural elucidation.
Inconsistent results in stability studies. Analytical method is not stability-indicating.Develop and validate a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.[1] Ensure the method is robust and reproducible.
Improper sample handling and storage.Ensure that control samples are stored under conditions that prevent degradation (e.g., protected from light, at low temperature). Maintain consistent storage conditions for all stability samples.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[2][3][4] The following are general protocols for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[2][5]

1. Preparation of Stock Solution:

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.[1][5]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.[1]

    • Incubate the solution at 60°C for 24 hours.[1]

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.[1]

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[1]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.[1]

    • Incubate the solution at 60°C for 24 hours.[1]

    • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.[1]

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[1]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[1]

    • Keep the solution at room temperature for 24 hours, protected from light.[1]

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[1]

  • Thermal Degradation:

    • Keep a solid sample of this compound in a hot air oven at 80°C for 48 hours.[1]

    • After the specified time, cool the sample to room temperature.

    • Prepare a solution of the heat-treated sample at a concentration of 100 µg/mL for HPLC analysis.[1]

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL) in a transparent container to a light source that provides a combination of UV and visible light.

    • The exposure should be for a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[4][5]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

A general RP-HPLC method for the analysis of this compound and its degradation products is outlined below. This method will likely require optimization for your specific application.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).[1]
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength of maximum absorbance (to be determined by UV scan, likely around 230-280 nm).
Injection Volume 10-20 µL
Column Temperature 25-30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Acid_Hydrolysis Acid Hydrolysis (0.1N HCl, 60°C) Stock_Solution->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (0.1N NaOH, 60°C) Stock_Solution->Base_Hydrolysis Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (Solid, 80°C) Stock_Solution->Thermal Photolytic Photolytic Degradation (UV/Vis Light) Stock_Solution->Photolytic Neutralize_Dilute Neutralize and/or Dilute Samples Acid_Hydrolysis->Neutralize_Dilute Base_Hydrolysis->Neutralize_Dilute Oxidation->Neutralize_Dilute Thermal->Neutralize_Dilute Photolytic->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating RP-HPLC Method Neutralize_Dilute->HPLC_Analysis Data_Evaluation Evaluate Data: - Identify Degradants - Determine Degradation Pathway - Validate Method HPLC_Analysis->Data_Evaluation

Caption: Workflow for forced degradation studies.

degradation_pathway Parent This compound Hydrolysis_Product 3,6-Dichloropyridine-2-carboxylic acid Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Photodegradation_Products Dechlorinated and/or Hydroxylated Products Parent->Photodegradation_Products Photodegradation (UV/Vis) Ring_Opening Ring-Opened Products Photodegradation_Products->Ring_Opening Further Degradation

Caption: Postulated degradation pathways.

References

Technical Support Center: Purifying 3,6-Dichloropyridine-2-carboxamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization methods for purifying 3,6-Dichloropyridine-2-carboxamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows to assist in your laboratory work.

Troubleshooting Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise. This guide addresses common problems encountered during the recrystallization of this compound and offers potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation Upon Cooling - Solution is not saturated: Too much solvent was used. - Cooling too rapidly: Crystals did not have sufficient time to nucleate and grow. - High concentration of impurities: Impurities can inhibit crystal formation.- Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Alternatively, add a seed crystal of pure this compound, if available. - Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can also help.
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. - Presence of impurities that lower the melting point of the mixture. - Re-dissolve and dilute: Add more of the hot solvent to dissolve the oil, then allow it to cool more slowly. - Change the solvent system: Select a solvent with a lower boiling point or use a co-solvent system to lower the overall boiling point. - Pre-purification: If significant impurities are present, consider a preliminary purification step such as column chromatography.
Low Recovery of Purified Product - Using an excessive amount of solvent: The compound remains dissolved in the mother liquor even after cooling. - Premature crystallization: Crystals form during hot filtration, leading to loss of product. - Incomplete transfer of material: Product is lost during transfers between flasks or on the filter paper.- Use the minimum amount of hot solvent: Carefully add just enough hot solvent to fully dissolve the crude product. - Preheat the filtration apparatus: Use a hot funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely during filtration. - Rinse glassware: Rinse the crystallization flask with a small amount of the cold mother liquor and transfer this to the filter funnel to recover any remaining crystals.
Colored Impurities in Crystals - Colored impurities from the reaction mixture are co-crystallizing with the product. - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A good starting point for solvent selection is to test polar protic solvents. Based on procedures for similar compounds, aqueous ethanol is a promising choice.[1] A two-stage recrystallization, first from aqueous ethanol to remove polar impurities, followed by a recrystallization from a non-polar solvent like hexane, can be highly effective for achieving high purity.[1]

Q2: How do I perform a solvent screening for recrystallization?

To screen for suitable solvents, place a small amount of your crude this compound in several test tubes. Add a few drops of different solvents to each tube and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

Q3: My compound is still impure after recrystallization. What should I do?

If impurities persist after a single recrystallization, a second recrystallization using a different solvent system may be beneficial. For instance, if the first recrystallization was performed in aqueous ethanol, a subsequent recrystallization from a solvent system like toluene/hexane could remove different types of impurities. Alternatively, for challenging purifications, column chromatography may be necessary.

Q4: What are the potential impurities in this compound synthesis?

Potential impurities can include unreacted starting materials, such as 2,3,6-trichloropyridine, and byproducts from the synthetic process.[2] The nature of these impurities will depend on the specific synthetic route employed.

Experimental Protocols

The following are detailed methodologies for key experiments related to the purification of this compound.

Protocol 1: Single Solvent Recrystallization using Aqueous Ethanol

This protocol is adapted from methods used for similar dichloropyridine compounds.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol (near boiling) and swirl to dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise with continuous swirling until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. For maximum crystal formation, you can subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold aqueous ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Stage Recrystallization

This method employs two different solvent systems to remove a broader range of impurities.[1]

  • First Recrystallization (Aqueous Ethanol): Follow steps 1-7 of Protocol 1.

  • Second Recrystallization (Hexane):

    • Dissolution: Dissolve the crystals obtained from the first recrystallization in a minimal amount of hot hexane in a clean Erlenmeyer flask.

    • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

    • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold hexane, and dry thoroughly.

Visualization of Workflows

General Recrystallization Workflow

The following diagram illustrates the general steps involved in a typical recrystallization process.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve filter Hot Filtration (if insoluble impurities are present) dissolve->filter cool Slow Cooling to Induce Crystallization filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end_product Pure this compound dry->end_product

Caption: A general workflow for the recrystallization process.

Troubleshooting Decision Tree for Recrystallization

This diagram provides a logical flow for troubleshooting common issues during recrystallization.

Troubleshooting_Recrystallization start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out Occurred? start->oiling_out low_yield Low Yield? start->low_yield pure_product Pure Product check_crystals->pure_product Yes no_crystals No Crystals check_crystals->no_crystals No oiling_out->check_crystals No oiled_product Oiled Product oiling_out->oiled_product Yes low_yield->check_crystals No yield_issue Low Yield low_yield->yield_issue Yes solution_no_crystals Concentrate Solution (Evaporate Solvent) no_crystals->solution_no_crystals solution_oiling Add More Hot Solvent & Cool Slowly oiled_product->solution_oiling solution_low_yield Check Mother Liquor & Minimize Solvent yield_issue->solution_low_yield induce_crystallization Induce Crystallization (Scratch/Seed) solution_no_crystals->induce_crystallization change_solvent Change Solvent System solution_oiling->change_solvent optimize_transfer Optimize Transfer & Washing Steps solution_low_yield->optimize_transfer

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of Substituted Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyridine carboxamides. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in amide coupling reactions involving pyridine carboxylic acids are a common issue. Here are the first parameters to check:

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.

  • Suboptimal Reagent Stoichiometry: The ratio of the carboxylic acid, amine, coupling reagent, and base may not be ideal. Systematically vary the equivalents of your key reagents to find the optimal ratio. A slight excess of the amine and coupling reagent is often beneficial.

  • Purity of Starting Materials: Impurities in your pyridine carboxylic acid or amine can interfere with the reaction, leading to side products and lower yields.[1] Ensure the purity of your reagents before starting the synthesis.

  • Inadequate Solvent: The choice of solvent is crucial. The solvent should be anhydrous and capable of dissolving all reactants. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used, but it's advisable to screen a variety of solvents to find the optimal one for your specific substrates.[1][2]

  • Catalyst/Reagent Deactivation: If using a coupling reagent that is sensitive to moisture, such as an acid anhydride, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).[3] Some coupling reagents can also degrade upon storage.

Q2: I am attempting to synthesize a pyridine carboxamide from a pyridine nitrile, but I am getting the carboxylic acid as a major byproduct. How can I prevent this?

A2: The hydrolysis of a nitrile to a carboxamide can be difficult to stop at the amide stage, as the amide can be further hydrolyzed to the carboxylic acid.[4][5] Here are some strategies to favor the formation of the amide:

  • Use Anhydrous Conditions: Water is required for the hydrolysis. Using anhydrous solvents and reagents will minimize the formation of the carboxylic acid.

  • Controlled Reaction Conditions: The hydrolysis of the amide is often faster than the hydrolysis of the nitrile under forcing conditions (strong acid/base, high temperatures).[4] Use milder reaction conditions, such as a lower temperature and careful monitoring of the reaction time.

  • Specific Reagents: Certain reagents are known to promote the partial hydrolysis of nitriles to amides. For example, using an alkaline solution of hydrogen peroxide can be a mild method for this conversion.

Q3: My purification of the final substituted pyridine carboxamide by column chromatography is problematic, with significant tailing of the product spot. What can I do to improve the separation?

A3: The basic nature of the pyridine ring often leads to strong interactions with the acidic silica gel, causing tailing during column chromatography.[1] Here are some effective strategies to mitigate this issue:

  • Addition of a Base to the Eluent: Adding a small amount of a basic modifier to your eluent system can significantly reduce tailing. Triethylamine (0.1-1%) is commonly used for this purpose.

  • Acid-Base Extraction: Utilize the basicity of your product for purification. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your pyridine compound will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your product back into an organic solvent.[1]

  • Alternative Stationary Phases: If tailing remains a problem, consider using a different stationary phase for chromatography, such as alumina or a polymer-based support.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[1]

Q4: My amide coupling reaction using HATU is not working for my substituted pyridine carboxylic acid. What could be the issue?

A4: While HATU is a very effective coupling reagent, failures can occur. Here are some common reasons and troubleshooting steps:

  • Incorrect Base: The choice of base is critical. A non-nucleophilic amine base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically used. Using a nucleophilic base like pyridine can interfere with the reaction.[2]

  • Order of Addition: It is generally recommended to pre-activate the carboxylic acid with HATU and the base for a short period (e.g., 15-30 minutes) before adding the amine.[2][6] This allows for the formation of the active ester intermediate.

  • Anhydrous Conditions: Water is detrimental to HATU-mediated couplings as it can hydrolyze the activated intermediate.[2] Ensure your solvent (e.g., DMF or DCM) is anhydrous.[2]

  • Steric Hindrance: If either the pyridine carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, elevated temperatures, or a different, more potent coupling reagent.

Troubleshooting Guides

Guide 1: Amide Coupling Reactions
Problem Possible Causes Solutions & Troubleshooting Steps
No or Low Conversion - Inactive coupling reagent.- Insufficient activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Use a fresh batch of the coupling reagent.- Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[2][6]- For weakly nucleophilic amines, consider using a more powerful coupling reagent or increasing the reaction temperature.- For sterically hindered substrates, prolong the reaction time and/or increase the temperature.
Formation of Side Products - Racemization of chiral centers.- Formation of guanidinium byproducts with uronium/aminium reagents (e.g., HATU, HBTU).- Dehydration of primary amides to nitriles with carbodiimides (e.g., DCC, EDC).- Add an anti-racemization agent like 1-Hydroxybenzotriazole (HOBt) when using carbodiimides.[7]- Ensure the correct order of addition: pre-activate the acid before adding the amine to avoid the coupling reagent reacting with the amine.[6]- Use milder coupling reagents and reaction conditions.
Difficult Work-up - Water-soluble byproducts from coupling reagents (e.g., EDC and its urea byproduct).- Emulsion formation during aqueous extraction.- For EDC, perform aqueous washes to remove the water-soluble urea byproduct.[8]- To break emulsions, try adding brine or filtering the mixture through celite.
Guide 2: Hydrolysis of Pyridine Nitriles
Problem Possible Causes Solutions & Troubleshooting Steps
Reaction does not proceed to the amide - Insufficiently harsh conditions.- The direct hydrolysis of nitriles with water is extremely slow.[5] The reaction requires heating with an acid or a base.[5]
Over-hydrolysis to the carboxylic acid - Reaction conditions are too harsh (high temperature, long reaction time, high concentration of acid/base).- Carefully monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.- Use milder conditions: lower temperature, shorter reaction time, or a weaker acid/base.- Consider using specific reagents for partial hydrolysis, such as alkaline hydrogen peroxide.
Polymerization of the starting nitrile - Localized overheating due to the exothermic nature of the hydrolysis.- Maintain strict temperature control with an efficient cooling bath.- Add the acid or base solution slowly to control the exotherm.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagent Efficiency

The following table summarizes the performance of various coupling reagents in the synthesis of a model peptide. While not specific to pyridine carboxamides, it provides a general comparison of their efficiencies.

Coupling Reagent Class Crude Purity (%) Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.[9]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[9]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[9]
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[9]

Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.[9]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using DCC/HOBt

This protocol describes a general method for the coupling of a substituted pyridine carboxylic acid with a primary or secondary amine using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

  • Preparation:

    • Dissolve the substituted pyridine carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in an anhydrous solvent (e.g., DMF or DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add a solution of DCC (1.1 eq.) in the same anhydrous solvent to the cooled mixture.

    • Stir the reaction at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may start to form.

  • Coupling:

    • Add the amine (1.1 eq.) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated aqueous solution of NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (potentially with the addition of 0.1-1% triethylamine to the eluent) or by crystallization.

Protocol 2: Controlled Hydrolysis of a Pyridine Nitrile to a Carboxamide

This protocol provides a general method for the partial hydrolysis of a substituted pyridine nitrile to the corresponding carboxamide.

  • Preparation:

    • Dissolve the substituted pyridine nitrile (1.0 eq.) in a suitable solvent (e.g., ethanol or DMSO).

  • Reaction:

    • Add a solution of an appropriate hydrolyzing agent. For example, for alkaline hydrolysis, add an aqueous solution of NaOH (e.g., 2M).

    • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C).

  • Monitoring:

    • Carefully monitor the reaction progress by TLC or LC-MS. It is crucial to stop the reaction as soon as the starting nitrile is consumed to minimize over-hydrolysis to the carboxylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, neutralize the reaction mixture with a dilute acid (if the hydrolysis was basic) or a dilute base (if the hydrolysis was acidic).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography or crystallization.

Visualizations

Troubleshooting_Workflow start Low Yield or Failed Pyridine Carboxamide Synthesis check_reagents Check Starting Material Purity & Reagent Quality start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_coupling Evaluate Amide Coupling Step coupling_ok Coupling Method Appropriate? check_coupling->coupling_ok check_purification Assess Work-up & Purification purification_ok Purification Efficient? check_purification->purification_ok reagent_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagent_ok->purify_reagents No conditions_ok->check_coupling Yes optimize_conditions Optimize Temperature, Time, or Solvent conditions_ok->optimize_conditions No coupling_ok->check_purification Yes change_coupling Change Coupling Reagent or Additives (e.g., HOBt) coupling_ok->change_coupling No optimize_purification Modify Extraction pH, Add Base to Chromatography purification_ok->optimize_purification No success Successful Synthesis purification_ok->success Yes purify_reagents->check_reagents optimize_conditions->check_conditions change_coupling->check_coupling optimize_purification->check_purification Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step PyCOOH Pyridine Carboxylic Acid ActiveIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) PyCOOH->ActiveIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., DCC, HATU) Amine Amine Product Pyridine Carboxamide ActiveIntermediate->Product + Amine Byproduct Byproduct (e.g., DCU, HOBt)

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3,6-Dichloropyridine-2-carboxamide and 3,6-Dichloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the pyridine nucleus remains a cornerstone scaffold. Among its many derivatives, 3,6-dichloropyridine-2-carboxamide and 3,6-dichloropicolinic acid are two key intermediates valued for their utility in the construction of complex molecular architectures. This guide provides an objective comparison of the synthetic routes to these compounds, supported by experimental data and detailed protocols to aid researchers in selecting the optimal starting material for their specific applications.

Overview of Synthetic Strategies

3,6-Dichloropicolinic acid is a well-established compound with multiple documented synthetic pathways, often starting from more heavily chlorinated pyridine precursors. In contrast, this compound is most logically and efficiently synthesized from its corresponding carboxylic acid. This direct precursor-product relationship is a central consideration in synthetic planning.

Synthesis of 3,6-Dichloropicolinic Acid

Several methods for the synthesis of 3,6-dichloropicolinic acid have been reported, each with distinct advantages and disadvantages in terms of starting materials, reaction conditions, and yield.

Method 1: Hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine

One established route involves the acid hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine. This method is noted for its good reaction selectivity.[1] However, the cost of the starting material can be a significant drawback for large-scale production.[1]

Method 2: From 2,3,6-trichloropyridine

A multi-step synthesis starting from 2,3,6-trichloropyridine offers a pathway with high overall yield. This process involves oxidation to the pyridine N-oxide, followed by cyanation, deoxygenation, and finally hydrolysis to the desired carboxylic acid.

Experimental Protocol:

  • Oxidation: 2,3,6-trichloropyridine is dissolved in glacial acetic acid with a molybdenum trioxide catalyst. Hydrogen peroxide is added dropwise at 80°C to yield 2,3,6-trichloropyridine N-oxide.

  • Cyanation: The N-oxide is dissolved in DMF, and sodium cyanide is added. The mixture is heated to 80-90°C to produce 2-cyano-3,6-dichloropyridine N-oxide.

  • Deoxygenation: The cyano N-oxide is treated with phosphorus trichloride at 75°C to yield 2-cyano-3,6-dichloropyridine.

  • Hydrolysis: The resulting 2-cyano-3,6-dichloropyridine is hydrolyzed in an ethanolic sodium hydroxide solution, followed by acidification to precipitate 3,6-dichloropicolinic acid.

Method 3: Electrochemical Reduction of 3,4,5,6-Tetrachloropicolinic Acid

Electrochemical synthesis has emerged as a highly efficient method for producing 3,6-dichloropicolinic acid, offering high yields and purity.[1] This method involves the selective dechlorination of 3,4,5,6-tetrachloropicolinic acid.

Experimental Protocol: Industrial-scale electrochemical synthesis is conducted in an undivided electrolytic cell with a silver cathode. The electrolyte consists of an aqueous solution of sodium hydroxide containing the 3,4,5,6-tetrachloropicolinic acid. The reaction is carried out at a controlled temperature (e.g., 313 K) and current density.[1]

Starting MaterialKey ReagentsYield (%)Purity (%)Reference
3,6-dichloro-2-(trichloromethyl)pyridineMineral Acid (e.g., H₂SO₄)Good Selectivity-[1]
2,3,6-trichloropyridineH₂O₂, NaCN, PCl₃, NaOHHigh overall-
3,4,5,6-tetrachloropicolinic acidNaOH (electrolyte), Ag cathode>9095[1]

Synthesis of this compound

The most direct and common method for the preparation of this compound is the amidation of 3,6-dichloropicolinic acid. This transformation can be achieved through several standard protocols for amide bond formation.

Method 1: Via Acyl Chloride Intermediate

A robust and widely used method involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with ammonia.

Experimental Protocol:

  • Acyl Chloride Formation: 3,6-dichloropicolinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at reflux or elevated temperature.

  • Amidation: The resulting crude acyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the primary amide.

This two-step, one-pot procedure is a common strategy for the synthesis of primary amides from carboxylic acids.

Method 2: Direct Amidation using Coupling Agents

Modern amidation protocols often employ coupling agents that activate the carboxylic acid in situ, facilitating direct reaction with an amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Experimental Protocol: 3,6-dichloropicolinic acid is dissolved in a suitable aprotic solvent (e.g., DMF or DCM). The coupling agent (e.g., EDC) and an amine source (e.g., ammonium chloride with a non-nucleophilic base like triethylamine) are added, and the reaction is stirred at room temperature until completion.

Starting MaterialKey ReagentsExpected Yield (%)Notes
3,6-Dichloropicolinic acid1. SOCl₂ or (COCl)₂ 2. NH₃HighA standard and reliable method for primary amide synthesis.
3,6-Dichloropicolinic acidEDC, NH₄Cl, Et₃NGood to HighMilder conditions compared to the acyl chloride route.

Comparative Analysis in Synthesis

The choice between 3,6-dichloropicolinic acid and this compound as a synthetic starting material hinges on the desired final product and the subsequent chemical transformations.

  • Reactivity: The carboxylic acid is generally less reactive than the carboxamide in nucleophilic acyl substitution reactions. The amide group is a poorer leaving group compared to the hydroxyl group (or carboxylate). However, the carboxylic acid must first be activated (e.g., to an acyl chloride or with a coupling agent) to undergo amidation or esterification. The carboxamide can be a useful precursor for the synthesis of nitriles via dehydration.

  • Synthetic Accessibility: 3,6-Dichloropicolinic acid is the more readily accessible of the two, with multiple established synthetic routes from various precursors. The carboxamide is most practically synthesized from the carboxylic acid.

  • Cost-Effectiveness: For large-scale synthesis, the electrochemical route to 3,6-dichloropicolinic acid appears to be highly efficient and potentially cost-effective. The subsequent conversion to the carboxamide adds an additional step and cost.

  • Functional Group Compatibility: The choice of synthetic route for either compound may be dictated by the presence of other functional groups in the molecule that could be sensitive to the reaction conditions (e.g., strong acids, bases, or high temperatures).

Visualizing the Synthetic Pathways

Synthesis_Comparison TCP 2,3,6-Trichloropyridine TCP_N_oxide 2,3,6-Trichloropyridine N-oxide TCP->TCP_N_oxide Oxidation TCPA 3,4,5,6-Tetrachloropicolinic Acid DCPA 3,6-Dichloropicolinic Acid TCPA->DCPA Electrochemical Reduction CN_TCP_N_oxide 2-Cyano-3,6-dichloropyridine N-oxide TCP_N_oxide->CN_TCP_N_oxide Cyanation CN_TCP 2-Cyano-3,6- dichloropyridine CN_TCP_N_oxide->CN_TCP Deoxygenation CN_TCP->DCPA Hydrolysis DCPA_amide 3,6-Dichloropyridine-2- carboxamide DCPA->DCPA_amide Coupling Agent (e.g., EDC), NH₃ AcylChloride Acyl Chloride Intermediate DCPA->AcylChloride SOCl₂ or (COCl)₂ AcylChloride->DCPA_amide NH₃

Caption: Synthetic pathways to 3,6-Dichloropicolinic Acid and its conversion to this compound.

Conclusion

For researchers requiring 3,6-dichloropicolinic acid, several viable synthetic routes are available, with the electrochemical reduction of tetrachloropicolinic acid offering high efficiency for large-scale production. When this compound is the target molecule, a two-step synthesis from the corresponding carboxylic acid is the most logical and established approach. The choice of amidation method—either via an acyl chloride intermediate or through direct coupling—will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and desired purity. This guide provides the foundational information for making an informed decision in the selection and synthesis of these valuable dichloropyridine building blocks.

References

Comparing herbicidal activity of 3,6-Dichloropyridine-2-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in publicly accessible research regarding the comparative herbicidal activity of 3,6-Dichloropyridine-2-carboxamide derivatives. However, extensive studies on structurally similar picolinic acid compounds, particularly 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, offer valuable insights into the herbicidal potential of this chemical class. These compounds, like other pyridine carboxylic acids, function as synthetic auxin herbicides, disrupting normal plant growth processes.

This guide provides a comparative analysis of the herbicidal efficacy of these picolinic acid derivatives against various weed species, supported by experimental data from greenhouse trials. Detailed methodologies for these experiments are also presented to ensure reproducibility and further research.

Herbicidal Efficacy of Picolinic Acid Derivatives

The herbicidal activity of a series of novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds was evaluated in post-emergence greenhouse pot experiments against a panel of common agricultural weeds. The results, summarized in the table below, demonstrate the potent and selective herbicidal effects of these derivatives.

Compound IDGramineous Weeds Inhibition (%)Broadleaf Weeds Inhibition (%)
V-2 35100
V-7 58100
V-8 53100
V-13 63100
V-14 55100
Picloram 3398

Data represents the percentage of growth inhibition observed at a dosage of 250 g/ha. Gramineous weeds tested include Setaria glauca (SG), Digitaria sanguinalis (DS), and Echinochloa crusgalli (EC). Broadleaf weeds tested include Chenopodium album (CA) and Amaranthus retroflexus (AR).

Notably, several of the tested compounds exhibited 100% inhibition of broadleaf weeds such as Chenopodium album and Amaranthus retroflexus at a concentration of 250 g/ha.[1] Compound V-7, in particular, demonstrated superior activity against the root growth of Arabidopsis thaliana with an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl.[2] Furthermore, compound V-8 showed better post-emergence herbicidal activity than the commercial herbicide picloram at a dosage of 300 g/ha, while also demonstrating safety for corn, wheat, and sorghum at this application rate.[3]

Experimental Protocols

The following protocols outline the methodologies used to assess the herbicidal activity of the picolinic acid derivatives.

Greenhouse Pot Experiment for Post-Emergence Herbicidal Activity

This experiment evaluates the efficacy of herbicides when applied to emerged weeds.

  • Seed Sowing: Seeds of various weed species, including both gramineous and broadleaf types, are sown in pots containing a suitable growth medium such as a peat, perlite, and vermiculite blend.[4] A density of 15-20 plants per pot is typically targeted.[5]

  • Plant Growth: The pots are maintained in a controlled greenhouse environment with optimal conditions for plant growth (e.g., 16/8 hour light/dark cycle, 20-25°C).[4]

  • Herbicide Application: The test compounds are formulated as emulsifiable concentrates or wettable powders and applied to the plants at the 2-3 leaf stage.[4] Application is performed using a calibrated sprayer to ensure uniform coverage.[4][5]

  • Efficacy Assessment: Herbicidal injury is visually assessed at regular intervals (e.g., 7, 14, and 21 days) after treatment.[4] Assessment is based on a percentage scale, where 0% represents no effect and 100% represents complete plant death.

Arabidopsis thaliana Root Growth Inhibition Assay

This bioassay provides a quantitative measure of a compound's herbicidal activity by assessing its effect on root elongation.

  • Seed Sterilization and Plating: Seeds of Arabidopsis thaliana are surface-sterilized and plated on a solidified nutrient medium (e.g., Murashige and Skoog) in petri dishes.

  • Compound Incorporation: The test compounds are incorporated into the growth medium at various concentrations.

  • Incubation: The plates are incubated in a vertical position in a growth chamber to allow for root growth along the surface of the medium.

  • Data Collection and Analysis: After a set period of incubation, the length of the primary root is measured. The IC50 value (the concentration of the compound that inhibits root growth by 50%) is then calculated to determine the herbicidal potency of the compound.[2]

Mechanism of Action: Synthetic Auxin Herbicides

Picolinic acid derivatives belong to the synthetic auxin class of herbicides.[2][6] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal hormonal balance and causing uncontrolled and disorganized plant growth, which ultimately results in plant death.[6]

The signaling pathway for synthetic auxins involves the following key steps:

  • Perception: Synthetic auxins bind to specific receptor proteins in the plant cell, primarily the TIR1/AFB family of F-box proteins.[7]

  • Ubiquitination and Degradation: This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[8]

  • Gene Expression: The degradation of Aux/IAA repressors allows for the activation of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[8]

  • Physiological Response: The altered gene expression leads to a cascade of physiological responses, including epinasty (twisting and curling of stems and leaves), cell elongation, and eventually, plant death.[6]

Recent studies suggest that the application of synthetic auxin herbicides also leads to a rapid down-regulation of photosynthetic processes and an increase in the production of abscisic acid (ABA), a plant stress hormone, which contributes to the overall herbicidal effect.[9]

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation A Sow Weed Seeds in Pots B Germinate and Grow Plants to 2-3 Leaf Stage A->B D Apply Herbicides with Calibrated Sprayer B->D C Prepare Herbicide Solutions C->D E Incubate in Greenhouse D->E F Visually Assess Herbicidal Injury (%) at 7, 14, 21 Days E->F G Data Analysis F->G

Caption: General workflow for a greenhouse-based herbicide efficacy trial.

Synthetic_Auxin_Pathway cluster_input Input cluster_cellular_process Cellular Process cluster_gene_expression Gene Expression cluster_output Physiological Output SA Synthetic Auxin (e.g., Picolinic Acid Derivative) Receptor Binds to TIR1/AFB Receptor SA->Receptor SCF_Complex Forms SCF-TIR1/AFB Complex Receptor->SCF_Complex Ubiquitination Ubiquitination of Aux/IAA SCF_Complex->Ubiquitination Aux_IAA Aux/IAA Repressor Protein Aux_IAA->Ubiquitination Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome ARF ARF (Auxin Response Factor) is Released Proteasome->ARF releases Auxin_Genes Transcription of Auxin-Responsive Genes ARF->Auxin_Genes activates Growth_Disruption Disrupted Plant Growth (Epinasty, Uncontrolled Cell Division) Auxin_Genes->Growth_Disruption Plant_Death Plant Death Growth_Disruption->Plant_Death

Caption: Simplified signaling pathway of synthetic auxin herbicides.

References

Unambiguous Structure Determination: A Comparative Guide to the Validation of 3,6-Dichloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of small molecules is a critical cornerstone of chemical synthesis and drug discovery. This guide provides a comparative analysis of X-ray crystallography for the validation of the 3,6-Dichloropyridine-2-carboxamide structure, alongside alternative analytical techniques. We present supporting experimental data from related compounds to illustrate the principles and offer detailed methodologies for key experiments.

This compound (C6H4Cl2N2O) is a synthetic organic compound featuring a pyridine ring substituted with two chlorine atoms and a carboxamide group.[1] Its utility as a building block in the synthesis of pharmaceuticals and other chemical products necessitates a definitive confirmation of its three-dimensional structure.[1] While various analytical methods can provide structural information, single-crystal X-ray diffraction (scXRD) remains the "gold standard" for providing unambiguous proof of a molecule's connectivity, conformation, and packing in the solid state.[2][3]

X-ray Crystallography: The Definitive Approach

X-ray crystallography provides a detailed electron density map of a molecule, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[4] The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional model of the molecule.

Comparative Analysis of Structural Validation Techniques

While single-crystal X-ray diffraction is the preferred method for unambiguous structure determination, obtaining suitable crystals can be a significant hurdle.[2] In such cases, or for complementary analysis, other techniques are employed. The following table compares key aspects of X-ray crystallography with prominent alternatives.

TechniqueSample RequirementInformation ObtainedResolutionKey AdvantagesKey Limitations
Single-Crystal X-ray Diffraction (scXRD) Single crystal (~0.1 mm)[5]Absolute 3D structure, bond lengths, angles, stereochemistry, packingAtomicUnambiguous structure determination[2]Crystal growth can be challenging and time-consuming[2]
Powder X-ray Diffraction (PXRD) Microcrystalline powderCrystal lattice parameters, phase purityLower than scXRDUseful for materials that do not form large single crystalsDoes not provide detailed intramolecular structure
Three-Dimensional Electron Diffraction (3DED) Nanocrystals/microcrystals (~0.5 µm)[2]3D structure from very small crystalsNear-atomicCan analyze samples too small for scXRD[2][5]Data can be affected by dynamical scattering effects[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Solution or solid stateConnectivity, chemical environment of nuclei (¹H, ¹³C)Indirect structural informationExcellent for determining connectivity in solutionDoes not provide solid-state packing information; structure is an average of solution conformations
Infrared (IR) Spectroscopy Solid or solutionPresence of functional groupsMolecular vibrationsQuick and simple for functional group identificationProvides limited information on overall 3D structure

Experimental Protocols

Below are detailed methodologies for the key experiments discussed. The protocol for X-ray crystallography is based on established procedures for similar small organic molecules.

Single-Crystal X-ray Diffraction (scXRD) Protocol
  • Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, diethyl ether).[6][7]

  • Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. A diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD) is used to collect diffraction data as the crystal is rotated.[7]

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, often using direct methods.[8] The resulting electron density map is used to build an initial molecular model. This model is then refined against the experimental data to optimize atomic positions, and thermal parameters.[6]

Spectroscopic Analysis Protocols
  • ¹H and ¹³C NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra are recorded on an NMR spectrometer (e.g., 500 MHz).[9] The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed, often using an attenuated total reflectance (ATR) accessory on an FTIR spectrometer. The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, and C-Cl bonds.[1]

Visualizing the Workflow and Comparisons

The following diagrams, created using the DOT language, illustrate the experimental workflow for X-ray crystallography and a comparison of the different structural validation techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Crystallography synthesis Synthesis of 3,6-Dichloropyridine- 2-carboxamide purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection Suitable Crystal structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Experimental Workflow for X-ray Crystallography

logical_comparison cluster_main Structural Validation of this compound cluster_diffraction Diffraction Methods cluster_spectroscopy Spectroscopic Methods start Synthesized Compound scXRD Single-Crystal XRD start->scXRD PXRD Powder XRD start->PXRD ED Electron Diffraction start->ED NMR NMR (¹H, ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS absolute_structure absolute_structure scXRD->absolute_structure Absolute 3D Structure phase_info phase_info PXRD->phase_info Phase & Purity nano_structure nano_structure ED->nano_structure 3D Structure (Nano-crystals) connectivity connectivity NMR->connectivity Connectivity functional_groups functional_groups IR->functional_groups Functional Groups molecular_weight molecular_weight MS->molecular_weight Molecular Weight

Comparison of Structural Validation Methods

References

A Comparative Analysis of Pyridinecarboxamide Isomers: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of three pyridinecarboxamide isomers: picolinamide (2-pyridinecarboxamide), nicotinamide (3-pyridinecarboxamide), and isonicotinamide (4-pyridinecarboxamide). The distinct pharmacological profiles of these isomers, arising from the positional variation of the carboxamide group on the pyridine ring, are critical for drug design and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes known signaling pathways to facilitate further research and therapeutic application.

Data Presentation: A Quantitative Overview of Bioactivities

The following tables summarize the available quantitative data for the anticancer, antimicrobial, and anti-inflammatory activities of the three pyridinecarboxamide isomers. Direct comparative data for all three isomers under identical experimental conditions is limited in the current literature, highlighting a key area for future research.

Table 1: Comparative Anticancer Activity (IC₅₀ Values)
IsomerCell LineIC₅₀ (µM)Reference
Nicotinamide ML2 (acute myeloid leukemia)0.018[1]
MiaPaCa-2 (pancreatic cancer)0.005[1]
HCT-116 (colon carcinoma)15.4[2]
HepG2 (hepatocellular carcinoma)9.8[2]
Isonicotinamide HTC (hepatoma cells)~20,000 (20 mM) causing ~50% inhibition of DNA synthesis[3]
Picolinamide No direct IC₅₀ data found in the reviewed literature.-

Note: Data for nicotinamide derivatives often show high potency, with some compounds exhibiting picomolar to nanomolar efficacy. The high IC₅₀ value for isonicotinamide in the cited study suggests significantly lower anticancer activity compared to nicotinamide derivatives.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundMicroorganismMIC (µg/mL)Reference
Nicotinamide Enterococcus faecalis>512[4]
1-methyl-N'-(hydroxymethyl)nicotinamide Enterococcus faecalis256[4]

Note: The available data suggests that nicotinamide itself has weak antimicrobial properties, while its derivatives may possess enhanced activity.

Table 3: Comparative Anti-inflammatory Activity

A direct comparative study has evaluated the anti-inflammatory and antinociceptive effects of the three isomers.[5]

IsomerAssayDosageInhibitionReference
Nicotinamide Carrageenan-induced paw edema (rats)500 mg/kgSignificant inhibition[5]
Formalin test (mice, 2nd phase)1000 mg/kgInhibition[5]
Picolinamide Carrageenan-induced paw edema (mice)125 mg/kgInhibition[5]
Formalin test (mice, 2nd phase)125 mg/kgInhibition[5]
Isonicotinamide Carrageenan-induced paw edema (mice)500 or 1000 mg/kgInhibition[5]
Formalin test (mice, 2nd phase)500 or 1000 mg/kgInhibition[5]

Note: All three isomers demonstrated anti-inflammatory activity, with picolinamide showing effects at a lower dosage in the models tested.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridinecarboxamide isomers and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][8][9]

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the pyridinecarboxamide isomers in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is widely used to assess acute inflammation.[10][11][12]

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the experimental conditions for at least one week.

  • Compound Administration: Administer the pyridinecarboxamide isomers orally or intraperitoneally at desired doses. A control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of pyridinecarboxamide isomers are intrinsically linked to their modulation of specific cellular signaling pathways. Nicotinamide, in particular, has been extensively studied in this regard.

Nicotinamide Signaling Pathway in Cancer

Nicotinamide is a key precursor of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and a substrate for several enzymes involved in signaling pathways.[6][13] In cancer, nicotinamide's effects are largely mediated through its influence on NAD+ levels and its direct inhibition of enzymes like Poly (ADP-ribose) polymerases (PARPs) and Sirtuins (SIRTs).[6][13]

Nicotinamide_Pathway cluster_cell Cancer Cell Nicotinamide Nicotinamide NAD NAD+ Nicotinamide->NAD Biosynthesis PARP PARP Nicotinamide->PARP Inhibition SIRT1 SIRT1 Nicotinamide->SIRT1 Inhibition NAD->PARP Substrate NAD->SIRT1 Substrate DNA_Repair DNA Repair PARP->DNA_Repair Promotion Apoptosis Apoptosis PARP->Apoptosis Inhibition Cell_Survival Cell Survival SIRT1->Cell_Survival Promotion DNA_Damage DNA Damage DNA_Damage->PARP Activation

Nicotinamide's multifaceted role in cancer cell signaling.
Picolinamide and Isonicotinamide Signaling Pathways

The specific signaling pathways modulated by picolinamide and isonicotinamide are less well-characterized compared to nicotinamide. Research suggests that their anti-inflammatory effects may involve the modulation of inflammatory mediators.[5] Further investigation is required to elucidate their precise mechanisms of action in various biological contexts.

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for the key experimental protocols described in this guide.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Pyridinecarboxamide Isomers (24h incubation) A->B C 3. Add MTT Reagent (4h incubation) B->C D 4. Solubilize Formazan (DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Workflow for the MTT cytotoxicity assay.

MIC_Workflow A 1. Serial Dilution of Pyridinecarboxamide Isomers B 2. Inoculate with Microbial Suspension A->B C 3. Incubate (18-24h) B->C D 4. Observe for Visible Growth C->D E 5. Determine MIC D->E Edema_Workflow A 1. Administer Pyridinecarboxamide Isomer to Rodent B 2. Inject Carrageenan into Paw A->B C 3. Measure Paw Volume (0-4h) B->C D 4. Calculate Percent Inhibition of Edema C->D

References

Efficacy of 3,6-Dichloropyridine-2-carboxamide as a Plant Growth Regulator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of scientific literature exists regarding the specific efficacy of 3,6-Dichloropyridine-2-carboxamide as a plant growth regulator. Extensive searches have not yielded direct experimental data on this particular compound for this application. However, its close structural relationship to the well-documented synthetic auxin herbicide, 3,6-Dichloropyridine-2-carboxylic acid (Clopyralid), allows for a comparative analysis based on predicted mode of action against established plant growth regulators.

This guide, therefore, provides a comparison between the potential auxin-like activity of this compound and the known effects of two major classes of plant growth regulators: Gibberellin Biosynthesis Inhibitors and Ethylene Releasers. This comparison is supported by available experimental data for these alternative compounds.

Comparison with Alternative Plant Growth Regulators

The efficacy of a plant growth regulator is determined by its mode of action within the plant's physiological processes. Below is a comparison of the potential mechanism of this compound with established alternatives.

Plant Growth Regulator ClassProposed/Established Mode of ActionTypical Effects on PlantsExample Compounds
Synthetic Auxins (Potential) Mimics the plant hormone auxin, leading to deregulation of growth processes. At low concentrations, may promote rooting and fruit development, while at high concentrations, it causes uncontrolled growth and herbicidal effects.[1][2][3][4][5][6]Epinasty (twisting of stems and leaves), callus formation, root initiation, fruit setting or abortion, senescence.[1][3][4]This compound (hypothesized), Clopyralid, Aminopyralid, 2,4-D
Gibberellin Biosynthesis Inhibitors Block the production of gibberellins, a class of hormones responsible for stem elongation and other developmental processes.[7]Reduced stem height (dwarfism), darker green foliage, increased chlorophyll content, sometimes delayed flowering.Chlormequat, Paclobutrazol, Daminozide
Ethylene Releasers Decompose to release ethylene gas, a natural plant hormone that influences a wide range of processes including ripening, senescence, and stress responses.[1][8][9][10][11][12]Fruit ripening, flower senescence, leaf abscission, promotion of flowering in some species.Ethephon

Quantitative Performance Data of Alternative Plant Growth Regulators

The following tables summarize experimental data on the efficacy of established plant growth regulators.

Table 1: Effect of Chlormequat Chloride (a Gibberellin Biosynthesis Inhibitor) on Panax ginseng Seedlings

Treatment ConcentrationPlant Height ReductionStem Thickness IncreaseLeaf Area ReductionRoot Length Increase
200 mg·L⁻¹17.4%7.4%4.5%6.2%

Data from a study on Panax ginseng seedlings treated with Chlormequat Chloride (CCC).[13][14]

Table 2: Effect of Chlormequat Chloride on Cotton (Gossypium hirsutum)

TreatmentIncrease in Pre-Frost Open BollsImpact on Seed Cotton Yield
50% Chlormequat as spraying in early and full flowering stageSignificantPositive

This study indicates that chlormequat can regulate cotton growth to increase yield.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. As no specific experimental data for this compound as a plant growth regulator is available, a general protocol for testing the efficacy of a novel plant growth regulator is provided below.

General Protocol for Plant Growth Regulator Bioassay:

  • Plant Material and Growth Conditions:

    • Select a model plant species suitable for the intended application (e.g., Arabidopsis thaliana for genetic studies, or a crop species like tomato or wheat for agricultural applications).

    • Germinate seeds in a controlled environment (growth chamber or greenhouse) with standardized conditions of light, temperature, humidity, and growing medium.

    • Grow plants to a specific developmental stage (e.g., two-leaf stage) before treatment application.

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.

    • Prepare a series of dilutions from the stock solution to achieve the desired final treatment concentrations. Include a vehicle control (solvent only) and a negative control (no treatment).

  • Treatment Application:

    • Apply the treatment solutions to the plants using a consistent method, such as foliar spray, soil drench, or addition to the hydroponic solution.

    • Ensure uniform coverage and application volume for all treatments.

  • Data Collection:

    • At specified time points after treatment, measure various growth parameters, including:

      • Plant height

      • Stem diameter

      • Leaf area

      • Root length and biomass

      • Chlorophyll content

      • Flowering time

      • Fruit set and yield

  • Statistical Analysis:

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action discussed, the following diagrams illustrate the key signaling pathways.

Auxin_Signaling_Pathway Auxin Synthetic Auxin (e.g., this compound) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Growth_Response Plant Growth Response Gene_Expression->Growth_Response

Caption: Simplified auxin signaling pathway.

Gibberellin_Signaling_Pathway GA_Inhibitor Gibberellin Biosynthesis Inhibitor (e.g., Chlormequat) GA_Biosynthesis Gibberellin Biosynthesis GA_Inhibitor->GA_Biosynthesis Inhibits GA Gibberellin (GA) GA_Biosynthesis->GA GID1 GID1 Receptor GA->GID1 Binds to DELLA DELLA Repressor GID1->DELLA Promotes degradation PIF PIF Transcription Factor DELLA->PIF Represses Gene_Expression Growth-Promoting Gene Expression PIF->Gene_Expression Activates Growth_Response Stem Elongation Gene_Expression->Growth_Response

Caption: Gibberellin signaling pathway and the action of inhibitors.

Ethylene_Signaling_Pathway Ethephon Ethephon Ethylene Ethylene Ethephon->Ethylene Releases Receptor ETR1/ERS1 Receptors Ethylene->Receptor Binds to and inactivates CTR1 CTR1 Receptor->CTR1 Activates (in absence of Ethylene) EIN2 EIN2 CTR1->EIN2 Represses EIN3_EIL1 EIN3/EIL1 Transcription Factors EIN2->EIN3_EIL1 Activates Gene_Expression Ethylene-Responsive Gene Expression EIN3_EIL1->Gene_Expression Activates Response Ripening, Senescence Gene_Expression->Response

Caption: Ethylene signaling pathway initiated by an ethylene releaser.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 3,6-Dichloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the spectroscopic data for the structural confirmation of 3,6-Dichloropyridine-2-carboxamide. By examining key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—we offer a detailed framework for the characterization of this important synthetic building block. This guide contrasts the expected spectral features of this compound with those of closely related structural analogues to aid in unambiguous identification and purity assessment.

Structural Overview

This compound is a pyridine derivative with the molecular formula C₆H₄Cl₂N₂O and a molecular weight of 191.01 g/mol .[1] Its structure, featuring a pyridine ring substituted with two chlorine atoms and a carboxamide group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Accurate structural confirmation is paramount for its application in drug development and other chemical syntheses.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its structural analogues. This comparative approach is essential for distinguishing the target molecule from potential impurities or regioisomers.

Table 1: ¹H NMR Spectral Data Comparison

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound Data not available in searched literature. Expected signals: two doublets in the aromatic region for the pyridine ring protons and a broad singlet for the -NH₂ protons.
Pyridine-2-carboxamide[2]~8.58 (d), ~8.21 (d), ~7.86 (t), ~7.45 (t) (aromatic protons); ~7.9 and ~6.7 (broad s, NH₂) (in CDCl₃)
2,6-Dichloropyridine~7.6 (t, 1H), ~7.2 (d, 2H)
3,6-Dichloropyridazine[3]~7.57 (s, 2H) (in CDCl₃)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundChemical Shift (δ, ppm)
This compound Data not available in searched literature. Expected signals: five distinct signals for the pyridine ring carbons and one for the carbonyl carbon.
PyridineC2/C6: 150, C3/C5: 124, C4: 136
2,6-Dichloropyridine-3-carboxylic acidSpecific shifts not provided, but characteristic signals for chlorinated and carboxyl-substituted pyridine carbons are expected.
3,5-DichloropyridineCharacteristic shifts for chlorinated pyridine carbons are expected.

Table 3: FTIR Spectral Data Comparison (Key Vibrational Frequencies, cm⁻¹)

Compoundν(N-H) stretchν(C=O) stretchν(C=C), ν(C=N) stretchν(C-Cl) stretch
This compound Expected ~3400-3200 (asymm. & symm.)Expected ~1680-1650Expected ~1600-1400Expected ~800-600
Pyridine-2-carboxamide (Picolinamide)~3435, ~3290~1670~1585, ~1430-
2,6-Dichloropyridine-4-carboxylic acid[4]-~1700~1570, ~1400Present
Pyridine[5]--~1580, ~1480, ~1435-

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound (Predicted) [1]190, 192, 194 (isotope pattern for 2 Cl)[M-NH₂]⁺, [M-CONH₂]⁺, loss of Cl
Pyridine-2-carboxamide (Picolinamide)[6]122106, 78, 51
Butyl 3,6-dichloropyridine-2-carboxylate[7][8]247, 249, 251Loss of butoxy, loss of CO₂-butyl

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

  • Sample Introduction: A direct insertion probe or gas chromatography (GC-MS) can be used for sample introduction. The sample should be heated to ensure volatilization.

  • EI-MS Experimental Conditions:

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, including its isotopic pattern, and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ftir FTIR cluster_ms MS cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound H_NMR ¹H NMR Synthesis->H_NMR C_NMR ¹³C NMR Synthesis->C_NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Confirmation Structural Confirmation & Purity Assessment H_NMR->Confirmation C_NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Workflow for the structural confirmation of this compound.

Conclusion

References

In Vitro Efficacy of Dichlorinated Pyridine Carboxamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vitro biological activities of 3,6-dichloropyridine-2-carboxamide derivatives and related substituted pyridine carboxamides. This analysis is based on available experimental data from studies on their potential as anticancer and enzyme-inhibiting agents.

While comprehensive in vitro studies focusing specifically on a broad series of this compound derivatives are limited in the public domain, valuable insights can be gleaned from research on structurally related compounds. This guide synthesizes findings from various studies to present a comparative landscape of their biological performance, detailing experimental protocols and potential mechanisms of action.

Comparative Analysis of In Vitro Activity

The biological activity of pyridine carboxamide derivatives is significantly influenced by the substitution pattern on both the pyridine ring and the carboxamide nitrogen. The following tables summarize the in vitro inhibitory activities of various substituted pyridine carboxamides against cancer cell lines and specific enzymes.

Table 1: In Vitro Anticancer Activity of Substituted Pyridine Carboxamide Derivatives

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
N-substituted 1H-indole-2-carboxamidesPyridinyl carboxamide derivativeHCT-1161.01[1]
MCF-7>100[1]
K-562>100[1]
Pyridine-2,6-dicarboxylate ComplexesThallium(III) complex (C1)A375 (Melanoma)Not Specified[2]
Thallium(III) complex (C3)A375 (Melanoma)Not Specified[2]

Note: The specific substitution pattern of the "Pyridinyl carboxamide derivative" was not detailed in the source material. The data for the Thallium(III) complexes indicated potent cytotoxic effects without specifying IC50 values.

Table 2: In Vitro Enzyme Inhibition by Chloro-Substituted Pyridine Carboxamides

Compound ClassDerivative ExampleTarget EnzymeIC50 (µM)Reference
Nicotinamides6-chloro-N-(2-(phenylamino)phenyl)nicotinamideBotrytis cinerea Succinate Dehydrogenase (SDH)17.3[3]
Commercial FungicideThifluzamideBotrytis cinerea Succinate Dehydrogenase (SDH)14.4[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vitro assays cited in the referenced studies.

MTT Assay for Cytotoxicity Screening

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, K-562, HCT-116) are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[1]

Succinate Dehydrogenase (SDH) Inhibition Assay

This enzymatic assay measures the inhibitory effect of compounds on the activity of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.

  • Enzyme Preparation: Mitochondria containing SDH are isolated from the target organism (e.g., Botrytis cinerea).

  • Reaction Mixture: The assay is typically performed in a buffer solution containing succinate (the substrate), an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), and the test compound at various concentrations.

  • Initiation and Measurement: The reaction is initiated by the addition of the mitochondrial preparation. The reduction of the electron acceptor, which is accompanied by a change in absorbance, is monitored spectrophotometrically over time.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.[3]

Visualizing Methodologies and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and biological pathways.

Experimental_Workflow_for_In_Vitro_Anticancer_Screening cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, HCT-116) seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Add compounds at various concentrations incubate1->treat compounds This compound Derivatives (Test Compounds) compounds->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for in vitro anticancer screening using the MTT assay.

SDH_Inhibition_Pathway cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q SDH->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Inhibitor 6-Chloro-Pyridine Carboxamide Derivative Inhibitor->SDH

Caption: Inhibition of Succinate Dehydrogenase in the electron transport chain.

References

A Comparative Guide to Alternative Synthetic Routes for 3,6-Dichloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the production of 3,6-Dichloropyridine-2-carboxamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The routes detailed herein originate from readily available precursors: 3,6-dichloropicolinic acid and 3,6-dichloro-2-cyanopyridine. This document presents a comprehensive overview of the reaction pathways, experimental data, and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Route 1: Amidation of 3,6-Dichloropicolinic Acid

This classical approach involves the conversion of 3,6-dichloropicolinic acid into its corresponding carboxamide. The most common and efficient method proceeds through an acid chloride intermediate, which readily reacts with ammonia to yield the desired product.

Reaction Pathway:

3,6-Dichloropicolinic Acid 3,6-Dichloropicolinic Acid 3,6-Dichloropicolinoyl Chloride 3,6-Dichloropicolinoyl Chloride 3,6-Dichloropicolinic Acid->3,6-Dichloropicolinoyl Chloride SOCl₂ or (COCl)₂ This compound This compound 3,6-Dichloropicolinoyl Chloride->this compound NH₃ 3,6-Dichloro-2-cyanopyridine 3,6-Dichloro-2-cyanopyridine This compound This compound 3,6-Dichloro-2-cyanopyridine->this compound Controlled Hydrolysis (Acidic or Enzymatic)

A Comparative Guide to Catalysts for the Synthesis of 3,6-Dichloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,6-Dichloropyridine-2-carboxamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds, is predominantly achieved through the selective hydrolysis of its nitrile precursor, 3,6-dichloro-2-cyanopyridine. The choice of catalyst for this transformation is critical, directly influencing reaction efficiency, selectivity, and overall process sustainability.

While direct comparative studies on catalysts for the hydrolysis of 3,6-dichloro-2-cyanopyridine are limited in publicly available literature, a robust comparison can be constructed by examining catalysts proven to be effective for the hydrolysis of the parent compound, 2-cyanopyridine, and other analogous nitriles. This guide provides an objective comparison of leading catalytic systems, supported by experimental data from scientific literature, to inform catalyst selection and process optimization.

Data Presentation: Catalyst Performance Summary

The following table summarizes the performance of various catalytic systems for the hydration of nitriles to their corresponding amides. The data is compiled from studies on different, yet structurally related, nitrile substrates, providing a strong basis for comparison.

Catalyst TypeSpecific CatalystSubstrateReaction ConditionsYield (%)Selectivity (%)Key Advantages & Disadvantages
Heterogeneous Manganese Dioxide (MnO₂)Various Aromatic & Aliphatic NitrilesAqueous Flow, 140-160°C71-98>99Advantages: Mild, highly selective, scalable flow process, catalyst is low-cost and readily available.[1][2][3] Disadvantages: Requires a flow chemistry setup.
Heterogeneous Cerium Dioxide (CeO₂)2-CyanopyridineWater, 30-100°C, 2-24hUp to 99>99Advantages: Exceptionally high activity at low temperatures, high selectivity, works in pure water.[4][5] Disadvantages: Activity can be sensitive to catalyst morphology.
Heterogeneous Ruthenium Hydroxide on Alumina (Ru(OH)ₓ/Al₂O₃)BenzonitrileWater, 140°C, 6h9899Advantages: High conversion and selectivity, recyclable catalyst, works for both activated and unactivated nitriles.[6] Disadvantages: Higher cost of ruthenium.
Heterogeneous Ruthenium on Chitin (Ru/chitin)BenzonitrileWater, 120°C, 3h33 (yield improves with optimization)HighAdvantages: Operates under near-neutral aqueous conditions, catalyst is easily prepared from renewable chitin.[7] Disadvantages: Initial reported yields may require further optimization.
Homogeneous Ruthenium(II) Hydride ComplexesVarious Aromatic & Aliphatic NitrilesToluene, 110°C, 24h83-99>99Advantages: Excellent yields under base-free conditions, high functional group tolerance.[8] Disadvantages: Catalyst separation can be complex, higher cost.
Homogeneous Rhodium(I)-NHC ComplexesBenzonitrileWater/2-propanol, 100°C, 1h99>99Advantages: Very high catalytic activity (TOF up to 276 h⁻¹), operates in air.[9] Disadvantages: Cost of rhodium, catalyst recovery challenges.
Base-Catalyzed Sodium Hydroxide (NaOH)2-CyanopyridineWater, 100-130°CHigh (not specified)Good (risk of over-hydrolysis)Advantages: Low-cost reagent, simple procedure.[10] Disadvantages: Risk of over-hydrolysis to carboxylic acid, requires neutralization, generates salt waste.

Visualizing the Catalytic Process

The diagrams below illustrate the general workflow for the synthesis and the classification of the discussed catalysts.

G cluster_start Starting Material cluster_process Catalytic Process cluster_end Final Product A 3,6-dichloro-2-cyanopyridine B Catalyst + H₂O A->B Hydrolysis C This compound B->C

Caption: General workflow for catalytic hydrolysis.

G cluster_het Heterogeneous Catalysts cluster_hom Homogeneous Catalysts Catalysts Catalyst Types for Nitrile Hydrolysis MnO2 MnO₂ Catalysts->MnO2 CeO2 CeO₂ Catalysts->CeO2 Ru_Al2O3 Ru(OH)ₓ/Al₂O₃ Catalysts->Ru_Al2O3 Ru_Chitin Ru/chitin Catalysts->Ru_Chitin Ru_Complex Ru(II) Complexes Catalysts->Ru_Complex Rh_Complex Rh(I) Complexes Catalysts->Rh_Complex Base Base (e.g., NaOH) Catalysts->Base

Caption: Classification of nitrile hydration catalysts.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of catalytic processes. The following are representative protocols for three distinct and effective catalytic systems.

Protocol 1: Heterogeneous Catalysis with Manganese Dioxide (MnO₂) in a Flow System

This protocol is based on the sustainable flow chemistry process for nitrile hydration.[1][2]

  • Catalyst Packing: Commercially available amorphous manganese dioxide (MnO₂) is packed into a suitable column reactor. The amount of catalyst depends on the desired scale and flow rate.

  • System Setup: The packed column is integrated into a flow chemistry system equipped with a pump for solvent delivery and a back-pressure regulator to maintain system pressure. The column is heated to the target temperature (e.g., 140-160°C).

  • Reaction Execution: A solution of the nitrile substrate (e.g., 3,6-dichloro-2-cyanopyridine) in deionized water is prepared.

  • Flow Reaction: The aqueous nitrile solution is pumped through the heated MnO₂ column at a defined flow rate.

  • Product Collection: The output stream from the reactor is collected.

  • Work-up and Analysis: The collected aqueous solution is concentrated under reduced pressure to yield the crude amide product. The purity and yield are determined by standard analytical techniques such as NMR spectroscopy and GC-MS. The high selectivity of this method often means no further purification is required.[3]

Protocol 2: Heterogeneous Catalysis with Cerium Dioxide (CeO₂) in a Batch Reaction

This protocol is based on the highly efficient hydration of 2-cyanopyridine using a CeO₂ catalyst.[4][5]

  • Catalyst Preparation: CeO₂ nanocrystals can be prepared via established methods or commercially sourced. The catalytic activity is often linked to specific crystal faces, with the (111) surface showing high performance.

  • Reaction Setup: A Teflon-lined reaction vessel or a standard round-bottom flask is charged with the nitrile substrate (e.g., 2-cyanopyridine, 1 mmol), the CeO₂ catalyst (e.g., 1-5 mol%), and deionized water (e.g., 3 mL).

  • Reaction Execution: The vessel is sealed and heated to the desired temperature (e.g., 30-100°C) with vigorous stirring. The reaction is monitored by TLC or GC for the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid CeO₂ catalyst is separated by centrifugation or filtration.

  • Product Isolation and Analysis: The aqueous filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the pure amide product. Yield and purity are confirmed by NMR and mass spectrometry.

Protocol 3: Homogeneous Catalysis with a Ru(II) Complex

This protocol is representative of nitrile hydration using a well-defined molecular catalyst under base-free conditions.[8]

  • Reaction Setup: A dry Schlenk tube or reaction vial is charged with the nitrile substrate (e.g., 1 mmol), the Ruthenium(II) hydride complex catalyst (e.g., 1-2 mol%), and an anhydrous solvent (e.g., toluene, 3 mL).

  • Reaction Execution: The vessel is sealed under an inert atmosphere (e.g., Argon or Nitrogen) and heated in an oil bath to the specified temperature (e.g., 110°C) with magnetic stirring for the required duration (e.g., 24 hours).

  • Work-up: After cooling to room temperature, the solvent is removed from the reaction mixture under reduced pressure.

  • Purification and Analysis: The resulting crude product is purified by column chromatography on silica gel to isolate the desired amide. The structure and purity are verified using NMR, IR, and mass spectrometry.

References

Comparative Cross-Reactivity Analysis of 3,6-Dichloropyridine-2-carboxamide Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the cross-reactivity profiles of compounds based on the 3,6-Dichloropyridine-2-carboxamide scaffold. The objective is to provide researchers and drug development professionals with data to assess the selectivity and potential off-target effects of this chemical series. The information presented is collated from various studies investigating the biological activities of these compounds against different molecular targets.

Comparative Cross-Reactivity Data

The following tables summarize the inhibitory activities of various this compound derivatives against a range of biological targets. This data is essential for understanding the selectivity profile of these compounds and for guiding further drug discovery and development efforts.

Compound IDTargetIC50 (nM)Reference CompoundIC50 (nM)Fold Selectivity
Derivative 1 Hematopoietic Progenitor Kinase 1 (HPK1)15GCK-like kinase>9,555>637
Lymphocyte-specific protein tyrosine kinase (LCK)>15,330>1022
Derivative 2 P2X₇ Receptor4.9---
Derivative 3 P2X₇ Receptor13---

Table 1: Kinase and Receptor Inhibitory Activity. This table presents the half-maximal inhibitory concentration (IC50) values of this compound derivatives against various kinases and receptors. Lower IC50 values indicate higher potency. The fold selectivity is calculated relative to off-target kinases, highlighting the compound's specificity.

Compound IDCell LineParameterValue (µM)
Derivative 2 THP-1 cellsiNOS/COX-2 expression inhibition-
Derivative 3 THP-1 cellsIL-1β release inhibition0.0092

Table 2: Cellular Activity and Cytotoxicity. This table outlines the effects of this compound derivatives on cellular functions, such as the inhibition of inflammatory markers, and their cytotoxic effects on various cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the presented data and for conducting further cross-reactivity studies.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting a specific kinase.

  • Assay Principle: The assay measures the phosphorylation of a substrate by a kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence or fluorescence-based method.

  • Materials:

    • Test compound (e.g., a this compound derivative)

    • Target kinase (e.g., HPK1, LCK)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • Add the kinase and substrate to the wells of the assay plate.

    • Add the diluted test compound to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

P2X₇ Receptor Antagonism Assay (EtBr Uptake Assay)

This assay measures the ability of a compound to block the ion channel of the P2X₇ receptor.

  • Assay Principle: Activation of the P2X₇ receptor by an agonist (e.g., BzATP) opens a non-selective cation channel, allowing the influx of molecules like ethidium bromide (EtBr). The fluorescence of EtBr increases upon binding to intracellular nucleic acids. An antagonist will block this influx.

  • Materials:

    • HEK293 cells stably expressing the human P2X₇ receptor

    • Test compound

    • BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)

    • Ethidium bromide (EtBr)

    • Assay buffer

  • Procedure:

    • Plate the hP2X₇-expressing HEK293 cells in a 96-well plate.

    • Pre-incubate the cells with the test compound at various concentrations.

    • Add BzATP and EtBr to the wells to stimulate the receptor and provide the fluorescent probe.

    • Incubate for a defined period.

    • Measure the fluorescence intensity using a fluorescence plate reader.

    • Calculate the IC50 value from the concentration-response curve.

Inhibition of IL-1β Release in THP-1 Cells

This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of cytokine release.

  • Assay Principle: Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) prime THP-1 monocytic cells, and subsequent stimulation with BzATP induces the release of the pro-inflammatory cytokine IL-1β. The amount of IL-1β in the cell supernatant is quantified using an ELISA kit.

  • Materials:

    • THP-1 cells

    • LPS, IFN-γ, and BzATP

    • Test compound

    • Human IL-1β ELISA kit

  • Procedure:

    • Differentiate THP-1 cells with PMA.

    • Prime the cells with LPS and IFN-γ.

    • Treat the cells with the test compound.

    • Stimulate the cells with BzATP.

    • Collect the cell culture supernatant.

    • Quantify the amount of IL-1β in the supernatant using the ELISA kit according to the manufacturer's instructions.

    • Determine the IC50 for the inhibition of IL-1β release.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the cross-reactivity assessment of this compound based compounds.

experimental_workflow cluster_prep Compound & Assay Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis compound_prep Test Compound Dilution Series incubation Incubation with Test Compound compound_prep->incubation assay_prep Assay Plate Setup (Kinase, Substrate) assay_prep->incubation reaction_start Initiate Reaction (Add ATP) incubation->reaction_start reaction_stop Stop Reaction reaction_start->reaction_stop detection Signal Detection (Luminescence) reaction_stop->detection data_acq Raw Data Acquisition detection->data_acq data_norm Normalization to Controls data_acq->data_norm ic50_calc IC50 Curve Fitting & Calculation data_norm->ic50_calc selectivity Selectivity Profile Generation ic50_calc->selectivity

Caption: Workflow for an in vitro kinase inhibition assay.

logical_relationship cluster_primary Primary Target Interaction cluster_off_target Off-Target Interactions (Cross-Reactivity) compound This compound Derivative primary_target Primary Target (e.g., HPK1) compound->primary_target High Affinity off_target_1 Off-Target 1 (e.g., LCK) compound->off_target_1 Low Affinity off_target_2 Off-Target 2 (e.g., P2X₇) compound->off_target_2 Variable Affinity therapeutic_effect Desired Therapeutic Effect primary_target->therapeutic_effect side_effects Potential Side Effects off_target_1->side_effects off_target_2->side_effects

Caption: Logical relationship of compound cross-reactivity.

Safety Operating Guide

Proper Disposal of 3,6-Dichloropyridine-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides a comprehensive operational plan for the proper disposal of 3,6-Dichloropyridine-2-carboxamide, a halogenated pyridine derivative. Adherence to these procedures is critical for regulatory compliance and laboratory safety.

Immediate Safety and Handling

Before beginning any disposal process, ensure that all relevant personnel are familiar with the potential hazards of this compound and have access to appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this compound should be handled as a hazardous substance.

Key Hazards:

  • Irritant: May cause skin, eye, and respiratory irritation.[1]

  • Harmful if swallowed: Acute oral toxicity is a concern with related compounds.[2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Covering: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

ParameterValue/InformationSource/Analogue
Chemical Name This compound-
CAS Number 1532-25-8-
Molecular Formula C₆H₄Cl₂N₂OPubChem
Hazard Classifications IrritantAnalogue Data[1]
Acute Toxicity (Oral) - Presumed HarmfulAnalogue Data[2]
Incompatible Materials Strong oxidizing agentsAnalogue Data[2]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride gasAnalogue Data[2]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous chemical waste . Due to its structure, it is classified as a halogenated organic compound.

  • Segregate this waste from non-hazardous and other incompatible chemical waste streams to prevent dangerous reactions.

2. Waste Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, properly labeled, and sealable container. This includes any grossly contaminated items such as weighing paper or disposable spatulas.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and chemically compatible waste container (e.g., glass or polyethylene).

  • Contaminated Labware: Decontaminate non-disposable labware by rinsing with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may be handled according to institutional protocols.

  • Spill Debris: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect the contaminated material in a sealed container, and dispose of it as hazardous waste.

3. Waste Container Labeling:

  • Clearly label all waste containers with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " (do not use abbreviations)

    • For mixtures, list all chemical components and their approximate percentages.

    • An indication of the primary hazards (e.g., "Irritant").

    • The date of waste accumulation.

4. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure containers are kept closed except when adding waste.

  • Store away from incompatible materials, particularly strong oxidizing agents.[2]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never attempt to treat or dispose of this chemical waste through incineration or other chemical means outside of a dedicated and approved facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Stream Segregation cluster_2 Collection and Labeling cluster_3 Final Disposal Start Generate Waste Containing This compound Assess Assess Waste Type Start->Assess Solid Solid Waste (Pure compound, contaminated solids) Assess->Solid Solid Liquid Liquid Waste (Solutions, rinsates) Assess->Liquid Liquid CollectSolid Collect in Labeled, Sealed Container Solid->CollectSolid CollectLiquid Collect in Labeled, Leak-proof Container Liquid->CollectLiquid Store Store in Designated Hazardous Waste Area CollectSolid->Store CollectLiquid->Store EHS Arrange for EHS/ Licensed Contractor Pickup Store->EHS

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,6-Dichloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 3,6-Dichloropyridine-2-carboxamide. The following safety and handling information is based on the closely related compound, 3,6-Dichloropyridine-2-carboxylic acid (CAS 1702-17-6), and general principles of laboratory safety for handling chlorinated pyridine compounds. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Hazard Summary

Based on data for the carboxylic acid analogue, this compound is anticipated to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It may also cause respiratory irritation.[1]

Engineering Controls

To minimize exposure, it is crucial to use appropriate engineering controls.

  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a splash hazard.To prevent eye contact which can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn. A lab coat or chemical-resistant apron is required to protect street clothing.To prevent skin contact which can cause skin irritation.[1]
Respiratory Protection Respiratory protection is not typically required under normal use conditions with adequate ventilation. If dusts are generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate particulate filter should be used.To prevent inhalation which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Read and understand this safety guide thoroughly.

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Put on all required PPE as detailed in the table above.

  • Handling:

    • Handle the solid compound carefully to avoid generating dust.[1]

    • If transferring the solid, use a spatula or other appropriate tool.

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the work area.

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed container.[1]

    • Keep in a cool, dry, and well-ventilated place.[1]

    • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste generated must be considered hazardous and disposed of accordingly.

  • Waste Collection:

    • Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, labeled hazardous waste container.

    • Collect all liquid waste containing the compound in a separate, labeled hazardous waste container.

  • Disposal:

    • Dispose of waste through a licensed disposal company.[1]

    • Do not dispose of down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep1 Review Safety Guide prep2 Verify Engineering Controls prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 disp1 Segregate Hazardous Waste handle2->disp1 clean2 Remove PPE clean1->clean2 clean3 Wash Hands clean2->clean3 disp3 Arrange for Professional Disposal disp2 Store in Labeled Containers disp1->disp2 disp2->disp3

Caption: Workflow for safe handling and disposal.

References

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